3-(3-Iodophenyl)-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-iodophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHMKOXGYHBJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293154 | |
| Record name | 5-(3-Iodophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502132-87-8 | |
| Record name | 5-(3-Iodophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502132-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Iodophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine: A Keystone Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrazole Scaffold and the Iodophenyl Moiety
In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The pyrazole ring system is a premier example of such a scaffold, forming the core of numerous approved therapeutics, from kinase inhibitors used in oncology to treatments for inflammatory diseases and viral infections[1]. Its unique arrangement of nitrogen atoms allows for versatile hydrogen bonding and serves as a stable, aromatic platform for introducing diverse functional groups.
This guide focuses on a particularly strategic derivative: 3-(3-Iodophenyl)-1H-pyrazol-5-amine . The significance of this molecule lies in the combination of two key features: the biologically active 5-aminopyrazole core and the synthetically versatile 3-iodophenyl substituent. The amino group at the 5-position is a critical pharmacophoric element, while the iodine atom on the phenyl ring acts as an exceptionally reactive handle for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions[2][3][4]. This dual functionality makes this compound a powerful intermediate for constructing complex molecular architectures and rapidly exploring structure-activity relationships (SAR) in drug development programs[3][5].
This document provides a comprehensive technical overview, including its chemical identity, a robust synthesis protocol with mechanistic rationale, detailed characterization methods, and a discussion of its applications for researchers, medicinal chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is the foundation of all subsequent experimental work.
Chemical Structure and Identifiers
The structure consists of a central 1H-pyrazole ring. An amino group (-NH₂) is attached at position 5, and a 3-iodophenyl group is attached at position 3. The presence of the iodine atom at the meta position of the phenyl ring is a key feature for its synthetic utility.
Caption: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes key computed and, where available, experimental data for the title compound. Such data is critical for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1217089-18-3 | Guidechem[6] |
| Molecular Formula | C₉H₈IN₃ | Guidechem[6] |
| Molecular Weight | 285.09 g/mol | PubChem (Computed) |
| IUPAC Name | This compound | N/A |
| InChI Key | InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | Guidechem[6] |
| SMILES | Nc1cc(nn1)-c2cccc(I)c2 | N/A |
| XLogP3-AA | 2.2 | Guidechem[6] |
| Hydrogen Bond Donor Count | 2 | Guidechem[6] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[6] |
| Topological Polar Surface Area | 54.7 Ų | Guidechem[6] |
| Rotatable Bond Count | 1 | Guidechem[6] |
Synthesis and Mechanistic Rationale
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine or its derivatives[7][8][9]. This approach is highly efficient and regioselective.
Overall Synthesis Workflow
The synthesis is a two-step process starting from commercially available 3-iodobenzoyl chloride. First, the β-ketonitrile intermediate is formed, which is then cyclized with hydrazine to yield the final product.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(3-Iodophenyl)-3-oxopropanenitrile (β-Ketonitrile Intermediate)
-
Rationale: This step involves an acyl substitution reaction where the acetonitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-iodobenzoyl chloride. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate acetonitrile, forming the required nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0 °C (ice bath).
-
Slowly add anhydrous acetonitrile (5.7 mL, 110 mmol) dropwise to the suspension. Allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 3-iodobenzoyl chloride (26.6 g, 100 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure β-ketonitrile.
-
Step 2: Synthesis of this compound
-
Rationale: This is a classic Knorr-type pyrazole synthesis. The reaction proceeds via nucleophilic attack of the hydrazine terminal nitrogen on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon, yielding the stable 5-aminopyrazole ring after tautomerization[7]. Ethanol is a common protic solvent that facilitates the reaction, and refluxing provides the necessary activation energy.
-
Procedure:
-
Dissolve the 3-(3-Iodophenyl)-3-oxopropanenitrile (27.1 g, 100 mmol) from Step 1 in absolute ethanol (200 mL) in a round-bottom flask.
-
Add hydrazine hydrate (6 mL, ~120 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove impurities.
-
If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.
-
Dry the final product under vacuum to yield this compound as a solid.
-
Spectroscopic and Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods must be employed. This constitutes a self-validating system for the protocol.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of the iodophenyl ring, a singlet for the C4-proton of the pyrazole ring, and a broad singlet for the -NH₂ protons. The chemical shifts and coupling patterns of the aromatic protons will confirm the meta-substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals, including the characteristic C-I bearing carbon in the aromatic region (typically shielded), and the signals for the three distinct carbons of the pyrazole ring.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 286.0. The isotopic pattern characteristic of iodine (a single major isotope ¹²⁷I) will be evident.
-
IR (Infrared Spectroscopy): Key vibrational bands to look for include N-H stretching frequencies for the amine and pyrazole NH groups (typically in the 3200-3400 cm⁻¹ region) and C=N/C=C stretching vibrations of the aromatic and heterocyclic rings (1500-1620 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile synthetic intermediate. The iodophenyl moiety is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern pharmaceutical synthesis[4][10][11].
Role as a Cross-Coupling Substrate
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, allowing for coupling reactions to proceed under mild conditions with high efficiency[2]. This enables the rapid generation of diverse compound libraries by modifying the iodophenyl group.
Caption: Utility of the core scaffold in key cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacting the iodophenyl group with various boronic acids or esters allows for the synthesis of bi-aryl compounds, a common motif in kinase inhibitors and other therapeutic agents[2][3].
-
Sonogashira Coupling: Coupling with terminal alkynes introduces rigid alkynyl linkers, useful for probing binding pockets and developing antivirals or enzyme inhibitors[2].
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, enabling the synthesis of complex diaryl amines or the introduction of other nitrogen-containing heterocycles[4].
-
Heck Reaction: The formation of carbon-carbon bonds with alkenes provides access to styrenyl derivatives and other unsaturated systems[2].
By leveraging these reactions, medicinal chemists can systematically modify the molecule to optimize potency, selectivity, and pharmacokinetic properties, accelerating the journey from a preliminary hit compound to a clinical candidate.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure marries the pharmacologically relevant 5-aminopyrazole core with the synthetically powerful iodophenyl group. The reliable and scalable synthesis presented herein provides a clear path for its production, while its utility in modern cross-coupling chemistry opens the door to a vast chemical space of potential therapeutics. For research teams aiming to develop novel drugs targeting a wide array of diseases, mastering the synthesis and application of this key intermediate is a critical step toward success.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-(3-Iodophenyl)-1H-pyrazol-5-amine physical and chemical properties
An In-depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The document delves into the core physicochemical properties, spectroscopic characteristics, and essential synthetic methodologies for this molecule. A critical focus is placed on its chemical reactivity, particularly the strategic importance of its dual functionalities: the versatile 3(5)-aminopyrazole core and the synthetically valuable iodophenyl moiety. By exploring its applications as a privileged scaffold in medicinal chemistry, this guide illuminates its role as a cornerstone building block for the synthesis of targeted therapeutics, including kinase inhibitors. The narrative integrates field-proven insights with technical data, supported by authoritative citations and visual diagrams to facilitate a deeper understanding of the compound's scientific and practical value.
Introduction: The Strategic Value of the 3-Aryl-1H-pyrazol-5-amine Scaffold
The pyrazole ring system is a foundational motif in medicinal chemistry, recognized for its presence in numerous therapeutic agents and biologically active compounds.[1] Within this class, the 3(5)-aminopyrazole substructure is considered a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.[2][3] Its utility stems from a combination of features: a stable aromatic core, strategically positioned hydrogen bond donors and acceptors, and the capacity for extensive synthetic functionalization.
A crucial characteristic of 3(5)-aminopyrazoles is prototropic tautomerism. The compound exists as a dynamic equilibrium between two tautomeric forms: this compound and 5-(3-Iodophenyl)-1H-pyrazol-3-amine. This equilibrium can influence the molecule's reactivity and interaction with biological targets, making an understanding of this phenomenon essential for its application in synthesis and drug design.[4]
The introduction of a 3-iodophenyl group imparts significant strategic advantages. The iodine atom serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[3]
Caption: Prototropic tautomerism of this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in synthetic chemistry.
| Property | Data |
| Chemical Structure | (See Tautomerism Diagram Above) |
| IUPAC Name | This compound (also named 5-(3-Iodophenyl)-1H-pyrazol-3-amine)[5] |
| CAS Number | 502132-87-8, 1217089-18-3[5] (Note: Multiple CAS numbers may exist for tautomers) |
| Molecular Formula | C₉H₈IN₃[5] |
| Molecular Weight | 285.09 g/mol |
| Appearance | Typically an off-white to light brown solid. |
| Melting Point | Not publicly reported. For comparison, the related 3-(3-chlorophenyl)-1H-pyrazol-5-amine is a solid.[6] |
| Solubility | Generally soluble in polar organic solvents such as DMSO, DMF, and methanol. |
| InChI Key | InChI=1S/C9H8IN3/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13)[5] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyrazole rings. The protons on the iodophenyl ring would appear in the aromatic region (~7.0-8.0 ppm), with splitting patterns dictated by their positions relative to the iodine and pyrazole substituents. A characteristic singlet for the pyrazole C4-H proton would likely appear around 6.0 ppm. The broad signals for the amine (NH₂) and pyrazole (NH) protons would also be present, and their chemical shifts can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display nine distinct signals. The carbons of the phenyl ring would resonate in the aromatic region (~115-140 ppm), with the carbon atom directly bonded to the iodine (C-I) showing a characteristic upfield shift compared to its non-halogenated counterpart. The three carbons of the pyrazole ring would also have unique chemical shifts.
-
IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for both the pyrazole NH and the primary amine NH₂ groups, typically appearing as broad bands in the 3100-3500 cm⁻¹ region. C=N and C=C stretching vibrations from the pyrazole and phenyl rings would be observed in the 1500-1650 cm⁻¹ range. The C-I stretch appears at lower frequencies, typically below 600 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 285. The isotopic pattern would be characteristic of a molecule containing one iodine atom. Fragmentation would likely involve the loss of HCN or NH₂ from the pyrazole ring.
Synthesis and Methodology
The synthesis of 3(5)-aryl-5(3)-aminopyrazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of a β-ketonitrile with hydrazine.[2][7] This approach offers a reliable and efficient route to this compound.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a representative procedure based on established methodologies.
-
Synthesis of the β-Ketonitrile Intermediate:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 3'-iodoacetophenone (1.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl cyanoacetate (1.1 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, neutralize with a dilute acid (e.g., 1M HCl), and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(3-iodophenyl)-3-oxopropanenitrile. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Cyclocondensation to form the Aminopyrazole:
-
Dissolve the crude β-ketonitrile (1.0 eq.) in ethanol or acetic acid.
-
Add hydrazine hydrate (1.2-1.5 eq.) to the solution.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The resulting residue is then partitioned between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried, and concentrated. The crude product is purified by silica gel column chromatography or recrystallization to afford pure this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound is derived from three key reactive sites: the pyrazole ring, the exocyclic amine, and the iodo-substituent on the phenyl ring.
Reactions at the Pyrazole Core
The pyrazole ring, being electron-rich and activated by the amino group, is susceptible to electrophilic substitution, predominantly at the C4 position.[3] A prime example is regioselective halogenation.
-
C4-Halogenation: Treatment with N-halosuccinimides (NCS, NBS, or NIS) in a solvent like DMSO provides a metal-free, room-temperature method to install a halogen at the C4 position.[8] This transformation is valuable for introducing another point of synthetic diversity.
Reactions of the Amino Group
The primary amine at the C5 position is a potent nucleophile and can participate in a wide range of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Condensation: Reaction with aldehydes and ketones to form Schiff bases, which can be further reduced or cyclized.
-
Formation of Fused Systems: The aminopyrazole acts as a 1,3-bis-nucleophile in reactions with 1,3-bis-electrophiles (e.g., β-dicarbonyl compounds, α,β-unsaturated ketones) to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are themselves important pharmacophores.[4]
Reactions at the Iodophenyl Ring: The Cross-Coupling Hub
The C-I bond is the most valuable functional group for medicinal chemists using this scaffold. It enables a host of palladium-catalyzed cross-coupling reactions to build molecular complexity.
Caption: Key cross-coupling reactions utilizing the iodophenyl group.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
-
Heck Coupling: Reaction with alkenes to form styrenyl derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form diarylamines or alkylarylamines.
Applications in Drug Discovery
This compound is not just a chemical curiosity; it is a validated and highly valuable starting material in the quest for new medicines.
-
Kinase Inhibitors: The aminopyrazole scaffold is a well-known "hinge-binder" motif that can interact with the ATP-binding site of many protein kinases. Derivatives have been designed as selective inhibitors of targets like c-Jun N-terminal Kinase (JNK3), which is implicated in neurodegenerative diseases.[9]
-
Scaffold for Library Synthesis: Its true power lies in its role as a template for combinatorial chemistry. The orthogonal reactivity of the amino group and the iodo group allows for a stepwise, controlled diversification, enabling the creation of large libraries of related compounds for high-throughput screening.[10]
-
G-Protein Coupled Receptor (GPCR) Modulators: The structural features of aminopyrazoles make them suitable for targeting GPCRs, which are a large family of drug targets.[3]
Safety and Handling
While a specific safety datasheet for this compound is not publicly available, compounds of this class should be handled with appropriate care in a laboratory setting.
-
GHS Classification (Predicted): Likely to be classified as an irritant to the skin and eyes and may be harmful if swallowed, based on data for similar compounds like 3-amino-5-phenylpyrazole.[11]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a strategically designed molecular building block that offers immense value to the fields of organic synthesis and medicinal chemistry. Its defining features—the tautomeric aminopyrazole core and the versatile iodophenyl handle—provide a powerful platform for constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and synthetic protocols, as outlined in this guide, is essential for researchers aiming to leverage this compound in the rational design and discovery of next-generation therapeutics.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 3-(3-Chlorophenyl)-1H-pyrazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(3-Iodophenyl)-1H-pyrazol-5-amine: A Key Intermediate in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-(3-Iodophenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds through a two-step sequence involving a Claisen condensation to form the key intermediate, 3-(3-iodophenyl)-3-oxopropanenitrile, followed by a cyclization reaction with hydrazine. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable researchers and scientists to successfully synthesize this important compound.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its unique structural features, including hydrogen bond donors and acceptors, and its ability to participate in various non-covalent interactions, make it an attractive core for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The presence of an aryl substituent at the 3-position and a free amine at the 5-position provides two key vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The iodo-substituent on the phenyl ring further enhances the synthetic utility of the target molecule, serving as a versatile handle for cross-coupling reactions to introduce additional molecular complexity.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to a well-established and highly versatile method for pyrazole synthesis: the reaction of a β-ketonitrile with hydrazine.[1][3] This leads to the identification of 3-(3-iodophenyl)-3-oxopropanenitrile as the key precursor. This intermediate, in turn, can be synthesized via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4][5][6][7] The most practical approach involves the condensation of an ester derived from 3-iodobenzoic acid with acetonitrile.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Claisen Condensation for the Formation of 3-(3-iodophenyl)-3-oxopropanenitrile
The Claisen condensation is a base-catalyzed reaction that involves the nucleophilic attack of an enolate on an ester.[6][8][9] In this synthesis, a strong, non-nucleophilic base such as sodium hydride is employed to deprotonate acetonitrile, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of a 3-iodo-substituted ester (e.g., methyl 3-iodobenzoate). The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group yields the desired β-ketonitrile.
Caption: Mechanism of the Claisen condensation to form the β-ketonitrile.
Step 2: Pyrazole Formation via Cyclization with Hydrazine
The formation of the 5-aminopyrazole ring is a classic example of a condensation-cyclization reaction.[1][3] The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of a hydrazine nitrogen on the ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. A subsequent tautomerization leads to the aromatic and stable 5-aminopyrazole ring system.
Caption: Mechanism of the hydrazine-mediated cyclization to form the 5-aminopyrazole.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Hydrazine is highly toxic and should be handled with extreme caution.
Step 1: Synthesis of 3-(3-iodophenyl)-3-oxopropanenitrile
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3'-Iodoacetophenone | 246.04 | 0.05 | 1.0 | 12.3 g |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.15 | 3.0 | 6.0 g |
| Acetonitrile | 41.05 | 0.15 | 3.0 | 6.15 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 200 mL |
| 1 M Hydrochloric Acid | - | - | - | As needed |
| Diethyl Ether | - | - | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | - | For washing |
| Brine | - | - | - | For washing |
| Anhydrous Magnesium Sulfate | - | - | - | For drying |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 3.0 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetonitrile (3.0 eq) to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 3'-iodoacetophenone (1.0 eq) in anhydrous THF (100 mL) dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water.
-
Acidify the aqueous layer to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(3-iodophenyl)-3-oxopropanenitrile as a solid.
Step 2: Synthesis of this compound
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 3-(3-iodophenyl)-3-oxopropanenitrile | 271.05 | 0.04 | 1.0 | 10.8 g |
| Hydrazine Hydrate (~64% hydrazine) | 50.06 | 0.048 | 1.2 | 2.4 mL |
| Ethanol | - | - | - | 150 mL |
| Glacial Acetic Acid | - | - | - | 0.5 mL (catalytic) |
| Ethyl Acetate | - | - | - | For extraction |
| Saturated Sodium Bicarbonate Solution | - | - | - | For washing |
| Brine | - | - | - | For washing |
| Anhydrous Sodium Sulfate | - | - | - | For drying |
Procedure:
-
To a 250 mL round-bottom flask, add 3-(3-iodophenyl)-3-oxopropanenitrile (1.0 eq) and ethanol (150 mL).
-
To this solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.
Conclusion
This technical guide has detailed a reliable and scalable synthetic route to this compound. The two-step sequence, commencing with a Claisen condensation to furnish the key β-ketonitrile intermediate, followed by a hydrazine-mediated cyclization, provides an efficient pathway to this valuable building block. The provided experimental protocols, along with the mechanistic insights, offer a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of novel 5-aminopyrazole derivatives for the development of new therapeutic agents.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
3-(3-Iodophenyl)-1H-pyrazol-5-amine CAS number and identifiers
An In-depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
This guide serves as a comprehensive technical resource on this compound, a key heterocyclic building block. As a Senior Application Scientist, the following content is structured to provide not just data, but actionable insights into the synthesis, characterization, and application of this versatile molecule, grounded in established chemical principles and supported by authoritative references.
Core Compound Identity and Properties
This compound is a substituted pyrazole that features two key functionalities: a nucleophilic aminopyrazole core and a synthetically versatile iodophenyl ring. The aminopyrazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The iodophenyl group serves as a prime handle for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions, enabling the exploration of chemical space around the core structure.
It is important to note that this compound exists in tautomeric forms, primarily with 5-(3-iodophenyl)-1H-pyrazol-3-amine. For the purpose of identification, chemical databases often canonicalize these forms into a single entry. The identifiers provided below correspond to this common entity.
Table 1: Chemical Identifiers and Physicochemical Properties
| Identifier | Value | Source |
| CAS Number | 1217089-18-3 | [3] |
| IUPAC Name | 5-(3-iodophenyl)-1H-pyrazol-3-amine | [3] |
| Chemical Formula | C₉H₈IN₃ | [3] |
| Molecular Weight | 285.09 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC(=C1)I)C2=CC(=NN2)N | [3] |
| InChI Key | MDHMKOXGYHBJSY-UHFFFAOYSA-N | [3] |
| Appearance | Crystalline powder, typically white to light yellow | |
| Topological Polar Surface Area | 54.7 Ų | [3] |
Synthesis and Analytical Validation
The synthesis of 5-aminopyrazoles is a well-established field, with the most robust and versatile method being the condensation of β-ketonitriles with hydrazine.[4] This approach offers high yields and regioselectivity, making it ideal for generating the target compound.
Synthetic Rationale and Workflow
The reaction proceeds via a nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile (3-iodobenzoylacetonitrile), followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon. This sequence reliably forms the desired 5-aminopyrazole ring system.
Caption: Synthetic and purification workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodobenzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 15 mL per gram of starting material).
-
Hydrazine Addition: Add hydrazine hydrate (1.2-1.5 eq) to the solution dropwise while stirring. The addition may be mildly exothermic.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the resulting solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Purification: For high-purity material required in drug discovery, recrystallize the crude solid from hot ethanol.
-
Validation: Dry the purified product under vacuum. Confirm its identity and purity using the analytical methods outlined in Table 2.
Self-Validating Analytical Characterization
Each analytical technique provides a piece of the structural puzzle. A successful synthesis is validated only when all data points are consistent with the target structure.
Table 2: Expected Analytical Data for Structural Confirmation
| Technique | Expected Result | Rationale |
| ¹H NMR (DMSO-d₆) | Multiple signals in the aromatic region (δ 7.2-8.0 ppm); a singlet for the pyrazole C4-H (δ ~5.8 ppm); a broad singlet for the NH₂ protons (δ ~5.5 ppm); a very broad singlet for the pyrazole NH (δ >11 ppm). | Confirms the presence and connectivity of all proton environments. The distinct chemical shifts are characteristic of the aromatic and heterocyclic protons. |
| ¹³C NMR (DMSO-d₆) | Signals for 9 distinct carbons, including the C-I carbon at low field (δ ~95 ppm) and the C-NH₂ carbon at high field (δ ~155 ppm). | Verifies the carbon skeleton and the presence of key functional groups. |
| Mass Spec (ESI+) | A prominent peak at m/z = 286.0 corresponding to [M+H]⁺. | Confirms the correct molecular weight of the compound. |
| FT-IR (KBr Pellet) | Strong N-H stretching bands (amine and pyrazole) around 3200-3400 cm⁻¹; C=N and C=C stretching in the 1500-1650 cm⁻¹ fingerprint region. | Provides evidence for the key functional groups (NH₂, pyrazole ring) present in the molecule. |
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its application as a versatile synthetic intermediate.
A Scaffold for Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives showing anti-inflammatory, anticancer, and antimicrobial activities.[2] This specific scaffold is a precursor for developing targeted therapies, particularly kinase inhibitors.[5][6][7] The iodine atom is not merely a placeholder; it is a reactive site for building molecular complexity and tuning pharmacological properties.
Caption: Diversification of the core scaffold using cross-coupling reactions.
This strategic functionalization allows for the systematic probing of structure-activity relationships (SAR). For example, by introducing different aryl groups via Suzuki coupling, researchers can optimize interactions with the hydrophobic pockets of a target protein, such as a kinase.[6][7]
Precursor for Advanced Materials
Beyond pharmaceuticals, the nitrogen atoms of the pyrazole ring can act as ligands to coordinate with metal ions. The ability to introduce diverse functional groups via the iodophenyl moiety allows for the synthesis of novel organometallic complexes. These materials can be explored for applications in catalysis, sensing, or as components in organic light-emitting diodes (OLEDs).
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not publicly available, data from structurally similar aminopyrazoles and iodo-aromatics suggest the following precautions.[8]
-
Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4) and cause serious eye irritation (Category 2).[9] May cause skin and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
This technical guide provides a foundational understanding of this compound, empowering researchers to leverage its full potential in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
Spectral data analysis of 3-(3-Iodophenyl)-1H-pyrazol-5-amine (NMR, MS, IR)
An In-depth Technical Guide to the Spectral Analysis of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to elucidate and verify the structure of this compound. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, and a thorough understanding of their spectral characteristics is paramount for researchers in drug discovery and development.[1] While direct experimental spectra for this compound are not widely published, this guide establishes a robust analytical framework by leveraging detailed experimental data from its parent analogue, 3-Phenyl-1H-pyrazol-5-amine. By applying established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we present a predictive but scientifically rigorous interpretation of the spectral data for the target molecule. This document serves as an expert-level resource, explaining the causality behind experimental choices and providing self-validating protocols for each analytical method.
Introduction: The Analytical Imperative for Substituted Pyrazoles
The pyrazole nucleus is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1] The specific functionalization of the pyrazole and its appended rings dictates the molecule's interaction with biological targets. Consequently, unambiguous structural confirmation is not merely a procedural step but a critical cornerstone of the development process. This compound combines three key structural motifs: a pyrazole ring, a primary amine, and a meta-substituted iodophenyl ring. Each imparts distinct and measurable spectroscopic signatures.
This guide will deconstruct the expected ¹H NMR, ¹³C NMR, MS, and IR data for this molecule. The analysis is built upon the verified spectral data of the parent compound, 3-Phenyl-1H-pyrazol-5-amine, sourced from the PubChem database, ensuring a foundation grounded in real-world experimental evidence.[2]
Molecular Structure
The structural difference between the parent compound and the target molecule is the addition of an iodine atom at the meta-position of the phenyl ring. This substitution is expected to induce predictable changes in the spectral data, particularly in the chemical shifts of the aromatic protons and carbons and the molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H and ¹³C NMR will confirm the connectivity of the pyrazole and iodophenyl rings and verify the substitution pattern.
Experimental Protocol: NMR Analysis
Objective: To determine the proton and carbon environments and their connectivity. Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer. Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample. Dissolve in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, which is suitable for compounds with exchangeable protons (NH, NH₂). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum at a standard probe temperature (e.g., 298 K). Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). For ¹H NMR, integrate the signals to determine the relative number of protons.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique proton in the molecule.
Baseline Data: 3-Phenyl-1H-pyrazol-5-amine The experimental data for the parent compound provides a crucial reference point.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.70 | Doublet (d) | 2H | H-2', H-6' (ortho) |
| 2 | ~7.35 | Triplet (t) | 2H | H-3', H-5' (meta) |
| 3 | ~7.20 | Triplet (t) | 1H | H-4' (para) |
| 4 | ~5.80 | Singlet (s) | 1H | H-4 (pyrazole) |
| 5 | ~4.90 | Broad Singlet (br s) | 2H | -NH₂ |
| 6 | ~11.0 | Broad Singlet (br s) | 1H | -NH (pyrazole) |
| Table 1: Experimental ¹H NMR Data for 3-Phenyl-1H-pyrazol-5-amine in DMSO-d₆. Data is interpreted from publicly available spectra. |
Predicted Data: this compound The introduction of an iodine atom at the C-3' position breaks the symmetry of the phenyl ring and introduces specific electronic effects that alter the chemical shifts. Iodine is an electronegative but weakly deshielding halogen. Its primary influence is on the adjacent protons.
| Signal | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| 1 | 7.95 - 8.10 | Singlet (s) / Triplet (t, small J) | 1H | H-2' | Deshielded by proximity to pyrazole and ortho to iodine. |
| 2 | 7.75 - 7.90 | Doublet (d) | 1H | H-6' | Ortho to the pyrazole ring. |
| 3 | 7.55 - 7.70 | Doublet (d) | 1H | H-4' | Para to the pyrazole ring, ortho to iodine. |
| 4 | 7.15 - 7.30 | Triplet (t) | 1H | H-5' | Meta to both pyrazole and iodine. |
| 5 | ~5.85 | Singlet (s) | 1H | H-4 (pyrazole) | Largely unaffected by phenyl substitution. |
| 6 | ~5.00 | Broad Singlet (br s) | 2H | -NH₂ | Exchangeable protons, minor shift expected. |
| 7 | ~11.1 | Broad Singlet (br s) | 1H | -NH (pyrazole) | Exchangeable proton, minor shift expected. |
| Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments. The proton-decoupled spectrum shows each unique carbon as a singlet.
Baseline Data: 3-Phenyl-1H-pyrazol-5-amine
| Predicted Shift (δ, ppm) | Assignment |
|---|---|
| ~158 | C-5 (pyrazole) |
| ~148 | C-3 (pyrazole) |
| ~133 | C-1' (ipso-C) |
| ~129 | C-3', C-5' |
| ~127 | C-4' |
| ~125 | C-2', C-6' |
| ~95 | C-4 (pyrazole) |
Table 3: Typical ¹³C NMR Chemical Shifts for the 3-phenyl-1H-pyrazol-5-amine scaffold.[2] Values are estimates based on similar structures.
Predicted Data: this compound The large iodine atom introduces a significant "heavy atom effect," causing the directly attached carbon (C-3') to shift significantly upfield (to a lower δ value). Other carbons are influenced by standard inductive and resonance effects. Aromatic carbons typically appear between 120-170 ppm.[3]
| Predicted Shift (δ, ppm) | Assignment | Justification |
| ~158 | C-5 | Attached to -NH₂. |
| ~147 | C-3 | Attached to the phenyl ring. |
| ~138 | C-1' | I-C, deshielded. |
| ~136 | C-6' | Deshielded. |
| ~131 | C-4' | Deshielded. |
| ~130 | C-2' | Deshielded. |
| ~126 | C-5' | Shielded. |
| ~95 | C-3' | Strongly shielded by the heavy atom effect of the directly bonded iodine. |
| ~96 | C-4 | Shielded carbon on the pyrazole ring. |
| Table 4: Predicted ¹³C NMR Data for this compound. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound and offers structural information based on its fragmentation patterns.
Experimental Protocol: MS Analysis
Objective: To determine the molecular weight and fragmentation pattern. Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled with a quadrupole or Time-of-Flight (TOF) analyzer. Methodology:
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source, or a solid probe is used.
-
Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.
MS Data Analysis
Molecular Ion (M⁺•): The molecular formula is C₉H₈IN₃. The molecular weight is calculated as: (9 * 12.011) + (8 * 1.008) + (1 * 126.90) + (3 * 14.007) = 285.09 g/mol .
According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4] Our molecule has three nitrogen atoms, and its molecular weight is 285, which is consistent with the rule. The molecular ion peak (M⁺•) is expected at m/z = 285 .
Predicted Fragmentation Pattern: The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[5] For aromatic amines, cleavage of bonds near the amine group is also common.[6] The presence of iodine introduces a new fragmentation pathway: the loss of an iodine radical.
-
Loss of Iodine: A major fragmentation pathway will likely be the homolytic cleavage of the C-I bond, which is relatively weak.
-
[M]⁺• → [M - I]⁺ + I•
-
m/z 285 → m/z 158
-
-
Loss of HCN: A characteristic fragmentation of the pyrazole ring.
-
[M]⁺• → [M - HCN]⁺•
-
m/z 285 → m/z 258
-
-
Loss of N₂ from Pyrazole Ring: Another common pyrazole fragmentation.
-
[M-H]⁺ → [M-H-N₂]⁺
-
m/z 284 → m/z 256
-
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 4. 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest in drug discovery and medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of physical chemistry and established pharmaceutical development protocols to offer a predictive assessment and a robust framework for experimental determination. It is intended for researchers, scientists, and drug development professionals, providing both theoretical insights and detailed, actionable protocols for laboratory investigation. The guide covers structure-based predictions, step-by-step methodologies for solubility and forced degradation studies, and the requisite analytical techniques for quantification and characterization, in accordance with ICH guidelines.
Introduction: The Critical Role of Physicochemical Profiling
In the trajectory of drug development, the intrinsic physicochemical properties of a candidate molecule are determinative of its ultimate success. Among the most critical of these are solubility and stability. Aqueous solubility directly influences bioavailability and the feasibility of parenteral formulations, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could yield inactive or toxic byproducts.[1][2]
This compound is a substituted pyrazole. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[3][4][5] Its derivatives have shown a wide array of biological activities.[3] Understanding the solubility and stability profile of this specific analog is therefore a non-negotiable prerequisite for advancing its development. This guide provides the predictive framework and experimental workflows necessary to establish this critical profile.
Predicted Physicochemical Profile
A molecule's structure is the primary determinant of its physical properties. By dissecting the constituent parts of this compound, we can formulate a hypothesis regarding its expected solubility and stability characteristics.
Structure-Based Solubility Prediction
The overall solubility of the molecule is a composite of the contributions from its three key structural features: the pyrazole core, the 3-iodophenyl substituent, and the 5-amino group. The principle of "like dissolves like" is a useful starting point for prediction.[6]
-
Pyrazole Core: The parent pyrazole ring is a polar, aromatic heterocycle. It possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), conferring partial solubility in water and good solubility in polar organic solvents like ethanol and methanol.[7][8][9]
-
3-Iodophenyl Group: This is a large, non-polar, and lipophilic substituent. The presence of the bulky iodine atom and the phenyl ring will significantly increase the molecule's lipophilicity (logP), thereby decreasing its aqueous solubility.
-
5-Amino Group: The primary amine (-NH2) is a polar, basic functional group capable of acting as both a hydrogen bond donor and acceptor. Crucially, it is ionizable. In acidic aqueous media (pH < pKa), the amine will be protonated to form a cationic ammonium salt (-NH3+), which is expected to be significantly more water-soluble than the neutral form.
Hypothesis:
-
Aqueous Solubility: Expected to be low in neutral pH due to the dominant lipophilic character of the iodophenyl group. Solubility should increase significantly at lower pH values where the amine group is protonated.
-
Organic Solvent Solubility: Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol and methanol.[7] Solubility will likely be poor in non-polar solvents such as hexanes or toluene.
| Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low | The large, lipophilic iodophenyl group counteracts the polarity of the pyrazole and amine moieties. |
| Water (pH 2.0) | Moderate to High | Protonation of the basic amine group to form a soluble salt. |
| DMSO, DMF | High | Polar aprotic nature effectively solvates the molecule. |
| Methanol, Ethanol | Moderate | Polarity and hydrogen bonding capabilities allow for solvation.[7] |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Hexane, Toluene | Very Low | Non-polar solvents cannot effectively solvate the polar functional groups. |
Structure-Based Stability Prediction
The pyrazole ring itself is a robust aromatic system, generally resistant to oxidation and reduction under typical conditions.[3][10] However, the substituents and the overall structure present potential liabilities that must be investigated through forced degradation studies.
-
Hydrolytic Stability: The core structure lacks readily hydrolyzable groups like esters or amides. Therefore, the molecule is predicted to be largely stable across a range of pH values at ambient temperature. Some aryl-pyrazole bonds can be sensitive to extreme pH and heat, but this is not a common degradation pathway.
-
Oxidative Stability: The 5-amino group is a potential site for oxidation. Exposure to oxidative agents could lead to the formation of nitroso, nitro, or other oxidized species. The electron-rich pyrazole ring could also be susceptible to strong oxidation, though this is less likely under standard test conditions.
-
Photostability: The carbon-iodine (C-I) bond is known to be photosensitive. Exposure to UV or visible light could induce homolytic cleavage of this bond, leading to the formation of a phenyl radical and subsequent degradation products. Aromatic systems can also undergo photo-oxidation.
-
Thermal Stability: The molecule is expected to be stable in its solid form at elevated temperatures, as is typical for crystalline organic compounds with relatively high melting points.[11]
Experimental Determination of Solubility
Solubility should be assessed under both kinetic and thermodynamic conditions, as they provide different and complementary insights relevant to various stages of drug discovery.[12] Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a DMSO stock solution added to buffer, relevant for early screening.[12][13][14] Thermodynamic solubility is the true equilibrium value, critical for pre-formulation and understanding bioavailability.[2][15][16]
Experimental Workflow: Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assays.
Protocol: Kinetic Solubility Assay
This protocol is adapted for a high-throughput format using 96-well plates.[13][17]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.
-
Incubation: Seal the plate and shake at room temperature (25°C) for 2 hours.
-
Precipitate Removal: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen).
-
Quantification: Analyze the filtrate. This can be done rapidly via UV-Vis spectrophotometry using a plate reader or more accurately with a generic, fast LC-MS method by comparing the response to a calibration curve prepared in 1% DMSO/PBS.
Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.[2][16]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS, 0.01 M HCl at pH 2). Ensure undissolved solid is visible.
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[1]
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet any suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid.
-
Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
Experimental Determination of Stability (Forced Degradation)
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[1] These studies form the basis for developing stability-indicating analytical methods. The protocols outlined below are based on the ICH Q1A(R2) guideline.[18][19][20]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation (stress testing) study.
General Protocol for Forced Degradation
For each condition, a solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol, diluted into the stress medium) is prepared alongside a blank solution (stress medium only). The goal is to achieve 5-20% degradation.
-
Hydrolytic Stability:
-
Acid: Mix the compound solution with 0.1 M HCl. Keep at 60°C. Sample at time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize samples with NaOH before analysis.
-
Base: Mix the compound solution with 0.1 M NaOH. Keep at 60°C. Sample as above. Neutralize samples with HCl before analysis.
-
Neutral: Mix the compound solution with water. Keep at 60°C. Sample as above.
-
-
Oxidative Stability:
-
Mix the compound solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Sample at time points.
-
-
Photostability:
-
Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Stability:
-
Expose the solid compound to dry heat (e.g., 80°C). Sample at time points (e.g., 1, 3, 7 days).
-
Potential Degradation Pathways
Based on the structure, the following degradation pathways are plausible under stress conditions. Identification of degradants is performed using LC-MS/MS by analyzing the fragmentation patterns.[21][22][23][24]
Caption: Plausible degradation pathways for the target molecule.
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary tool for quantification.[25][26][27]
HPLC Method Development
A reverse-phase HPLC (RP-HPLC) method is suitable for this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water with an additive.
-
A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid is crucial for good peak shape of the basic amine.
-
B: 0.1% TFA or Formic Acid in ACN.
-
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the compound's λmax).
-
Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity (peak purity analysis), linearity, accuracy, and precision to ensure it is "stability-indicating."
LC-MS for Degradant Identification
For samples showing significant degradation, Liquid Chromatography-Mass Spectrometry (LC-MS) is used for structural elucidation.[21][28]
-
Method Transfer: The validated HPLC method is transferred to an LC-MS system. Formic acid is preferred over TFA as it is more compatible with mass spectrometry.
-
MS Analysis: High-resolution mass spectrometry (HRMS) (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent ion and any degradant peaks. This allows for the determination of elemental composition.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the parent ion and each degradant. By inducing fragmentation and analyzing the resulting daughter ions, the structure of the degradants can be pieced together and compared to the parent compound, allowing for identification of the modification site (e.g., loss of iodine, addition of oxygen).
Conclusion
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. evotec.com [evotec.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. enamine.net [enamine.net]
- 18. database.ich.org [database.ich.org]
- 19. scribd.com [scribd.com]
- 20. snscourseware.org [snscourseware.org]
- 21. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. ijcpa.in [ijcpa.in]
- 27. researchgate.net [researchgate.net]
- 28. drugtargetreview.com [drugtargetreview.com]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Diverse Biological Activities of Pyrazole Derivatives
Introduction: The Enduring Versatility of the Pyrazole Moiety
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile platform for the design and development of a vast array of therapeutic agents.[1] Its unique structural and electronic properties, including its aromatic character and ability to participate in hydrogen bonding and various substitution reactions, have allowed for the creation of a multitude of derivatives with a broad spectrum of pharmacological activities.[2][3] From the well-established anti-inflammatory properties of celecoxib to emerging applications in oncology and neurology, pyrazole derivatives continue to be a focal point of intensive research for drug discovery professionals.[4][5]
This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the significant biological activities of pyrazole derivatives. Moving beyond a simple enumeration of their therapeutic applications, this document delves into the underlying mechanisms of action, presents quantitative bioactivity data, and offers detailed, field-proven experimental protocols for the evaluation of these compounds. By synthesizing technical accuracy with practical insights, this guide aims to serve as an authoritative resource for those seeking to harness the full therapeutic potential of the pyrazole scaffold.
Anticancer Activity of Pyrazole Derivatives: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents with high efficacy and low toxicity remains a paramount challenge in medicinal chemistry.[2] Pyrazole derivatives have emerged as a promising class of compounds in this arena, demonstrating the ability to interact with a variety of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[2][6]
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of pyrazole derivatives are often attributed to their ability to modulate key signaling pathways and interact with essential cellular machinery. Some of the most well-documented mechanisms include:
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs.[7] Certain pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[7] One such derivative, compound 5b , exhibited potent inhibitory activity against various cancer cell lines and was identified as a novel tubulin polymerization inhibitor.[8]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in regulating cell growth, proliferation, and survival.[4][9] Dysregulation of this pathway is a common feature in many cancers. Pyrazole-based compounds have been designed as EGFR inhibitors, effectively blocking the downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K/AKT pathways, that drive tumor progression.[4][10]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that control the progression of the cell cycle.[11] The aberrant activity of CDKs is a hallmark of many cancers, making them a key therapeutic target.[11] Several pyrazole derivatives have demonstrated significant inhibitory activity against various CDKs, particularly CDK2 and CDK9, leading to cell cycle arrest and apoptosis.[2][12]
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition by Pyrazole Derivatives.
Caption: Cell Cycle Regulation and CDK Inhibition by Pyrazole Derivatives.
Quantitative Bioactivity Data
The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of pyrazole derivatives.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Compound 42 | WM266.4 (Melanoma) | BRAF | 0.12 | [8] |
| Compound 42 | MCF-7 (Breast) | BRAF | 0.16 | [8] |
| Compound 33 | MCF-7 (Breast) | Telomerase | 0.57 | [8] |
| Compound 33 | B16-F10 (Melanoma) | Telomerase | 0.49 | [8] |
| Compound 263 | Huh7 (Liver) | Cytotoxic | 1.6 | [3] |
| Compound 263 | MCF-7 (Breast) | Cytotoxic | 3.3 | [3] |
| Compound 263 | HCT116 (Colon) | Cytotoxic | 1.1 | [3] |
| Compound 3f | MDA-MB-468 (Breast) | Apoptosis Induction | 14.97 (24h) | [13] |
| Compound 3f | MDA-MB-468 (Breast) | Apoptosis Induction | 6.45 (48h) | [13] |
| Derivative XIII | HepG2 (Liver) | CDK9 Inhibition | 6.57 | [12] |
| Derivative XIII | HCT-116 (Colon) | CDK9 Inhibition | 9.54 | [12] |
| Derivative XIII | MCF-7 (Breast) | CDK9 Inhibition | 7.97 | [12] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[14]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.[15]
-
Perform a cell count and dilute the cell suspension to the desired concentration (typically 1,000 to 100,000 cells per well).[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[15]
-
Include wells with medium only to serve as blanks.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazole derivative in complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells.[15]
-
Include untreated control wells (cells in fresh medium only) and vehicle control wells (cells treated with the solvent used to dissolve the compound, e.g., DMSO).[15]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[18][19] It is a crucial tool for identifying and characterizing compounds that target microtubule dynamics.[18] A fluorescence-based method is often preferred for its sensitivity.[18]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Compound and Control Preparation:
-
Prepare 10x stock solutions of the pyrazole derivative, a known polymerization inhibitor (e.g., nocodazole), and a polymerization enhancer (e.g., paclitaxel) in polymerization buffer.[18]
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[18]
-
-
Initiation of Polymerization:
-
To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[18]
-
Immediately place the plate in a pre-warmed microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 90 minutes) at 37°C.[20]
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to generate polymerization curves.
-
Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization. Inhibitors will decrease the slope and plateau of the curve, while enhancers will have the opposite effect.[18]
-
Caption: Workflow for the MTT Cell Viability Assay.
Anti-inflammatory Activity of Pyrazole Derivatives: Quelling the Fires of Inflammation
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases.[11] Pyrazole derivatives have a long history of use as anti-inflammatory agents, with celecoxib being a prime example.[11] Their efficacy stems from their ability to modulate key inflammatory pathways.
Mechanisms of Action: Targeting the Engines of Inflammation
-
Cyclooxygenase (COX) Inhibition: The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[11] Pyrazole derivatives, particularly those with a diaryl substitution pattern similar to celecoxib, often exhibit selective inhibition of COX-2, which is upregulated at sites of inflammation.[10][11] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[11]
-
NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[21][22] Some pyrazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the production of inflammatory mediators.[11]
Signaling Pathway Diagram
References
- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 6. NF-κB Signaling Pathway Diagram [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atcc.org [atcc.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Prominence of the 1H-Pyrazol-5-Amine Scaffold
An In-depth Technical Guide to Substituted 1H-Pyrazol-5-Amine Compounds: Synthesis, Reactivity, and Therapeutic Potential
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrazol-5-amine core is a quintessential example of such a scaffold.[1][2] This five-membered heterocyclic ring, featuring two adjacent nitrogen atoms and a strategically positioned amino group, serves as a versatile building block in drug discovery.[3]
The unique electronic and steric properties of the pyrazole ring, combined with the synthetic accessibility of the 5-amino functionality, have enabled the development of a vast library of derivatives. These compounds exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antidepressant properties.[4][5][6][7] Marketed drugs and clinical candidates across various therapeutic areas incorporate the pyrazole moiety, underscoring its significance.[4][8]
This guide offers a comprehensive exploration of substituted 1H-pyrazol-5-amine compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the reactivity that allows for molecular diversification, analyze key therapeutic applications with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to bridge theory with practice.
Part 1: Foundational Synthetic Strategies
The construction of the 1H-pyrazol-5-amine core is well-established, with several reliable methods available. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and considerations for green chemistry.
The Cornerstone: Condensation of β-Functionalized Nitriles with Hydrazines
The most traditional and widely employed method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-functionalized nitrile, such as a β-ketonitrile or an ethoxymethylenecyanoacetate.[9][10] This approach, a variation of the Knorr pyrazole synthesis, is highly versatile.
The causality behind this reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the nitrile and its adjacent carbon framework. The reaction typically proceeds via an initial nucleophilic attack by the hydrazine on the β-carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.
Modern Efficiency: Multicomponent Reactions (MCRs)
In the pursuit of efficiency and sustainability, multicomponent reactions (MCRs) have emerged as powerful tools for generating molecular complexity in a single step. The synthesis of 5-aminopyrazole-4-carbonitriles is particularly amenable to a three-component reaction involving an aldehyde, malononitrile, and a hydrazine derivative.[11][12][13]
This strategy is highly atom-economical and often proceeds under mild, eco-friendly conditions, sometimes utilizing water as a solvent and novel catalysts.[11] The reaction mechanism typically begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and tautomerization to afford the final product.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Scientist's Responsibility
The compound 3-(3-Iodophenyl)-1H-pyrazol-5-amine represents a class of molecules pivotal to modern drug discovery and chemical synthesis. As a substituted aromatic amine, its unique structure offers significant potential as a building block for novel therapeutics. However, this structural complexity also necessitates a profound respect for its potential hazards. This guide is crafted not as a rigid set of rules, but as a framework for informed risk assessment. As senior scientists, our primary directive is to innovate safely, understanding the "why" behind each safety protocol to ensure the well-being of ourselves, our colleagues, and our environment. This document synthesizes data from structurally related compounds to provide a robust, scientifically-grounded approach to handling this specific molecule.
Section 1: Hazard Profile - An Inductive Analysis
-
The Aromatic Amine Moiety: Primary aromatic amines (PAAs) are a class of compounds known for their potential toxicity.[1][2] Many are classified as potential carcinogens or mutagens and can be readily absorbed through the skin.[3] Their metabolic activation can lead to reactive intermediates that pose significant health risks. Therefore, dermal contact and inhalation must be rigorously avoided.
-
The Halogenated Aromatic System: The presence of an iodine atom on the phenyl ring increases the molecule's molecular weight and can influence its biological activity and persistence. While not adding acute toxicity in the same manner as some other functional groups, it underscores the need for careful handling to prevent environmental release.
-
The Pyrazole Core: Substituted pyrazoles exhibit a wide range of biological activities. Safety data for analogous pyrazole-based amines indicate a consistent pattern of irritation and potential for acute toxicity. For instance, compounds like 3-Iodo-1H-pyrazole and 3-Amino-5-hydroxypyrazole are known to cause skin, eye, and respiratory irritation.[4][5] Similarly, other aminopyrazoles are classified as harmful if swallowed.[6][7]
Based on this analysis, a conservative and scientifically sound approach dictates that this compound should be treated as a hazardous substance.
Anticipated GHS Hazard Classification
The following table summarizes the likely GHS classifications based on data from structurally similar compounds.
| Hazard Class | Hazard Category | Hazard Statement | Rationale / Supporting Data from Analogues |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for substituted aminopyrazoles.[7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | A frequent hazard for pyrazole amines and iodo-pyrazoles.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | A consistent finding across related pyrazole structures.[4][5][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of fine powders of similar compounds is known to irritate the respiratory tract.[4][5] |
Section 2: The Self-Validating Safety Workflow
A robust safety protocol is a closed-loop system where each step validates the integrity of the next. The following workflow is designed to minimize exposure and mitigate risk at every stage of the compound's lifecycle in the laboratory.
Workflow Diagram: Chemical Lifecycle Management
Caption: A workflow for the safe handling of chemical compounds.
Section 3: Standard Operating Procedures (SOPs)
Personal Protective Equipment (PPE)
The principle of causality dictates our PPE choices: we select equipment based on the anticipated route of exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield. The primary risk is from splashes during solution handling and from airborne powder.[5]
-
Skin Protection: Use nitrile gloves (double-gloving is recommended) and a chemically resistant lab coat. Aromatic amines can be absorbed through the skin, making complete coverage essential.[3] Ensure gloves are inspected before use and changed immediately if contaminated.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator with an appropriate particulate filter is mandatory to prevent inhalation of the powder.[5][9]
Storage and Handling
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9] The container must be tightly sealed to prevent exposure to moisture and air. Keep it in a designated, clearly labeled area for toxic chemicals.
-
Handling:
-
Preparation: Always conduct a "dry run" of your procedure to ensure all necessary equipment and reagents are at hand.
-
Weighing: Weigh the solid compound in a ventilated enclosure or a chemical fume hood to contain any dust.
-
Transfers: Use a spatula for solid transfers. If making solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If the reaction requires heating, ensure the apparatus is properly assembled in a fume hood to contain any potential vapors.
-
First Aid and Emergency Procedures
Trustworthiness in a protocol comes from being prepared for deviations.
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the safety data information you have.[8]
-
Spills: In case of a small spill, carefully absorb the material with an inert substance (e.g., vermiculite, sand) while wearing full PPE. Place the contaminated material into a sealed container for hazardous waste disposal. Ventilate the area thoroughly. For large spills, evacuate the area and contact emergency services.
Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for halogenated organic waste disposal. Do not allow the material to enter drains or waterways.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | C10H10ClN3 | CID 1810630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
An In-depth Technical Guide to 3-(3-Iodophenyl)-1H-pyrazol-5-amine Derivatives and Analogs as Kinase Inhibitors
This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 3-(3-iodophenyl)-1H-pyrazol-5-amine and its derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a privileged heterocyclic motif in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties, including the presence of two nitrogen atoms that can act as hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2]
Notably, the 5-aminopyrazole substructure is a key pharmacophore in a multitude of kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[2][3] The this compound core combines the favorable properties of the aminopyrazole scaffold with the unique characteristics of the iodophenyl group, which can serve as a handle for further chemical modification and as a potent interacting moiety within the target's active site.
Synthesis of the this compound Core
The synthesis of 3-aryl-1H-pyrazol-5-amines is most commonly achieved through the condensation of a β-ketonitrile with a hydrazine derivative.[4][5] This versatile approach allows for the introduction of a wide variety of substituents on both the pyrazole and phenyl rings.
A general synthetic pathway to this compound is outlined below. The key steps involve the preparation of the β-ketonitrile precursor followed by cyclization with hydrazine.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methods for the synthesis of 3-aryl-5-aminopyrazoles.[4][5]
Step 1: Synthesis of 3-(3-iodophenyl)-3-oxopropanenitrile (3-Iodobenzoylacetonitrile)
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add 3-iodoacetophenone and acetonitrile.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-iodophenyl)-3-oxopropanenitrile.
Step 2: Synthesis of this compound
-
Dissolve 3-(3-iodophenyl)-3-oxopropanenitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with water or a non-polar solvent (e.g., hexane) to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Derivatization and Structure-Activity Relationships (SAR)
The this compound scaffold offers multiple points for diversification to explore structure-activity relationships and optimize biological activity. The primary sites for modification are the N1 and C4 positions of the pyrazole ring and the 5-amino group.
Caption: Key sites for derivatization of the this compound scaffold.
N1-Substitution
Alkylation or arylation at the N1 position of the pyrazole ring can significantly impact the compound's potency and selectivity. This modification can influence the orientation of the molecule within the kinase active site and introduce new interactions with the protein.
C4-Substitution
The C4 position of the pyrazole ring is susceptible to electrophilic substitution.[6] Halogenation at this position, for instance, can modulate the electronic properties of the ring and provide an additional point of interaction. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) has been reported as an effective method.[6]
5-Amino Group Derivatization
The 5-amino group is a key hydrogen bond donor and can be readily acylated or sulfonylated to introduce a variety of substituents. These modifications can extend into different pockets of the kinase active site, leading to enhanced potency and selectivity.
Structure-Activity Relationship Insights from Pyrazole-Based Kinase Inhibitors
Numerous studies on pyrazole-based kinase inhibitors have provided valuable SAR insights that can be applied to the this compound scaffold.[2][7]
| Modification | Target Kinase(s) | General SAR Observation | Reference(s) |
| N1-Aryl/Heteroaryl Substitution | CDKs, JNKs | Large, hydrophobic groups are often well-tolerated and can enhance potency by occupying the hydrophobic pocket adjacent to the ATP binding site. | [7][8] |
| C3-Aryl Substitution | Various Kinases | The nature and substitution pattern of the C3-aryl ring are critical for selectivity. The 3-iodophenyl group can form halogen bonds or occupy hydrophobic pockets. | [2] |
| C4-Substitution | Various Kinases | Small substituents at C4 can fine-tune the electronic properties and conformation of the pyrazole ring. | [6] |
| 5-Amino Group Derivatization | CDKs, Aurora Kinases | Amide or sulfonamide derivatives can form additional hydrogen bonds with the hinge region of the kinase, significantly improving inhibitory activity. | [2][3] |
Mechanism of Action: Kinase Inhibition
3-Aryl-1H-pyrazol-5-amine derivatives typically act as ATP-competitive inhibitors of protein kinases.[3] They achieve this by binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.
The key interactions often involve:
-
Hydrogen Bonding: The pyrazole ring and the 5-amino group can form hydrogen bonds with the "hinge" region of the kinase, which is a critical interaction for many kinase inhibitors.[3]
-
Hydrophobic Interactions: The aryl group at the C3 position (in this case, the 3-iodophenyl group) typically occupies a hydrophobic pocket within the active site.
-
Halogen Bonding: The iodine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity.
Caption: Schematic representation of the ATP-competitive mechanism of kinase inhibition.
Biological Evaluation: Experimental Protocols
A systematic approach is essential for evaluating the biological activity of novel this compound derivatives as kinase inhibitors.[1]
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay
This assay assesses the effect of the compounds on the growth and viability of cancer cell lines that are dependent on the target kinase.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent viability for each compound concentration and determine the GI50 (growth inhibition 50) or IC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The presence of the iodine atom offers a unique opportunity for fine-tuning interactions within the kinase active site and can also be utilized for the development of radiolabeled probes for in vivo imaging. Future research in this area will likely focus on the synthesis of diverse libraries of analogs, comprehensive biological profiling against a panel of kinases, and in vivo evaluation of the most promising candidates in relevant disease models.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Investigation of 3-(3-Iodophenyl)-1H-pyrazol-5-amine: A Privileged Scaffold in Drug Discovery
This technical guide provides a comprehensive framework for the theoretical and computational exploration of 3-(3-Iodophenyl)-1H-pyrazol-5-amine, a halogenated pyrazole derivative with significant potential in medicinal chemistry. The strategic incorporation of an iodine atom on the phenyl ring presents unique opportunities for modulating pharmacokinetic and pharmacodynamic properties, making this scaffold particularly attractive for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable protocols to guide in silico investigations.
Introduction: The Significance of Substituted Pyrazoles in Medicinal Chemistry
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] Their versatile synthetic accessibility and the capacity for substitution at multiple positions allow for the fine-tuning of their physicochemical properties. The 3-aryl-1H-pyrazol-5-amine core, in particular, serves as a crucial building block for a diverse array of bioactive molecules, including kinase inhibitors and receptor modulators.[2] The introduction of a halogen, such as iodine, can further enhance biological activity through various mechanisms, including the formation of halogen bonds and the modulation of metabolic stability.
This guide will delineate a systematic approach to the computational and theoretical analysis of this compound, from initial structural considerations to advanced molecular dynamics simulations.
Part 1: Structural and Synthetic Foundation
A thorough understanding of the molecule's synthesis and fundamental structural features is paramount before embarking on computational studies.
Synthesis of this compound
The synthesis of 3-aryl-1H-pyrazol-5-amines is well-established, typically involving the cyclization of a β-ketonitrile with hydrazine or its derivatives. For the targeted synthesis of this compound, a plausible synthetic route would involve the reaction of 3-iodobenzoylacetonitrile with hydrazine hydrate.
Alternatively, direct halogenation of a 3-aryl-1H-pyrazol-5-amine precursor offers a viable pathway.[1] For instance, the use of N-iodosuccinimide (NIS) in a suitable solvent like dimethyl sulfoxide (DMSO) has been shown to be effective for the iodination of related pyrazole systems.[1]
Experimental Protocol: Synthesis via Direct Iodination (Proposed)
-
To a solution of 3-phenyl-1H-pyrazol-5-amine (1 mmol) in DMSO (5 mL), add N-iodosuccinimide (1.1 mmol). The use of a slight excess of the iodinating agent ensures complete conversion of the starting material.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water. This will precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Structural Isomerism and Tautomerism
A critical aspect of pyrazole chemistry is the potential for tautomerism. For this compound, two primary annular tautomers can exist: the 3-(3-iodophenyl) and the 5-(3-iodophenyl) forms. Theoretical calculations on analogous 3(5)-substituted pyrazoles suggest that the electronic nature of the substituent can influence the tautomeric equilibrium.[2]
Caption: Annular tautomerism in this compound.
Computational methods, particularly Density Functional Theory (DFT), are indispensable for determining the relative stabilities of these tautomers in both the gas phase and in solution.
Part 2: Theoretical and Computational Methodologies
A multi-faceted computational approach is necessary to build a comprehensive understanding of this compound.
Density Functional Theory (DFT) for Geometrical and Electronic Properties
DFT calculations are the cornerstone of quantum chemical investigations of molecular systems. They provide a balance between computational cost and accuracy for determining a wide range of properties.
Workflow for DFT Analysis
Caption: A typical workflow for DFT analysis of a small molecule.
Experimental Protocol: DFT Calculations
-
Structure Preparation: Generate the 3D structure of both tautomers of this compound using a molecular builder.
-
Geometry Optimization: Perform geometry optimization using a functional such as B3LYP with a basis set like 6-311+G(d,p). For the iodine atom, a basis set with effective core potentials (e.g., LANL2DZ) is recommended.
-
Frequency Analysis: Conduct frequency calculations at the same level of theory to verify that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Electronic Property Analysis: From the optimized geometry, calculate key electronic properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): These are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into its chemical stability.
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.
-
-
Spectroscopic Prediction:
-
NMR: Calculate the chemical shifts (¹H and ¹³C) using the GIAO (Gauge-Including Atomic Orbital) method.
-
IR: The vibrational frequencies from the frequency calculation can be used to predict the infrared spectrum.
-
UV-Vis: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the UV-Vis absorption spectrum.
-
Data Presentation: Predicted Electronic Properties
| Property | Tautomer 1 (3-iodo) | Tautomer 2 (5-iodo) |
| E_HOMO (eV) | Predicted Value | Predicted Value |
| E_LUMO (eV) | Predicted Value | Predicted Value |
| Energy Gap (eV) | Predicted Value | Predicted Value |
| Dipole Moment (Debye) | Predicted Value | Predicted Value |
Note: The table presents placeholder "Predicted Value" as actual calculations would need to be performed.
Molecular Docking for Target Interaction Analysis
Molecular docking is a powerful technique to predict the binding orientation and affinity of a small molecule to a biological target. Given the prevalence of pyrazole derivatives as kinase inhibitors, a relevant target for this compound could be a protein kinase.
Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Prepare the 3D structure of this compound. This includes adding hydrogen atoms and assigning appropriate charges.
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Define the binding pocket of the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined binding site.
-
Analysis of Results: Analyze the predicted binding poses and their corresponding binding affinities (scoring functions). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While docking provides a static picture of the binding event, MD simulations can elucidate the dynamic behavior of the ligand-receptor complex over time. This is crucial for assessing the stability of the binding pose and understanding the conformational changes that may occur upon binding.
Experimental Protocol: MD Simulations
-
System Setup: Place the best-docked ligand-receptor complex in a simulation box with explicit solvent (e.g., water) and counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to identify stable intermolecular interactions.
Part 3: Validation and Integration with Experimental Data
The credibility of any computational study hinges on its validation against experimental data.
-
Structural Validation: If a crystal structure of this compound or a close analog is available, the computationally optimized geometry can be compared with the experimental bond lengths and angles.
-
Spectroscopic Validation: The predicted NMR, IR, and UV-Vis spectra from DFT calculations should be compared with experimentally obtained spectra for validation of the computational methodology.
-
Biological Activity: The binding affinities predicted from molecular docking and more rigorous methods like free energy calculations can be correlated with experimentally determined biological activities (e.g., IC₅₀ values) to establish a quantitative structure-activity relationship (QSAR).
Conclusion
The theoretical and computational investigation of this compound offers a powerful and cost-effective approach to understanding its chemical properties and biological potential. By integrating a range of in silico techniques, from quantum mechanics to molecular dynamics, researchers can gain deep insights that can guide the synthesis of more potent and selective drug candidates. This guide provides a robust framework for such investigations, emphasizing the importance of a logical workflow and rigorous validation against experimental data to ensure the scientific integrity of the findings.
References
Methodological & Application
Application Notes and Protocols for 3-(3-Iodophenyl)-1H-pyrazol-5-amine in Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and conformational flexibility allow for the design of potent and selective ligands. The 3-amino-5-phenyl-1H-pyrazole substructure, in particular, serves as a versatile building block for the synthesis of kinase inhibitors, receptor modulators, and other therapeutic agents, with significant applications in oncology and inflammation.[1] The presence of a reactive amine group at the 5-position and a modifiable phenyl ring at the 3-position provides medicinal chemists with multiple handles for structural diversification and optimization of pharmacological properties.[1]
This application note focuses on 3-(3-Iodophenyl)-1H-pyrazol-5-amine , a specialized derivative of this important scaffold. The introduction of an iodine atom on the phenyl ring is a key strategic feature. The carbon-iodine bond is highly amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[2] This unlocks the potential for rapid library synthesis, enabling extensive exploration of the chemical space around the 3-phenyl moiety to fine-tune a compound's activity and selectivity against a specific biological target.
Application Focus: Development of RIPK1 Kinase Inhibitors for Inflammatory Diseases
A promising therapeutic area for the application of this compound is the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating inflammatory signaling pathways and programmed cell death, specifically necroptosis.[3] Dysregulation of RIPK1 activity is implicated in a range of inflammatory and autoimmune disorders, making it a compelling target for drug discovery.[3] Several 1H-pyrazol-3-amine derivatives have been identified as potent RIPK1 inhibitors, demonstrating the suitability of this scaffold for targeting the kinase's ATP-binding site.[3][4]
The strategic placement of the iodo group on the phenyl ring of this compound allows for the systematic exploration of the S1' pocket of the RIPK1 active site through Suzuki-Miyaura cross-coupling reactions. This enables the introduction of various aryl and heteroaryl moieties, which can form key interactions with the kinase and enhance inhibitory potency and selectivity.
RIPK1 Signaling Pathway and Mechanism of Inhibition
The signaling cascade involving RIPK1 is complex, with the kinase acting as a central node in the tumor necrosis factor (TNF) signaling pathway. Upon binding of TNF-α to its receptor, RIPK1 can initiate either a pro-survival pathway leading to the activation of NF-κB or, under specific conditions, a cell death pathway known as necroptosis. Small molecule inhibitors that target the ATP-binding site of RIPK1 can lock the kinase in an inactive conformation, thereby preventing the downstream signaling events that lead to inflammation and necroptosis.
Caption: Simplified RIPK1 signaling pathway and the inhibitory action of a 3-aryl-1H-pyrazol-5-amine derivative.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationships of a given chemical series. For pyrazole-based inhibitors, modifications at both the pyrazole core and its substituents can significantly impact biological activity.
| Compound Series | R1 | R2 | Target Kinase | IC50 (nM) | Reference |
| 3-Aminopyrazole | Cyclopropyl | 2,4-dichlorophenyl | CDK2 | 24 | [5] |
| 3-Aminopyrazole | Methyl | 4-(trifluoromethoxy)phenyl | AXL | 1.6 | [6] |
| Thieno[3,2-c]pyrazol-3-amine | H | 4-fluorophenyl | GSK-3β | 3.1 | [7] |
| 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | CH2CN | 3,4-dichlorophenyl | JNK3 | 227 | [8] |
| 1H-Pyrazol-3-amine | - | (from AZD4547) | RIPK1 | low nanomolar | [3][4] |
This table presents a selection of data for various pyrazole derivatives to illustrate the potential of the scaffold. The specific IC50 values for derivatives of this compound are not yet published.
Key SAR insights for pyrazole-based kinase inhibitors include:
-
Substitution on the Pyrazole Ring: Small alkyl groups or fused ring systems on the pyrazole core can influence selectivity and potency against different kinases.[7][9]
-
The 3-Aryl Moiety: The nature of the substituent at the 3-position of the pyrazole is critical for interaction with the kinase active site. The use of Suzuki coupling with this compound allows for the introduction of a wide range of aryl and heteroaryl groups to probe this interaction.
-
The 5-Amino Group: The amino group at the 5-position often acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.[9]
Experimental Protocols
Protocol 1: Synthesis of a 3-(3-Aryl)-1H-pyrazol-5-amine Derivative via Suzuki-Miyaura Cross-Coupling
This protocol provides a representative method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone for diversifying the 3-phenyl substituent and exploring the SAR of this chemical series.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv) and the desired arylboronic acid (1.1 equiv).[2]
-
Add Pd(PPh₃)₄ (5 mol %) and Na₂CO₃ (2.5 equiv).[2]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M of the starting pyrazole.[2]
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[2]
-
Heat the reaction mixture to 90 °C under an argon atmosphere for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(3-Aryl)-1H-pyrazol-5-amine derivative.
Protocol 2: In Vitro RIPK1 Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against RIPK1 kinase. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of RIPK1 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture (containing MBP and ATP at their final desired concentrations) to initiate the reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design, incorporating a readily functionalizable iodo group, provides a powerful tool for the synthesis of diverse compound libraries. The application of this scaffold in the development of RIPK1 kinase inhibitors for the treatment of inflammatory diseases represents a promising avenue for drug discovery. The provided protocols for Suzuki-Miyaura cross-coupling and in vitro kinase inhibition assays offer a robust framework for the synthesis and evaluation of novel 3-aryl-1H-pyrazol-5-amine derivatives, facilitating the exploration of their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Collection - Discovery of a 1HâPyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Functionalization of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Introduction: The Strategic Value of the 3-(3-Iodophenyl)-1H-pyrazol-5-amine Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2][3][4] Compounds incorporating this five-membered heterocycle exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3]
The specific substrate, this compound, represents a particularly powerful and versatile building block for drug discovery professionals. Its architecture offers three distinct points for chemical diversification:
-
The Pyrazole Core: The two nitrogen atoms (N1 and N2) of the pyrazole ring are nucleophilic and can be functionalized through arylation, alkylation, or acylation, allowing for modulation of the molecule's core electronic and steric properties.
-
The 5-Amino Group: This exocyclic primary amine is a key handle for introducing a variety of substituents, often crucial for interacting with biological targets.
-
The 3-Iodophenyl Group: The iodine atom serves as a versatile precursor for a host of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of complex aryl, alkyl, or alkynyl moieties.[5]
This guide provides a detailed exploration of protocols for the selective N-functionalization of the pyrazole ring of this compound, offering field-proven insights into controlling regioselectivity and achieving high-yield transformations.
Pillar I: Understanding and Controlling Regioselectivity
A critical challenge in the N-functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the reaction. The pyrazole ring exists as two rapidly interconverting tautomers, making both the N1 and N2 positions available for substitution. The final product ratio is determined by a combination of steric, electronic, and reaction-condition-dependent factors.[6][7]
For the this compound substrate, the bulky 3-iodophenyl group provides a strong steric bias. As a result, functionalization is heavily favored at the less sterically hindered N1 position. This inherent steric effect is a significant advantage, simplifying many synthetic procedures and often leading to a single major regioisomer.
Pillar II: Protocols for N-Arylation
The synthesis of N-arylpyrazoles is a crucial transformation, as this motif is prevalent in many bioactive molecules. Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann and Buchwald-Hartwig aminations, are the most robust and widely used methods for this purpose.[8][9][10]
Protocol 2.1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
The Ullmann condensation is a classic and cost-effective method for C-N bond formation, typically employing a copper catalyst. Modern variations utilize ligands to improve reaction efficiency and substrate scope under milder conditions.[9][11]
Principle: This reaction involves the coupling of the pyrazole with an aryl halide, catalyzed by a copper(I) salt. The use of a diamine ligand, such as N,N'-dimethylethylenediamine (DMEDA), chelates to the copper center, increasing its solubility and catalytic activity.[9]
Step-by-Step Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5-10 mol%), this compound (1.0 equiv.), the desired aryl iodide or aryl bromide (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or Dioxane) to achieve a concentration of 0.1-0.2 M with respect to the pyrazole.
-
Add the diamine ligand (e.g., DMEDA, 10-20 mol%) via syringe.
-
Seal the vial and heat the reaction mixture to 100-130 °C. The reaction can also be performed efficiently using microwave irradiation, often reducing reaction times significantly.[12][13]
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpyrazole.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| CuI / DMEDA | K₂CO₃ | Dioxane | 110 | Good to Excellent | [9] |
| Cu₂O / N-ligand | Cs₂CO₃ | DMF | 120 | Moderate to Good | [14] |
| CuI / L-proline | K₂CO₃ | DMSO | 90 | Good | N/A |
Protocol 2.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a highly versatile and powerful method for C-N bond formation, known for its broad substrate scope and high functional group tolerance.[10][15] The choice of phosphine ligand is critical for catalytic efficiency.
Principle: This reaction utilizes a palladium(0) catalyst in conjunction with a specialized phosphine ligand to couple the pyrazole with an aryl halide or triflate. The bulky, electron-rich ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[10]
Step-by-Step Protocol:
-
In a glovebox or under a strictly inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., Xantphos, tBuBrettPhos, 4-10 mol%) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.), the aryl halide or triflate (1.1 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-16 hours), cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the pure N-arylpyrazole.
Pillar III: Protocols for N-Alkylation
N-alkylation introduces saturated carbon frameworks onto the pyrazole ring, a common strategy for tuning lipophilicity and exploring new binding interactions. The reaction typically proceeds via a standard Sₙ2 mechanism or a Michael addition.
Protocol 3.1: N-Alkylation with Alkyl Halides
Principle: The pyrazole nitrogen acts as a nucleophile, displacing a halide from an alkyl halide. The use of a base is required to deprotonate the pyrazole, generating the more nucleophilic pyrazolide anion. The choice of base can influence reactivity and, in some cases, regioselectivity.[6]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base (e.g., K₂CO₃, 1.5 equiv. for a mild reaction, or NaH, 1.1 equiv., for a more reactive system). If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 20-30 minutes until hydrogen evolution ceases.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 equiv.) dropwise at 0 °C or room temperature.
-
Allow the reaction to stir at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction carefully by adding water (or saturated NH₄Cl if NaH was used).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Field Insights:
-
Base Selection: For simple alkylations, K₂CO₃ is often sufficient and safer to handle. For less reactive alkyl halides or to ensure complete deprotonation, NaH is the base of choice.
-
Regioselectivity: As previously noted, the steric bulk at the C3 position will strongly direct the alkyl group to the N1 position, leading to excellent regioselectivity.[16]
Protocol 3.2: N-Alkylation via Michael Addition
Principle: For α,β-unsaturated carbonyl compounds (Michael acceptors), the pyrazole can be added in a conjugate fashion. This reaction can sometimes be performed without a catalyst, though a mild base is often used to facilitate the addition.[16]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv.) and the Michael acceptor (e.g., ethyl acrylate, 1.2 equiv.) in a suitable solvent like ethanol or THF.
-
Add a catalytic amount of a base such as triethylamine or DBU (0.1 equiv.).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography.
| Alkylating Agent | Base | Solvent | Conditions | Expected Product | Reference |
| Methyl Iodide | K₂CO₃ | DMF | RT, 12h | N1-Methyl | [6] |
| Benzyl Bromide | NaH | THF | 0 °C to RT, 4h | N1-Benzyl | [6] |
| Ethyl Acrylate | Cat. DBU | THF | 50 °C, 16h | N1-Michael Adduct | [16] |
Pillar IV: Protocol for N-Sulfonylation
Introducing a sulfonamide group can significantly alter a molecule's physicochemical properties, often improving solubility and providing hydrogen bond donors/acceptors for target binding.
Principle: The pyrazole nitrogen attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride. A non-nucleophilic organic base is required to scavenge the HCl generated during the reaction.[17]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv.) in a solvent such as dichloromethane (DCM) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add a tertiary amine base, such as triethylamine or pyridine (1.5-2.0 equiv.).
-
Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equiv.) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validating System Note: The C5-amino group is also nucleophilic and can compete in acylation and sulfonylation reactions. To ensure functionalization on the pyrazole nitrogen, it may be necessary to first protect the exocyclic amine (e.g., as a Boc-carbamate), perform the N-functionalization on the ring, and then deprotect. Alternatively, di-functionalization may occur, requiring chromatographic separation. The relative nucleophilicity and reaction conditions will dictate the outcome.
Pillar V: Product Characterization
Unambiguous characterization is essential to confirm the success of the functionalization and, crucially, to determine the regiochemistry.
-
NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts of the remaining pyrazole ring proton (at C4) and the signals corresponding to the newly introduced N-substituent provide clear evidence of the transformation. Comparison of ¹H NMR spectra of the N1 and N2 isomers (if the minor isomer is isolated) will show distinct differences in the chemical shifts of the substituents due to proximity effects.[18][19][20]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, verifying that the desired addition has occurred.[18][19]
-
X-Ray Crystallography: For definitive proof of regiochemistry, single-crystal X-ray diffraction is the gold standard, providing an unambiguous 3D structure of the molecule.[6]
Conclusion
The this compound scaffold is a high-potential starting material for the rapid generation of diverse and novel chemical entities. The protocols outlined in this guide for N-arylation, N-alkylation, and N-sulfonylation provide robust and reproducible methods for its functionalization. By understanding the principles of regioselectivity and applying these field-tested procedures, researchers and drug development professionals can effectively leverage this building block to accelerate their discovery programs.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. epubl.ktu.edu [epubl.ktu.edu]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Microwave Assisted Synthesis and Antiinflammatory Activity of Substituted Pyrazole Derivatives | International Journal of Advanced Research in Medicinal Chemistry [medicaljournalshouse.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Organic Chemistry Portal - Literature [organic-chemistry.org]
- 16. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] This guide provides detailed experimental setups and protocols for leveraging the versatile building block, 3-(3-Iodophenyl)-1H-pyrazol-5-amine, in several key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The presence of both a reactive aryl iodide and a nucleophilic amino group on the pyrazole scaffold makes this substrate a valuable precursor for the synthesis of complex molecules with potential biological activity.[3]
Synthesis of this compound
A common and effective method for the synthesis of 3-aryl-5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[4] The requisite precursor for the title compound, 3-(3-iodophenyl)-3-oxopropanenitrile, can be prepared from 3'-iodoacetophenone.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
General Considerations for Palladium-Catalyzed Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The presence of the free amino group and the pyrazole nitrogen in the substrate can influence the catalytic cycle, potentially by coordinating to the palladium center. Therefore, the choice of ligand is crucial to ensure efficient and selective coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 299.11 | 1.0 | 1.0 |
| Arylboronic acid | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and a solution of K₂CO₃ (2.0 mmol) in water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Component Selection:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) precatalyst that is effective for a wide range of Suzuki couplings.[5]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[1]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 299.11 | 1.0 | 1.0 |
| Amine (primary or secondary) | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.62 | 0.08 | 0.08 |
| NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol) to a flame-dried Schlenk tube.
-
Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the pre-formed catalyst solution to the flask containing the reagents.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Component Selection:
-
Catalyst and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl halides, including heteroaryl systems.[2][8] These ligands promote both oxidative addition and reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[8]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[11]
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 299.11 | 1.0 | 1.0 |
| Terminal alkyne | Varies | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 |
| CuI | 190.45 | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| THF or DMF | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF or DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Rationale for Component Selection:
-
Catalyst System: The classic Sonogashira conditions employ a palladium catalyst in conjunction with a copper(I) co-catalyst.[11] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[12]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the HI formed during the reaction and to act as a solvent.[11]
-
Solvent: Aprotic polar solvents like THF or DMF are suitable for this reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[13]
Experimental Protocol: Heck Reaction
Reaction Scheme:
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 299.11 | 1.0 | 1.0 |
| Alkene (e.g., methyl acrylate) | Varies | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.05 | 0.05 |
| P(o-tolyl)₃ | 304.37 | 0.10 | 0.10 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF or Acetonitrile | - | 5 mL | - |
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.10 mmol).
-
Evacuate and backfill with an inert gas.
-
Add the solvent (DMF or acetonitrile, 5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the product by column chromatography.
Rationale for Component Selection:
-
Catalyst: A simple palladium(II) salt like Pd(OAc)₂ is often used as a precatalyst, which is reduced in situ to the active Pd(0) species.[14] The addition of a phosphine ligand can improve catalyst stability and reactivity.[15]
-
Base: An organic base like triethylamine is commonly used to neutralize the HX produced in the reaction.[15]
-
Solvent: Polar aprotic solvents such as DMF or acetonitrile are typically employed.[15]
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
This compound is a highly versatile building block for the synthesis of a diverse range of functionalized molecules through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide robust starting points for researchers in drug discovery and materials science. Optimization of reaction conditions, particularly the choice of ligand and base, may be necessary for specific substrates to achieve maximum yield and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Radiolabeled Tracers for Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth overview of the synthesis, purification, and quality control of radiolabeled tracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and rationale behind the selection of radionuclides, labeling chemistries, and purification strategies. Detailed, field-proven protocols for the synthesis of commonly used radiotracers are presented, accompanied by illustrative workflow diagrams and data tables. Furthermore, this guide emphasizes the critical importance of stringent quality control measures to ensure the safety, efficacy, and reproducibility of radiolabeled tracers for both preclinical research and clinical applications. All procedures and quality control standards are grounded in authoritative references from regulatory bodies and the scientific literature.
Introduction: The Central Role of Radiolabeled Tracers in Molecular Imaging
Radionuclide imaging, encompassing PET and SPECT, offers a powerful window into the biochemical processes of life.[1] These techniques rely on the administration of radiotracers—biologically active molecules tagged with a radionuclide—to visualize and quantify physiological and pathological processes in a non-invasive manner.[2] The exquisite sensitivity of PET and SPECT allows for the detection of tracers at picomolar to nanomolar concentrations, enabling the study of molecular targets that are often inaccessible to other imaging modalities.[3]
The design and synthesis of a radiotracer are pivotal to the success of a nuclear imaging study. The choice of the radionuclide, the labeling chemistry, and the purification method all profoundly impact the tracer's in vivo behavior, imaging characteristics, and, ultimately, the quality and reliability of the acquired data. This guide will provide a detailed exploration of these critical aspects, empowering researchers to develop and implement robust and reproducible radiotracer synthesis protocols.
Foundational Principles: Choosing the Right Tools for the Job
The selection of a suitable radionuclide is the cornerstone of radiotracer design. This choice is primarily dictated by the imaging modality (PET or SPECT) and the biological process under investigation.
Radionuclides for PET and SPECT Imaging
PET imaging detects the two 511-keV photons produced by positron annihilation, while SPECT imaging detects single gamma photons emitted directly from the radionuclide.[4] This fundamental difference in detection principles governs the choice of radioisotopes.
| Imaging Modality | Common Radionuclides | Half-life | Key Characteristics |
| PET | Carbon-11 (¹¹C) | 20.4 min | Allows for the labeling of organic molecules with minimal structural perturbation.[3] |
| Fluorine-18 (¹⁸F) | 109.8 min | Longer half-life is suitable for more complex syntheses and longer imaging studies.[3][5] | |
| Gallium-68 (⁶⁸Ga) | 68 min | Readily available from a generator, facilitating on-demand tracer production.[4] | |
| SPECT | Technetium-99m (⁹⁹ᵐTc) | 6.0 hours | Generator-produced, with favorable gamma energy (140 keV) for imaging.[3] |
| Iodine-123 (¹²³I) | 13.2 hours | Suitable for labeling a wide range of molecules, including proteins and peptides. | |
| Indium-111 (¹¹¹In) | 2.8 days | Longer half-life allows for imaging of slow biological processes. |
The Logic of Labeling Chemistry
The method used to attach the radionuclide to the target molecule is critical for maintaining the biological activity of the tracer. The ideal labeling reaction should be rapid, efficient, and occur under mild conditions to prevent degradation of the precursor molecule.
-
¹⁸F-Fluorination: Nucleophilic substitution reactions are the most common method for introducing ¹⁸F into a molecule.[6] A precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or triflate) is reacted with [¹⁸F]fluoride.
-
¹¹C-Methylation: The short half-life of ¹¹C necessitates rapid labeling reactions. [¹¹C]Methyl iodide or [¹¹C]methyl triflate are versatile reagents for introducing a [¹¹C]methyl group onto amines, phenols, and thiols.[7]
-
⁹⁹ᵐTc and other Radiometal Labeling: Radiometals are typically chelated by a bifunctional chelator that is covalently attached to the target molecule. The choice of chelator is crucial for ensuring the stability of the radiometal complex in vivo.
Experimental Protocols: From Radionuclide to Radiotracer
The following sections provide detailed, step-by-step protocols for the synthesis of several widely used radiotracers. These protocols are intended as a guide and may require optimization based on the specific automated synthesis module and laboratory conditions.
Protocol 1: Automated Synthesis of [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG)
[¹⁸F]FDG is the most commonly used PET radiotracer for oncology imaging. Its synthesis is typically performed on an automated module.[8]
Workflow for Automated [¹⁸F]FDG Synthesis
Caption: Automated synthesis workflow for [¹⁸F]FDG.
Materials and Reagents:
-
[¹⁸F]Fluoride in [¹⁸O]Water
-
Mannose triflate precursor
-
Kryptofix 222
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
-
Sterile Water for Injection
-
Anion exchange and reverse-phase solid-phase extraction (SPE) cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]fluoride. The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of potassium carbonate and Kryptofix 222 in acetonitrile and water.[9]
-
Azeotropic Drying: The solvent is evaporated under a stream of nitrogen and vacuum to remove water. This step is crucial as water can inhibit the subsequent nucleophilic substitution reaction.[9]
-
Nucleophilic Substitution: The mannose triflate precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride. The reaction mixture is heated to facilitate the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.[10]
-
Hydrolysis: The protecting acetyl groups on the sugar ring are removed by either acidic or basic hydrolysis. Basic hydrolysis is often preferred as it can be performed at room temperature.[6]
-
Purification and Formulation: The crude reaction mixture is passed through a series of SPE cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. The purified [¹⁸F]FDG is then passed through a sterile filter into a sterile vial.
-
Typical Radiochemical Yield: 50-70% (decay-corrected).[11]
Protocol 2: Synthesis of [¹¹C]Raclopride
[¹¹C]Raclopride is a dopamine D2/D3 receptor antagonist used in neuroscience research.
Workflow for [¹¹C]Raclopride Synthesis
Caption: Synthesis workflow for [¹¹C]Raclopride.
Materials and Reagents:
-
[¹¹C]Carbon Dioxide
-
Lithium aluminum hydride (LiAlH₄)
-
Hydroiodic acid (HI)
-
O-desmethyl-raclopride precursor
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC solvents (e.g., acetonitrile, ammonium formate buffer)
-
Sterile Saline
Procedure:
-
Synthesis of [¹¹C]Methyl Iodide: [¹¹C]CO₂ from the cyclotron is reduced to [¹¹C]methanol, which is then converted to [¹¹C]methyl iodide.
-
O-[¹¹C]Methylation: The O-desmethyl-raclopride precursor is reacted with [¹¹C]methyl iodide in the presence of a base, such as sodium hydride, in an anhydrous solvent like DMF. The reaction is typically heated to accelerate the methylation.[7][12]
-
Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).[5]
-
Formulation: The HPLC fraction containing [¹¹C]raclopride is collected, the solvent is evaporated, and the product is reconstituted in sterile saline for injection. The final product is sterilized by filtration.
-
Typical Radiochemical Yield: 20-40% (decay-corrected).[10]
Protocol 3: Preparation of a ⁹⁹ᵐTc-Methylene Diphosphonate (⁹⁹ᵐTc-MDP) Kit
⁹⁹ᵐTc-MDP is a widely used SPECT tracer for bone imaging. It is typically prepared from a sterile, pyrogen-free kit.[13][14]
Workflow for ⁹⁹ᵐTc-MDP Kit Preparation
Caption: Preparation workflow for a ⁹⁹ᵐTc-MDP kit.
Materials and Reagents:
-
Lyophilized MDP kit
-
Sterile, oxidant-free [⁹⁹ᵐTc]Sodium Pertechnetate injection from a ⁹⁹Mo/⁹⁹ᵐTc generator
Procedure:
-
Reconstitution: Aseptically add the required amount of [⁹⁹ᵐTc]sodium pertechnetate to the lyophilized MDP kit vial.[13]
-
Incubation: Gently swirl the vial to dissolve the contents and allow the mixture to stand at room temperature for the recommended time (typically 10-15 minutes) to allow for the complexation of ⁹⁹ᵐTc with MDP.[13]
-
Quality Control: Before administration, the radiochemical purity of the preparation should be checked.
-
Radiolabeling Efficiency: Typically >95%.[15]
Purification of Radiolabeled Tracers
Purification is a critical step to remove radiochemical and chemical impurities that could interfere with imaging or cause adverse effects.[11] The choice of purification method depends on the properties of the tracer and the impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the purification of most PET radiotracers.[4]
| Parameter | Typical Conditions for PET Tracer Purification |
| Column | Reversed-phase (e.g., C18) |
| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile, ethanol) and an aqueous buffer. |
| Detection | A UV detector to monitor the unlabeled precursor and a radiation detector to identify the radiolabeled product. |
| Example: [¹⁸F]FES Purification | Column: Zorbax-SB-Phenyl; Mobile Phase: 50% ethanol in water; Flow Rate: 3 mL/min.[16] |
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for purifying radiotracers, particularly for removing unreacted radionuclide and polar impurities.[4]
General SPE Protocol for Peptide Purification:
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with an organic solvent (e.g., ethanol) followed by water.[17]
-
Loading: The crude reaction mixture is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove impurities.
-
Elution: The desired radiotracer is eluted with a stronger solvent.[17]
Example: ⁶⁸Ga-DOTATATE Purification:
-
Cartridge: C18 Sep-Pak
-
Washing: Air
-
Elution: 1 mL ethanol followed by 9 mL saline.[17]
Quality Control: Ensuring Safety and Efficacy
Stringent quality control (QC) is mandatory to ensure that each batch of a radiopharmaceutical is safe and effective for its intended use.[6][18] QC tests are designed to verify the identity, purity, and strength of the radiotracer. The acceptance criteria are often defined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[6][19]
Summary of Key Quality Control Tests and Acceptance Criteria
| Test | Method | Acceptance Criteria (Example for [¹⁸F]FDG) | Reference |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter | [3] |
| pH | pH meter or pH strips | 4.5 - 7.5 | [6] |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal photon at 511 keV | [3] |
| Radionuclidic Purity | Gamma-ray spectroscopy | ≥ 99.5% of total radioactivity is from ¹⁸F | [19] |
| Radiochemical Identity | HPLC or TLC co-elution with standard | Retention time (HPLC) or Rƒ value (TLC) matches the standard | [6] |
| Radiochemical Purity | HPLC or TLC | ≥ 95% | [1][19] |
| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm | [6] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | [19] |
| Sterility | Incubation in culture media | No microbial growth | [19] |
Note: Acceptance criteria may vary depending on the specific radiotracer and the applicable pharmacopeia.
Conclusion
The synthesis of radiolabeled tracers is a multidisciplinary endeavor that requires expertise in chemistry, physics, and pharmacology. This guide has provided a comprehensive overview of the key principles and practical protocols for the production of high-quality radiotracers for PET and SPECT imaging. By adhering to the principles of robust radiochemistry, thorough purification, and stringent quality control, researchers can ensure the generation of reliable and reproducible imaging data, ultimately advancing our understanding of biology and medicine.
References
- 1. Fully automated synthesis of [18F]fluoromisonidazole using a conventional [18F]FDG module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulatory Aspects of PET Radiopharmaceutical Production in the United States | Radiology Key [radiologykey.com]
- 4. youtube.com [youtube.com]
- 5. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 6. <823> RADIOPHARMACEUTICALS FOR POSITRON EMISSION TOMOGRAPHY-COMPOUNDING [drugfuture.com]
- 7. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Biodistribution and Radiation Dosimetry of the Dopamine D2 Ligand 11C-Raclopride Determined from Human Whole-Body PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. auntminnie.com [auntminnie.com]
- 15. Quality Assessment of Tc-99m Methylene Diphosphonate (MDP) Radiopharmaceutical Prepared Using Different Cold Kit Fractionation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 18. FAQs: Radiopharmaceuticals for Positron Emission Tomography (PET)—Compounding, Investigational, and Research Uses | USP [usp.org]
- 19. edqm.eu [edqm.eu]
Application Notes & Protocols: Leveraging 3-(3-Iodophenyl)-1H-pyrazol-5-amine in Fragment-Based Drug Discovery
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of high-quality lead compounds.[1][2] This approach hinges on screening libraries of low molecular weight compounds, or "fragments," to identify weak but efficient binders that can be optimized into potent drug candidates.[1][3] This application note provides a detailed guide for researchers on the strategic use of 3-(3-Iodophenyl)-1H-pyrazol-5-amine , a privileged fragment, in an FBDD campaign. We will explore the rationale behind its selection, its physicochemical properties, and provide detailed protocols for primary screening, hit validation, and structural characterization, culminating in strategies for hit-to-lead optimization.
Introduction: The Rationale for a Privileged Fragment
In contrast to HTS, which screens vast libraries of larger, more complex molecules for nanomolar hits, FBDD screens smaller libraries (typically a few thousand compounds) of fragments with molecular weights generally under 300 Daltons.[1][4] These fragments often exhibit weak binding affinities (in the high micromolar to millimolar range), necessitating the use of sensitive biophysical detection methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[2][4][5] The strength of FBDD lies in the high quality of the initial hits; because of their small size, fragments make more efficient, high-quality interactions with the target protein, providing superior starting points for medicinal chemistry optimization.[6][7]
This compound was selected as an exemplary fragment due to the convergence of three key structural features that are highly advantageous for FBDD:
-
The Pyrazole Core: Pyrazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry.[8][9] This heterocyclic ring is a versatile building block found in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[10][11][12] Its aromatic nature and defined geometry make it an excellent core for building upon.
-
The Amine Group (NH₂): The primary amine at the 5-position is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions within a protein's binding site. This group is fundamental for establishing initial binding and provides a potential vector for modification.
-
The 3-Iodophenyl Group: The iodine atom is a particularly powerful feature in FBDD for two primary reasons. Firstly, it can participate in halogen bonding , a specific and directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains, which can significantly contribute to binding affinity.[13][14] Secondly, the carbon-iodine bond serves as a versatile synthetic handle . It is readily amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing an ideal vector for the "fragment growing" phase of hit-to-lead optimization.[15][16]
Physicochemical Properties
Adherence to the "Rule of Three" is a guiding principle for designing fragment libraries, ensuring high solubility and a greater probability of fitting into small pockets on the protein surface.[1][4] this compound is an excellent representative of this principle.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight (MW) | 285.11 g/mol | < 300 Da | Ensures the fragment is small and non-complex, increasing the chances of a good fit. |
| cLogP | ~2.5-2.8 (estimated) | < 3 | Balances lipophilicity for membrane permeability with sufficient solubility for screening. |
| Hydrogen Bond Donors | 2 (ring NH, amino NH₂) | ≤ 3 | Provides key interaction points without excessive polarity that could hinder binding.[4] |
| Hydrogen Bond Acceptors | 2 (ring N, amino N) | ≤ 3 | Complements the donor count for versatile interaction potential.[4] |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding.[4] |
The FBDD Experimental Workflow: A Strategic Overview
A successful FBDD campaign is a multi-step process that progressively builds confidence in a fragment hit and illuminates the path toward a potent lead compound. The workflow involves primary screening to identify binders, orthogonal validation to eliminate false positives, structural studies to understand the binding mode, and finally, structure-guided medicinal chemistry.
Detailed Protocols
The following protocols describe standard methodologies for screening and validating fragment hits like this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient interactions characteristic of fragments.[17][18] It measures changes in mass on a sensor surface, allowing for real-time detection of binding events and calculation of kinetic parameters.[19]
-
Rationale: This protocol is designed to rapidly identify fragments that bind to the target protein immobilized on a sensor chip. The use of a reference flow cell and solvent correction is critical to minimize false positives arising from non-specific binding or buffer mismatches, which is a common challenge in fragment screening.[19][20]
-
Materials:
-
Purified target protein (>95% purity) with a suitable tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.
-
SPR sensor chip (e.g., CM5, NTA chip).
-
Immobilization buffers (e.g., Amine coupling kit: EDC/NHS, ethanolamine; NTA chip: NiCl₂).
-
Running buffer (e.g., HBS-EP+, pH 7.4, with 1-5% DMSO).
-
This compound and fragment library dissolved in 100% DMSO to create high-concentration stocks (e.g., 100 mM).
-
-
Equipment:
-
SPR instrument (e.g., Biacore, ProteOn).
-
-
Procedure:
-
Chip Preparation & Immobilization:
-
Pre-condition the sensor chip as per the manufacturer's instructions.
-
Immobilize the target protein onto one flow cell (the "active" cell) to a target level calculated to give an adequate signal for low MW fragments. A second flow cell should be activated and blocked without protein to serve as a reference.
-
Causality: Immobilizing the correct amount of protein is crucial. Too little protein results in a weak signal (low Rmax), while too much can cause mass transport limitations or steric hindrance.[17]
-
-
Fragment Solution Preparation:
-
Prepare a dilution series of the fragment library compounds in running buffer from the DMSO stocks. A typical screening concentration is 200 µM.
-
Crucially, ensure the final DMSO concentration in all fragment solutions exactly matches that of the running buffer.
-
Causality: Mismatched DMSO concentrations between the sample and running buffer will cause significant bulk refractive index shifts, leading to false-positive signals.[19][20]
-
-
Screening Assay:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject a sample of running buffer (a "zero-concentration" sample) to establish the baseline response and check for system stability.
-
Inject each fragment solution over both the active and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Perform a regeneration step if necessary to remove any tightly bound fragment, ensuring a return to baseline before the next injection.
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from the reference flow cell and then subtracting the signal from the "zero-concentration" buffer injection.
-
Identify hits as fragments that produce a response significantly above the noise level.
-
For initial hits, perform a dose-response experiment to confirm binding and estimate the dissociation constant (Kᴅ).[5]
-
-
Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy
NMR is a powerful method to confirm hits from a primary screen, as it is less prone to the artifacts that can affect surface-based techniques.[2][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD.
-
Rationale: In STD NMR, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligand via spin diffusion. By subtracting a spectrum where the protein is not saturated, only the signals from the binding fragment will remain, providing unambiguous proof of interaction.[21] This confirms the hit is not an artifact of the SPR assay (e.g., an aggregator or a reactive compound).
-
Materials:
-
Purified target protein (isotopic labeling is not required for ligand-observed NMR).
-
NMR buffer (e.g., deuterated phosphate buffer, pD 7.4).
-
Confirmed fragment hit from SPR screen (e.g., this compound).
-
-
Equipment:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
-
Procedure:
-
Sample Preparation:
-
Prepare two NMR tubes.
-
Tube 1 (Test Sample): Add the target protein (final concentration ~10-50 µM) and the fragment (final concentration ~1-2 mM) in the deuterated NMR buffer. The high ligand-to-protein ratio is essential for detecting the transferred saturation.
-
Tube 2 (Control): Add only the fragment at the same concentration in the same buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum of the control sample to identify the fragment's proton resonances.
-
On the test sample, acquire an STD NMR experiment. This involves collecting two datasets: an "on-resonance" spectrum where the protein is saturated (e.g., at -1 ppm, where no ligand signals exist) and an "off-resonance" spectrum where the irradiation is applied far from any protein or ligand signals (e.g., at 40 ppm).
-
-
Data Processing and Analysis:
-
Process both datasets identically.
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will show signals only for the protons of the fragment that are in close contact with the protein.
-
Interpretation: The presence of signals in the STD difference spectrum confirms that the fragment binds to the target protein. The relative intensity of the signals can provide information about which part of the fragment is most closely interacting with the protein (the "binding epitope").
-
-
Protocol 3: Structural Characterization via X-Ray Crystallography
The ultimate goal of the hit validation phase is to obtain a high-resolution 3D structure of the fragment bound to the target.[5] This information is invaluable for the subsequent hit-to-lead optimization, as it reveals the precise binding mode, identifies key interactions, and shows available vectors for chemical elaboration.[6][22]
-
Rationale: Soaking a pre-grown protein crystal with a high concentration of the fragment is often the most straightforward method for obtaining a fragment-bound structure.[6][23] The small size of the fragment allows it to diffuse into the solvent channels of the crystal and find its binding site without disrupting the crystal lattice.
-
Materials:
-
High-quality crystals of the target protein.
-
Cryoprotectant solution.
-
Fragment solution (e.g., 10-50 mM of this compound in a cryoprotectant-compatible buffer).
-
-
Equipment:
-
X-ray diffraction system (synchrotron beamline is preferred for fragment crystallography).
-
-
Procedure:
-
Crystal Soaking:
-
Transfer a protein crystal from its growth solution into a small drop containing the fragment solution.
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
Causality: Soaking for too long can damage the crystal, while too short a time may not allow for sufficient binding occupancy.
-
-
Cryo-cooling:
-
Briefly pass the soaked crystal through a cryoprotectant solution (if not already in the soaking solution) and flash-cool it in liquid nitrogen to prevent ice crystal formation during data collection.
-
-
Data Collection and Structure Solution:
-
Mount the frozen crystal on the X-ray beamline and collect a diffraction dataset.
-
Process the data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the orientation of the bound fragment. The high electron density of the iodine atom in this compound is a significant advantage, as it serves as a strong anchor point in the electron density map, making the fragment's position and orientation easier to identify unambiguously.
-
-
Hit-to-Lead: From Fragment to Potent Inhibitor
With a confirmed, structurally characterized hit like this compound, the next phase is to increase its affinity from the µM-mM range to the nM range.[24][25] The crystal structure is the roadmap for this process.
-
Fragment Growing: This is the most common strategy and where the iodo-substituent is most valuable.[7][24] The crystal structure will reveal unoccupied space adjacent to the iodine atom. Using Suzuki or other cross-coupling reactions, medicinal chemists can systematically "grow" the fragment into these pockets, adding new chemical moieties that form additional favorable interactions (hydrophobic, hydrogen bonds, etc.) with the protein, thereby increasing affinity.[7]
-
Fragment Linking/Merging: If the primary screen identifies a second fragment that binds in a nearby but distinct pocket, the two fragments can be linked together with a suitable chemical linker.[24] Alternatively, if two fragments are found to have overlapping binding modes, they can be merged into a single, novel chemical entity that incorporates the key features of both.
Conclusion
This compound represents an archetypal fragment, embodying the key principles that drive successful FBDD campaigns. Its privileged pyrazole core provides a stable and versatile anchor, while the combination of a hydrogen-bonding amine and a synthetically tractable iodine atom offers ideal starting points for both initial binding and subsequent affinity maturation. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this, and similar fragments, to discover and develop novel therapeutics for a wide range of biological targets.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 3. drughunter.com [drughunter.com]
- 4. Fragment Screening & Fragment-Based Drug Design [proteinstructures.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. strbd.com [strbd.com]
- 7. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. royal-chem.com [royal-chem.com]
- 12. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 13. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scispace.com [scispace.com]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 23. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 24. lifechemicals.com [lifechemicals.com]
- 25. mdpi.com [mdpi.com]
Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Introduction
3-(3-Iodophenyl)-1H-pyrazol-5-amine is a highly valuable heterocyclic building block in modern medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous clinically approved drugs, and the presence of an amine group at the 5-position and an iodophenyl moiety at the 3-position offers versatile handles for further chemical modification. The iodo- group is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound serves as a critical precursor for the development of kinase inhibitors, receptor modulators, and other biologically active agents targeting pathways in oncology and inflammation.[1][2][3] This application note provides a detailed, field-proven protocol for the large-scale synthesis and subsequent purification of this key intermediate, emphasizing safety, scalability, and reproducibility.
Section 1: Synthesis Strategy and Reaction Mechanism
The most direct and widely adopted method for constructing the 5-aminopyrazole core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[4][5][6] In this protocol, 3-oxo-3-(3-iodophenyl)propanenitrile is treated with hydrazine hydrate in an alcoholic solvent.
Reaction Scheme: 3-oxo-3-(3-iodophenyl)propanenitrile reacts with Hydrazine hydrate to yield this compound.
The mechanism proceeds through two key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This cyclization step forms the five-membered pyrazole ring, which, after tautomerization, yields the final aromatic 5-aminopyrazole product.[4][5]
dot graph "Reaction_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Starting Materials:\n- 3-oxo-3-(3-iodophenyl)propanenitrile\n- Hydrazine Hydrate (N2H4·H2O)"]; Step1 [label="Step 1: Hydrazone Formation\n(Nucleophilic attack on carbonyl)"]; Intermediate [label="Hydrazone Intermediate"]; Step2 [label="Step 2: Intramolecular Cyclization\n(Nucleophilic attack on nitrile)"]; Step3 [label="Tautomerization"]; Product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate [label="- H2O"]; Intermediate -> Step2; Step2 -> Step3 [label="Forms 5-membered ring"]; Step3 -> Product; }
Caption: Reaction mechanism for the synthesis of this compound.
Section 2: Safety and Reagent Handling
A thorough risk assessment is mandatory before commencing this synthesis. The procedure involves hazardous materials, and strict adherence to safety protocols is essential. All operations should be performed inside a certified chemical fume hood.
| Reagent | Key Hazards | Recommended PPE & Handling Precautions |
| 3-Iodobenzonitrile | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation.[7][8] | Chemical-resistant gloves (nitrile), safety goggles, lab coat. Avoid dust inhalation. |
| Hydrazine Hydrate | Highly Toxic & Corrosive. Fatal if inhaled. Toxic if swallowed or in contact with skin.[9][10] Causes severe skin burns and eye damage.[9][11] Suspected carcinogen.[11][12] Combustible liquid.[9][13] | Use with extreme caution. Wear heavy-duty chemical-resistant gloves, chemical splash goggles, a face shield, and a flame-retardant lab coat. Ensure the fume hood has excellent ventilation. Keep away from heat and ignition sources. Store under an inert atmosphere.[9] |
| Ethanol | Highly flammable liquid and vapor. | Keep away from open flames and sparks. Use in a well-ventilated area. |
| Ethyl Acetate / Hexane | Flammable liquids. May cause drowsiness or dizziness. | Use in a well-ventilated area. Ground/bond container and receiving equipment. |
Section 3: Detailed Experimental Protocols
This section is divided into the core synthesis and subsequent purification methodologies.
Part 3.1: Large-Scale Synthesis of this compound
This protocol is designed for a ~100g scale synthesis.
Materials & Equipment:
-
3-oxo-3-(3-iodophenyl)propanenitrile (1.0 eq)
-
Hydrazine Hydrate (55-64% solution in water, ~1.2 eq of N₂H₄)
-
Ethanol (Reagent grade)
-
5 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with gas outlet to a scrubber
-
Heating mantle with temperature controller
-
Dropping funnel
Step-by-Step Procedure:
-
Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glass joints are properly sealed. The entire apparatus must be in a certified fume hood.
-
Reagent Charging: Charge the flask with 3-oxo-3-(3-iodophenyl)propanenitrile (e.g., 100 g, 0.369 mol) and ethanol (2 L).
-
Initiation: Begin stirring the suspension. In the dropping funnel, add hydrazine hydrate (e.g., ~25.5 mL, ~0.443 mol).
-
Reaction: Add the hydrazine hydrate dropwise to the stirred suspension over 30-45 minutes. The addition is exothermic; monitor the temperature and apply cooling with a water bath if necessary to maintain a gentle temperature increase. After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) using the heating mantle.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The starting material will have a different Rf value than the more polar aminopyrazole product. The reaction is typically complete within 4-6 hours.
-
Work-up & Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature overnight. A precipitate of the product should form.
-
Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.
-
Isolate the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (2 x 200 mL) to remove any residual hydrazine salts, followed by a wash with a minimal amount of cold ethanol or diethyl ether to aid in drying.
-
Dry the crude solid in a vacuum oven at 40-50°C to a constant weight. This typically yields the product as an off-white to pale yellow solid.
-
Part 3.2: Purification of this compound
The crude product is often of sufficient purity for some applications, but for drug development purposes, further purification is necessary.
Method A: Recrystallization
This is the preferred method for large-scale purification due to its efficiency and cost-effectiveness. The ideal solvent system is a mixture of ethanol and water.
-
Dissolution: Transfer the crude product to a large Erlenmeyer flask. Add the minimum amount of hot ethanol required to achieve complete dissolution. This requires careful, portion-wise addition of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated Büchner funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
-
Isolation: Once the flask has reached ambient temperature, place it in an ice bath for at least one hour to complete the crystallization process.
-
Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of a cold ethanol/water (e.g., 30:70) mixture, and dry under vacuum at 50°C.[14][15]
Method B: Column Chromatography (for High Purity)
For analytical standards or when recrystallization fails to remove certain impurities, silica gel chromatography is effective. Amines can interact strongly with the acidic silica surface, so deactivation is recommended.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 10% Ethyl Acetate in Hexane). Add triethylamine (1% v/v of the total solvent volume) to the slurry to deactivate the silica gel.[14] Pack the column with this slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel and then the product solution. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the nonpolar mobile phase (e.g., 10% Ethyl Acetate/Hexane) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the highly purified product.[16][17]
Section 4: Workflow and Data Summary
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// Edges Start -> Synthesis; Synthesis -> Workup [label="4-6h @ reflux"]; Workup -> Crude; Crude -> Purification; Purification -> Recrystal [label="For Bulk"]; Purification -> Column [label="For High Purity"]; Recrystal -> Pure; Column -> Pure; Pure -> Analysis; Analysis -> End; }
Caption: Overall workflow for the synthesis and purification of this compound.
| Parameter | Specification | Rationale / Notes |
| Starting Material | 3-oxo-3-(3-iodophenyl)propanenitrile | Key β-ketonitrile precursor. |
| Reagent | Hydrazine Hydrate (55-64%) | Used in slight excess (1.2 eq) to drive the reaction to completion. |
| Solvent | Ethanol | Good solubility for starting material at reflux and allows for product precipitation upon cooling. |
| Reaction Temperature | ~78-80°C (Reflux) | Provides sufficient energy for both hydrazone formation and cyclization. |
| Reaction Time | 4-6 hours | Typical duration for completion, should be confirmed by TLC monitoring. |
| Crude Yield | 85-95% | High-yielding reaction with straightforward isolation. |
| Purification Method A | Recrystallization (Ethanol/Water) | Efficient for removing most impurities on a large scale. |
| Purification Method B | Column Chromatography | Used for achieving >98% purity for analytical or sensitive downstream applications. |
| Final Purity (Post-Purif.) | >98% (by HPLC) | Standard requirement for drug discovery applications. |
| Appearance | White to light-yellow crystalline solid |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. 3-Iodobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Application Note & Protocols: Targeting Convergent Pathways in Neurological Disorders and Cancer
Authored by: A Senior Application Scientist
Abstract
The traditional boundaries separating therapeutic strategies for neurological disorders and cancer are progressively dissolving. Emerging research has illuminated a surprising degree of overlap in the fundamental molecular pathways that govern cell fate, proliferation, and survival in both contexts. This application note provides an in-depth exploration of key signaling nodes that represent points of convergence, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. We will discuss the rationale for targeting these pathways and provide detailed, field-proven protocols for researchers and drug development professionals to investigate and validate therapeutic agents in this burgeoning field.
Introduction: The Unlikely Intersection of Neurology and Oncology
At first glance, neurodegenerative diseases, characterized by neuronal loss, and cancer, defined by uncontrolled cell proliferation, appear to be pathological opposites. However, a deeper molecular understanding reveals a shared reliance on a core set of signaling pathways that regulate cellular homeostasis. Dysregulation of these pathways can lead to either aberrant cell survival and proliferation, as seen in cancer, or inappropriate cell death and dysfunction, a hallmark of many neurological disorders. This convergence offers a unique opportunity for therapeutic repositioning, where agents initially developed for oncology may find utility in treating neurological conditions, and vice versa. This guide will focus on the practical, experimental validation of compounds targeting these shared pathways.
Key Convergent Signaling Pathways
The PI3K/Akt/mTOR Pathway: A Master Regulator of Cell Fate
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that orchestrates a wide array of cellular processes, including growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in many human cancers, making it a prime target for oncology drug development. Conversely, evidence suggests that modulation of this pathway can have neuroprotective effects. For instance, mTOR inhibitors have shown promise in models of Huntington's disease by promoting the clearance of toxic protein aggregates through autophagy.
Below is a diagram illustrating the core components of the PI3K/Akt/mTOR signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway.
The MAPK/ERK Pathway: A Conduit for Extracellular Signals
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that relays extracellular signals to the nucleus, influencing a variety of cellular decisions, including proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, the MAPK/ERK pathway is frequently overactive in cancer. In the context of neurological disorders, this pathway plays a complex role. For example, its activation can be neuroprotective in some contexts, while in others, it can contribute to neuroinflammation and cell death.
The following diagram outlines the MAPK/ERK signaling cascade.
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst and Ligand for Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst and ligand optimization in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide in-depth, field-proven insights into optimizing these powerful synthetic transformations.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your cross-coupling reactions in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion of Starting Materials
Question: My cross-coupling reaction shows low or no conversion of the starting materials. What are the primary factors I should investigate?
Answer: Low or no conversion is a frequent challenge and often points to issues with catalyst activity, reagent quality, or the reaction setup itself. Here’s a systematic approach to troubleshooting:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing of solvents or a poor inert atmosphere (Nitrogen or Argon) can lead to rapid catalyst deactivation. Ensure all liquids are rigorously degassed and the reaction is maintained under a positive pressure of inert gas.[1]
-
Catalyst Activation and Precursor Choice: Many palladium precursors, such as Pd(OAc)₂, require in situ reduction to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄) or well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) that are designed for reliable generation of the active catalyst.[4][5]
-
Reagent Purity and Quality: The purity of your reagents is paramount. Boronic acids, for example, are susceptible to degradation during storage, which can halt a Suzuki-Miyaura coupling.[2][6] Amines should be purified to remove potential inhibitors.[4] Always use high-purity, dry reagents and anhydrous solvents.[7]
-
Ligand Selection for Oxidative Addition: The first step of the catalytic cycle, oxidative addition, can be sluggish, especially with challenging substrates like aryl chlorides or electron-rich aryl halides.[6][8] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) can significantly promote this crucial step.[1][6]
-
Base and Solvent Compatibility: The base is not merely a proton scavenger; its strength and solubility are critical.[2] An insoluble base can lead to poor reactivity.[8] For instance, in Buchwald-Hartwig aminations, strong bases like NaOtBu are common, but for sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ might be necessary to prevent degradation.[8] The solvent must also be chosen to ensure all components, including the base, are sufficiently soluble.[9]
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and the reaction has stalled. What is happening, and how can I prevent it?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is catalytically inactive palladium metal.[1][10][11] This indicates that the active Pd(0) species is not being sufficiently stabilized.
-
Causality—The Role of Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) center and preventing aggregation into palladium black.[1] If the ligand concentration is too low or the ligand itself is degrading under the reaction conditions, the palladium center becomes exposed and prone to decomposition.
-
Preventative Measures:
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, a slight excess of the ligand can sometimes enhance stability. However, be aware that a large excess can also inhibit the reaction in some cases.[1]
-
Control Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1][2][10] It is often best to run the reaction at the lowest temperature that provides a reasonable rate.
-
Ensure a Strict Inert Atmosphere: As mentioned previously, oxygen will oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[1]
-
Solvent Choice: The solvent can influence catalyst stability. While common choices include toluene, dioxane, and THF, some solvents may promote the formation of palladium black under certain conditions.[1][11]
-
Issue 3: Side Reactions and Poor Selectivity (e.g., Homocoupling)
Question: I am observing significant amounts of homocoupling of my coupling partners. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction, particularly in Suzuki-Miyaura couplings, where two molecules of the boronic acid couple together.[6][12] This is often promoted by the presence of oxygen.
-
Minimize Oxygen Exposure: Rigorous degassing of your solvent and maintaining a strict inert atmosphere are the most effective ways to suppress homocoupling.[2]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[2]
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[2]
-
Stoichiometry: Using a slight excess of the halide coupling partner can sometimes minimize the homocoupling of the organometallic reagent.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my cross-coupling reaction?
A1: Ligand selection is critical and often requires screening, but there are general principles to guide your choice.[4][6]
-
For difficult oxidative additions (e.g., with aryl chlorides or electron-rich electrophiles), use electron-rich ligands like alkylphosphines, ferrocene-based ligands, or NHCs.[6]
-
To promote reductive elimination , bulky ligands are often beneficial.[6]
-
For substrates with potentially coordinating functional groups (like thioethers), bulky and electron-rich ligands are preferred to minimize catalyst inhibition.[13]
-
For specific reaction types , like Buchwald-Hartwig amination, the choice of ligand is highly dependent on the class of amine nucleophile.[14]
Q2: What is the role of the base in cross-coupling, and how do I select one?
A2: The base plays multiple roles, including facilitating the catalytic cycle and, in some cases, acting as a reducing agent for the palladium precursor.[10]
-
Strength and Solubility: The base must be strong enough for the specific reaction but not so strong that it degrades sensitive functional groups on your substrates.[1][8] Its solubility in the reaction solvent is also crucial for reactivity.[8]
-
Common Bases: For Suzuki reactions, common choices include K₂CO₃ and K₃PO₄.[1] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often used, with weaker bases like Cs₂CO₃ or K₃PO₄ as alternatives for sensitive substrates.[8][15]
-
Inhibition: Be aware that some bases can inhibit the reaction, and the effect of base concentration can be complex, sometimes having a positive or negative influence on the reaction rate depending on the specific system.[16][17]
Q3: How does the solvent affect my reaction?
A3: The solvent is a critical parameter that is often overlooked.[9][18] It influences the solubility of reagents, catalyst stability, and reaction kinetics.[1]
-
Solubility: Ensure your chosen solvent can dissolve all reaction components, including the starting materials, catalyst, and base.[8]
-
Catalyst Stability: Anhydrous, deoxygenated solvents are crucial to prevent catalyst oxidation.[1]
-
Selectivity: In some cases, the solvent can dramatically influence the selectivity of a reaction. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, nonpolar solvents can favor reaction at the chloride, while some polar aprotic solvents favor reaction at the triflate.[19]
-
Common Solvents: Toluene, dioxane, THF, and DMF are common choices, but greener alternatives like 2-MeTHF are also gaining popularity.[8][18] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit palladium catalysts.[8][14]
Section 3: Data Presentation & Visualizations
Table 1: General Guide for Ligand Selection in Common Cross-Coupling Reactions
| Reaction Type | Typical Substrates | Recommended Ligand Classes | Example Ligands |
| Suzuki-Miyaura | Aryl/vinyl halides, boronic acids/esters | Bulky, electron-rich phosphines, NHCs | XPhos, SPhos, RuPhos, IPr |
| Buchwald-Hartwig | Aryl/heteroaryl halides, amines, amides | Bulky, electron-rich biaryl phosphines | BrettPhos, DavePhos, XPhos |
| Heck | Aryl/vinyl halides, alkenes | Phosphines, NHCs | PPh₃, P(o-tol)₃, IPr |
| Sonogashira | Aryl/vinyl halides, terminal alkynes | Phosphines | PPh₃, Xantphos |
Diagram 1: Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree to systematically diagnose and resolve low-yield cross-coupling reactions.
Section 4: Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts and Ligands
This protocol describes a general method for rapidly screening multiple catalyst and ligand combinations for a cross-coupling reaction using a 24-well plate format.
Materials:
-
24-well plate with stir bars
-
Palladium precatalysts and ligands
-
Aryl halide (Substrate 1)
-
Coupling partner (Substrate 2)
-
Base
-
Anhydrous, degassed solvent
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
To each well of the 24-well plate, add a pre-weighed amount of the desired palladium precatalyst (e.g., 1-5 mol%).
-
If not using a precatalyst, add the palladium source and the corresponding ligand to each well.
-
-
Reagent Addition:
-
Add the solid reagents: aryl halide (1.0 equiv.) and the base (e.g., 1.5-2.0 equiv.).
-
Add the coupling partner (e.g., 1.2 equiv.).
-
-
Solvent Addition:
-
Dispense the anhydrous, degassed solvent into each well to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction:
-
Seal the plate and transfer it to a pre-heated reaction block on a magnetic stir plate.
-
Stir the reactions at the desired temperature for a set amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling, quench the reactions and analyze the outcome of each well by LC-MS, GC-MS, or NMR to determine the optimal catalyst/ligand combination.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmcct.com [jmcct.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deiodination of 3-(3-Iodophenyl)-1H-pyrazol-5-amine during reactions
Welcome to the dedicated technical support guide for handling 3-(3-Iodophenyl)-1H-pyrazol-5-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, chemists, and drug development professionals mitigate the common challenge of deiodination during synthetic reactions. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize the yield of your desired coupled product.
Introduction: Understanding the Challenge of Deiodination
This compound is a valuable building block in medicinal chemistry, often utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. However, the carbon-iodine (C-I) bond on the phenyl ring is susceptible to cleavage, leading to the formation of the undesired byproduct, 3-phenyl-1H-pyrazol-5-amine. This process, known as deiodination or hydrodehalogenation, not only consumes the starting material but also complicates purification.
Deiodination typically occurs through two primary mechanisms in the context of Pd-catalyzed reactions:
-
Protodeiodination: The aryl iodide is cleaved by a proton source, which can be the solvent (e.g., water, alcohols), the base, or even trace impurities. This is often facilitated by the catalyst.
-
Reductive Deiodination: This pathway involves the reduction of the C-I bond. It can be initiated by the palladium catalyst itself, particularly if the catalytic cycle is inefficient or if certain additives or reagents are present. The formation of Pd(0) species from Pd(II) precursors, if not immediately consumed in the oxidative addition step, can sometimes lead to reductive cleavage.
This guide provides strategies to suppress these unwanted pathways and enhance the efficiency of your desired transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I'm seeing a significant amount of the deiodinated byproduct in my Suzuki-Miyaura coupling reaction. What is the most likely cause and how can I fix it?
This is the most common issue encountered with this substrate. The primary culprits are often an inappropriate choice of catalyst/ligand, base, or reaction temperature. The electron-rich nature of the pyrazole-amine system can make the C-I bond more susceptible to premature cleavage.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the simplest first step. Many Suzuki couplings can proceed at lower temperatures (e.g., 50-70 °C) with the right catalytic system, which significantly disfavors the deiodination side reaction.
-
Re-evaluate Your Base: Strong bases, especially in the presence of protic solvents, can accelerate protodeiodination.
-
Avoid: Strong hydroxide bases (NaOH, KOH) if possible, particularly with alcohols or water as co-solvents.
-
Favor: Milder inorganic bases like K₃PO₄ or K₂CO₃. Organic bases such as CsF or even triethylamine (TEA) can also be effective in certain systems.
-
-
Optimize the Catalyst and Ligand: This is critical. The ligand's electronic and steric properties directly influence the stability and reactivity of the palladium center.
-
For Suzuki Couplings: Electron-rich, bulky phosphine ligands are often superior as they promote rapid oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to deiodination. Consider ligands like SPhos, XPhos, or RuPhos.
-
Catalyst Precursor: Use a well-defined Pd(II) precatalyst (e.g., G3 or G4 palladacycles) or a combination of Pd₂(dba)₃ with a suitable ligand. Avoid using Pd/C, as it is known to promote hydrodehalogenation.
-
Workflow for Optimizing a Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling deiodination.
Question 2: My Buchwald-Hartwig amination is sluggish and also produces the deiodinated side product. How can I improve the reaction?
In Buchwald-Hartwig aminations, the choice of base and ligand is paramount and often interdependent. A base that is too strong can deprotonate other species, leading to side reactions, while one that is too weak will result in a sluggish reaction.
Troubleshooting Table: Buchwald-Hartwig Amination
| Parameter | Problem | Recommended Solution | Rationale |
| Base | High deiodination with NaOtBu or K₃PO₄. | Switch to a weaker, non-nucleophilic base like LiHMDS or K₂CO₃. | Strong bases can increase the rate of protonolysis, especially if trace water is present. Weaker bases can provide sufficient reactivity without promoting the side reaction. |
| Ligand | Sluggish reaction and/or deiodination. | Use a highly active, specialized ligand for C-N coupling. Josiphos-type or Buchwald's biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are excellent choices. | These ligands create a sterically hindered palladium center that favors reductive elimination (the desired C-N bond formation) over competing pathways like deiodination. |
| Solvent | Reaction stalls or is slow. | Ensure strictly anhydrous conditions. Use high-boiling point, non-protic solvents like toluene, dioxane, or CPME. | Water is a proton source for deiodination. Anhydrous conditions are critical for minimizing this side reaction and ensuring catalyst longevity. |
| Temperature | Reaction is slow at lower temps. | A moderate increase in temperature (80-100 °C) may be necessary, but only after optimizing the base and ligand. | While lower temperatures generally suppress deiodination, C-N bond formation often requires more thermal energy than C-C bond formation. A careful balance must be struck. |
Question 3: I am attempting a Sonogashira coupling, but the main product I isolate is the deiodinated starting material. What's going on?
Sonogashira couplings are particularly sensitive to conditions that favor deiodination. The standard use of an amine base (like TEA or DIPEA) can sometimes be a source of protons, and the copper co-catalyst can also play a role in side reactions.
Key Considerations for Sonogashira Coupling:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Copper salts can sometimes facilitate side reactions, and modern palladium catalysts are often efficient enough to not require a co-catalyst, which simplifies the reaction and can reduce side products.
-
Base Selection: The amine base serves both as a base and, in some cases, a solvent. Ensure it is rigorously dried. If deiodination persists, consider using a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like DMF or acetonitrile.
-
Palladium Catalyst: Use a low loading of a high-activity catalyst. A combination of Pd(OAc)₂ with a ligand like XPhos or cataCXium® A can be very effective. The goal is to make the catalytic cycle so fast that the deiodination pathway cannot compete.
Experimental Protocol: Optimized Copper-Free Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂ at 1-2 mol%) and the phosphine ligand (e.g., SPhos at 2-4 mol%).
-
Solvent: Add anhydrous, degassed solvent (e.g., ACN or 1,4-Dioxane). Degassing the solvent by sparging with argon for 15-20 minutes prior to use is crucial.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent like EtOAc, and wash with water and brine. The organic layer is then dried and concentrated for purification.
Logical Relationship Diagram:
Caption: Causal analysis and solutions for Sonogashira deiodination.
Summary Table of Recommended Conditions
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Key Strategy |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ | Use bulky, electron-rich ligands and moderate temperature. |
| Buchwald-Hartwig | BrettPhos, Josiphos-type | LiHMDS, K₂CO₃ | Use specialized C-N coupling ligands and a non-nucleophilic base. |
| Sonogashira | XPhos, SPhos, cataCXium® A | Cs₂CO₃, K₂CO₃ | Employ a copper-free protocol with an inorganic base. |
| Heck | RuPhos, P(o-tol)₃ | TEA, DIPEA (anhydrous) | Ensure anhydrous conditions and use phosphine ligands that favor the Heck pathway over β-hydride elimination. |
Technical Support Center: Purification of 3-(3-Iodophenyl)-1H-pyrazol-5-amine and its Derivatives
Welcome to the technical support guide for the purification of 3-(3-Iodophenyl)-1H-pyrazol-5-amine and its structurally related derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery, often serving as precursors for kinase inhibitors and other biologically active molecules.[1][2][3] However, their unique combination of functional groups—a basic aminopyrazole core, an aromatic iodophenyl moiety, and potential for tautomerism—presents specific challenges during purification.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a practical question-and-answer format to help you navigate these challenges and achieve high purity for your target compounds.
Section 1: Foundational Knowledge - Understanding Your Molecule
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of this compound.
-
Polarity: The presence of the -NH2 group and the pyrazole nitrogen atoms makes the molecule quite polar. This dictates the choice of chromatographic systems and recrystallization solvents.
-
Basicity: The 5-amino group is basic, as are the pyrazole ring nitrogens. This basicity is the primary cause of common purification issues like peak tailing or irreversible adsorption on standard silica gel, which is acidic.[4][5]
-
Solubility: The molecule's aromatic nature confers solubility in many organic solvents, but its polarity can make it challenging to dissolve in non-polar solvents like hexanes. Solubility is temperature-dependent, a key factor for successful recrystallization.
-
Stability: While generally stable, iodinated aromatic compounds can be sensitive to light and certain catalysts. The aminopyrazole core can be susceptible to degradation under harsh acidic or oxidative conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for purifying a crude reaction mixture containing an aminopyrazole derivative?
A1: Always begin with a thorough analysis using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive method to assess the complexity of your crude mixture, identify the number of components, and determine an appropriate solvent system for column chromatography.[6] For a polar, basic compound like this, start with a moderately polar solvent system such as 50-100% ethyl acetate in hexanes. If the compound does not move from the baseline, increase polarity by adding methanol to dichloromethane or ethyl acetate.[7]
Q2: My aminopyrazole streaks badly on a standard silica TLC plate. What does this mean and how can I fix it?
A2: Streaking is a classic sign of a strong, undesirable interaction between your basic compound and the acidic silanol (-Si-OH) groups on the surface of the silica gel.[4][8] This interaction can lead to poor separation and low recovery during column chromatography.
To resolve this, you must neutralize the acidic sites. Add a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your TLC mobile phase.[5][9] If you see a significant improvement (i.e., round, well-defined spots), you should use the same modifier in your flash chromatography eluent.
Q3: Should I choose column chromatography or recrystallization as my primary purification method?
A3: The choice depends on the nature of the impurities.
-
Column Chromatography is the most versatile and common method, especially for separating compounds with similar polarities.[10] It is the preferred method if your crude material contains multiple byproducts.
-
Recrystallization is ideal if your desired compound is the major component and the impurities have significantly different solubilities in a particular solvent system.[11] It is an excellent final polishing step to achieve high analytical purity and obtain crystalline material. Often, a sequential approach (column chromatography followed by recrystallization) yields the best results.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase chromatography is a powerful alternative, particularly for very polar aminopyrazoles that have low retention on normal-phase silica.[12][13] In reversed-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). For basic amines, it is often beneficial to add a modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the amine and achieve sharp peaks, or a basic modifier to run at high pH where the amine is neutral and more retained.[5]
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Column Chromatography Problems
| Problem | Probable Cause(s) | Recommended Solutions |
| Compound streaks or tails on the column, leading to poor separation and low recovery. | Acid-Base Interaction: The basic amine is interacting strongly with acidic silica gel.[4][5][8] | 1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or ammonium hydroxide into your eluent (e.g., Hexane/EtOAc/TEA 50:50:0.5).[9] This neutralizes the silica surface. 2. Use a Different Stationary Phase: Switch to neutral alumina or an amine-functionalized silica column, which are designed for purifying basic compounds.[9][13] |
| Compound will not elute from the silica column, even with highly polar solvents (e.g., 20% MeOH/DCM). | Irreversible Adsorption/Degradation: The compound may be too polar or is decomposing on the acidic silica.[9] | 1. Test Stability: Spot the compound on a silica TLC plate, let it sit for 30-60 minutes, then elute to check for degradation (new spots appearing).[9] 2. Switch to Reversed-Phase: This is often the best solution for highly polar compounds that are problematic on silica.[12] 3. Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and is excellent for very polar compounds that are poorly retained in reversed-phase.[13] |
| Poor separation between the product and a closely-running impurity. | Inappropriate Solvent System: The chosen eluent does not provide enough selectivity. | 1. Optimize the Solvent System: Test a variety of solvent systems with different selectivities on TLC. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system.[6] 2. Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a slow, shallow gradient of increasing polarity. This can effectively resolve closely-eluting spots. |
Issue 2: Recrystallization Problems
| Problem | Probable Cause(s) | Recommended Solutions |
| Compound "oils out" instead of forming crystals. | 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Presence of impurities inhibiting crystal lattice formation. [9] | 1. Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.[9] 2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites.[9] 3. Add a Seed Crystal: If you have a pure crystal, add a tiny speck to the cooled solution to induce crystallization.[9] 4. Try a Different Solvent System: The current solvent may be too good a solvent. Try a mixed-solvent system (see Protocol 3).[11] |
| No crystals form, even after cooling for an extended period. | Solution is not saturated enough: Too much solvent was used initially. | 1. Evaporate Solvent: Gently warm the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Cool again to check for crystal formation. 2. Add an Anti-Solvent: If the compound is dissolved in a "good" solvent, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid, then heat to clarify and cool slowly.[11] |
| Product is still impure after recrystallization. | Impurities have similar solubility: The chosen solvent does not effectively discriminate between the product and impurities. | 1. Change the Solvent: Experiment with different solvents or mixed-solvent systems. No single system works for everything.[14] 2. Charcoal Treatment: If the impurity is colored, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and filter hot through Celite before cooling.[10] 3. Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity. |
Section 4: Key Protocols and Workflows
Workflow 1: Purification Method Selection
This diagram outlines the decision-making process for choosing an appropriate purification strategy.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: TLC Analysis with Triethylamine (TEA) Modifier
This protocol is essential for developing a solvent system for the column chromatography of basic amines.
-
Prepare Eluents: Prepare 3-4 different solvent systems of varying polarity in small beakers. For example:
-
System A: 30% Ethyl Acetate in Hexane
-
System B: 70% Ethyl Acetate in Hexane
-
System C: 5% Methanol in Dichloromethane To each, add TEA to a final concentration of 0.5% (e.g., 50 µL of TEA in 10 mL of eluent).
-
-
Prepare Sample: Dissolve a very small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). The concentration should be around 1-2 mg/mL.[6]
-
Spot the Plate: Using a microcapillary tube, carefully spot your sample onto the baseline of a silica gel TLC plate. Make the spots as small as possible.
-
Develop the Plate: Place the TLC plate in a developing chamber containing one of your prepared eluents. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to rise up the plate.[6]
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Analyze: The ideal solvent system for column chromatography will give your desired product an Rf value of approximately 0.25-0.35 and provide good separation from other spots.[6]
Protocol 2: Flash Column Chromatography with Deactivated Silica
This method prevents peak tailing and improves recovery for basic compounds.
-
Select Solvent System: Choose the optimal eluent identified in Protocol 1 (containing 0.5% TEA).
-
Pack the Column:
-
Slurry Method: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pour the slurry into your column and allow it to pack under pressure.
-
Deactivation: Before loading your sample, flush the packed column with 2-3 column volumes of your full eluent system containing TEA. This "deactivates" the acidic sites.[8]
-
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it directly onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully apply the resulting free-flowing powder to the top of the column.
-
-
Elute and Collect: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC to identify which ones contain your pure product.[10]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. The TEA is volatile and will co-evaporate with the solvent. Further dry the product under high vacuum.
Protocol 3: Mixed-Solvent Recrystallization
This technique is useful when no single solvent is ideal for recrystallization.[11]
-
Select Solvents: Find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent, e.g., ethanol, acetone) and one in which it is poorly soluble (the "poor" or "anti-solvent," e.g., water, hexane).[11][14]
-
Dissolve: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.
-
Add Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add 1-2 drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them thoroughly.
Section 5: References
-
Technical Support Center: Purification of Pyrazole Compounds by Recrystallization - Benchchem. Available from: 11
-
Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. Available from: 10
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Available from: 9
-
What solvent should I use to recrystallize pyrazoline? - ResearchGate. Available from: --INVALID-LINK--
-
Is there an easy way to purify organic amines? - Biotage. Available from: --INVALID-LINK--
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available from: --INVALID-LINK--
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - NIH. Available from: --INVALID-LINK--
-
CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents. Available from: --INVALID-LINK--
-
The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem. Available from: --INVALID-LINK--
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. Available from: --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available from: --INVALID-LINK--
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. Available from: --INVALID-LINK--
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate. Available from: --INVALID-LINK--
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. Available from: --INVALID-LINK--
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - Beilstein Journals. Available from: --INVALID-LINK--
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available from: --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: --INVALID-LINK--
-
TLC SOLVENT MIXTURE - Anpros. Available from: --INVALID-LINK--
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - NIH. Available from: --INVALID-LINK--
-
Analysis of heterocyclic aromatic amines - PubMed. Available from: --INVALID-LINK--
-
Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem. Available from: --INVALID-LINK--
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. Available from: --INVALID-LINK--
-
Recent developments in aminopyrazole chemistry - Arkivoc. Available from: --INVALID-LINK--
-
Amine purification, - Chemistry - Science Forums. Available from: --INVALID-LINK--
-
Flash column of very polar amine without access to reverse phase silica? - Reddit. Available from: --INVALID-LINK--
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. Available from: --INVALID-LINK--
-
Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem. Available from: --INVALID-LINK--
-
Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem. Available from: --INVALID-LINK--
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. Available from: --INVALID-LINK--
-
Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. Available from: --INVALID-LINK--
-
1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice - PubMed. Available from: --INVALID-LINK--
-
3-Phenyl-1H-pyrazol-5-amine | High-Purity Research Chemical - Benchchem. Available from: --INVALID-LINK--
-
Solid phase synthesis of 5-aminopyrazoles and derivatives | Scilit. Available from: --INVALID-LINK--
-
3-(3-Chlorophenyl)-1H-pyrazol-5-amine - Sigma-Aldrich. Available from: --INVALID-LINK--
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: --INVALID-LINK--
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. Available from: --INVALID-LINK--
-
Chromotography with free amines? : r/chemhelp - Reddit. Available from: --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Optimizing reaction temperature and time for synthesizing pyrazole derivatives.
Technical Support Center: Pyrazole Synthesis Optimization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed to provide you with in-depth, field-proven insights into one of the most critical aspects of your synthesis workflow: the optimization of reaction temperature and time. Moving beyond simple protocols, we will explore the causal relationships between these parameters and your experimental outcomes, empowering you to troubleshoot effectively and enhance the efficiency and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting points for temperature and time in a classical pyrazole synthesis (e.g., Knorr synthesis)?
A standard starting point for the condensation of 1,3-dicarbonyl compounds with hydrazines is often room temperature, particularly for reactive substrates.[1] Many reactions proceed efficiently at ambient temperatures, yielding the desired pyrazoles in good to excellent yields (70-95%).[1] If the reaction is sluggish, gentle heating to 40-80 °C is a common next step. Reaction times can vary widely, from a few hours to overnight (12-24 hours). It is always recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Q2: How significantly can microwave-assisted synthesis reduce reaction times?
The impact is dramatic. Microwave-assisted organic synthesis (MAOS) has revolutionized pyrazole preparation by drastically reducing reaction times and often increasing yields. For instance, syntheses that require 7-9 hours under conventional reflux conditions can often be completed in just 9-10 minutes using microwave irradiation, with yields improving from the 70s to over 90%.[3][4] This efficiency stems from the direct and rapid heating of the polar reagents and solvents, which accelerates the reaction rate far beyond what is achievable with conventional heating.[5]
Q3: My reaction is not proceeding to completion. Should I increase the temperature or the reaction time first?
The decision depends on the stability of your reactants and product. The first step should always be to confirm that the reaction has indeed stalled and is not just slow. Monitor the reaction for an additional 1-2 hours. If no change is observed, a modest increase in temperature (e.g., by 10-20 °C) is generally the more effective initial approach. Temperature has an exponential effect on reaction rate (as described by the Arrhenius equation), whereas time has a linear effect. However, be cautious: excessive heat can lead to the degradation of starting materials or products, or promote the formation of side products.[6][7] If the reaction is sensitive to heat, extending the reaction time at a lower temperature is the safer alternative.
Q4: How does temperature influence the regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls?
Temperature is a critical factor in controlling which of two possible regioisomers is formed. The reaction is a classic case of kinetic versus thermodynamic control.[8]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). This often involves the initial nucleophilic attack of the more reactive hydrazine nitrogen at the more electrophilic carbonyl carbon.
-
Thermodynamic Control: At higher temperatures, the reaction can equilibrate, favoring the most stable isomer, which is the thermodynamically controlled product. Therefore, if you are obtaining an undesired regioisomer, experimenting with a significant change in temperature (e.g., running the reaction at 0 °C versus reflux) can often shift the product ratio in your favor.[8]
Troubleshooting Guide: Temperature and Time Optimization
This section addresses specific problems you may encounter during your experiments and provides a structured approach to resolving them.
Problem: Low or No Product Yield
A low yield is one of the most common issues. The cause can be traced back to reaction kinetics, reactant stability, or competing side reactions, all of which are heavily influenced by temperature and time.
Possible Cause 1: Insufficient Thermal Energy (Temperature Too Low)
-
The "Why": The cyclization and subsequent dehydration steps in pyrazole synthesis have specific activation energy barriers. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to overcome these barriers, resulting in a slow or stalled reaction.
-
How to Diagnose: Monitor the reaction via TLC or LC-MS. You will observe a significant amount of unreacted starting material even after a prolonged period.
-
Solutions:
-
Incremental Temperature Increase: Gradually increase the temperature in 10-20 °C increments. For many syntheses, an optimal temperature is found around 60 °C, with yields decreasing at higher temperatures due to side reactions.[1][6][7]
-
Solvent Choice: Switch to a higher-boiling point solvent to safely achieve higher reaction temperatures.
-
Consider Microwave Synthesis: If available, microwave irradiation is highly effective at driving reactions to completion quickly and at higher yields.[3][4][9]
-
Possible Cause 2: Product or Reactant Degradation (Temperature Too High / Time Too Long)
-
The "Why": Pyrazole rings are generally stable, but the functional groups on your specific starting materials or product may not be. High temperatures or extended reaction times can lead to decomposition, polymerization, or other undesired side reactions that consume your material.
-
How to Diagnose: On a TLC plate, you may see streaking, the appearance of multiple new spots, or a dark, tarry appearance in the reaction flask. LC-MS analysis will show a complex mixture of products and a decrease in the desired product peak over time.
-
Solutions:
-
Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Even room temperature can be sufficient for many protocols.[1]
-
Shorten Reaction Time: Monitor the reaction closely and stop it (quench) as soon as the starting material is consumed, before significant degradation of the product can occur.
-
Controlled Reagent Addition: For highly exothermic reactions, adding one of the reagents slowly (dropwise) while cooling the reaction vessel can prevent temperature spikes that lead to degradation.[10]
-
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: A troubleshooting workflow for addressing low product yield.
Problem: Formation of Impurities and Side Products
The presence of impurities complicates purification and reduces the overall yield. Temperature and time are key levers in minimizing their formation.
Possible Cause 1: Competing Reaction Pathways
-
The "Why": The reactants may be able to follow multiple reaction pathways. Higher temperatures provide the necessary activation energy to access these alternative routes, which may be kinetically less favorable but become significant at elevated temperatures. For example, in the Knorr synthesis, complex intermediates and autocatalytic pathways can exist, which may be influenced by temperature.[11]
-
How to Diagnose: LC-MS and NMR analysis of the crude product will reveal the structures of the impurities.
-
Solutions:
-
Lower the Temperature: This is the most effective way to reduce side products from competing pathways. By providing less thermal energy, you favor the lowest activation energy route, which typically leads to the desired product.
-
Catalyst Screening: In some cases, a catalyst can increase the rate of the desired reaction, allowing you to run it at a lower temperature where side reactions are suppressed.
-
Possible Cause 2: Dehydration of Intermediates
-
The "Why": The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines often proceeds through a pyrazoline intermediate, which then dehydrates to the aromatic pyrazole. The temperature can influence the stability and conversion of this intermediate. In some cases, the intermediate may be the desired product, while in others, its incomplete conversion to the final pyrazole is the issue. The efficiency of this dehydration step is often temperature-dependent.[5]
-
How to Diagnose: Isolation and characterization (NMR, MS) of the main impurity may reveal it to be the pyrazoline intermediate.
-
Solutions:
-
Increase Temperature or Add Acid Catalyst: If the final aromatic pyrazole is the goal, increasing the temperature or adding a catalytic amount of acid can promote the final dehydration step.
-
Control Temperature Carefully: If the pyrazoline is the desired product, lower reaction temperatures are necessary to prevent its dehydration.[5]
-
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Use a capillary tube to spot a small amount of your starting material(s) and the reaction mixture on the baseline. Keep the spots small and distinct.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The solvent level should be below the baseline. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an iodine chamber or a chemical stain.
-
Interpretation: The disappearance of the starting material spot(s) and the appearance of a new spot for the product indicate the reaction is progressing. The formation of multiple other spots may indicate side reactions or decomposition.
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives (Example)
This is a representative protocol; power, time, and temperature must be optimized for your specific reaction.[12]
-
Combine Reagents: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1 mmol), and a suitable solvent (e.g., ethanol, 2-3 mL).
-
Seal the Vessel: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature (e.g., 100-140 °C) and time (e.g., 5-15 minutes). The power will be modulated by the instrument to maintain the set temperature.[3][12]
-
Workup: After the reaction is complete and the vessel has cooled to room temperature, transfer the mixture to a round-bottom flask.[4] Remove the solvent under reduced pressure. The crude product can then be purified, typically by recrystallization or column chromatography.
Data Summary Table
The following table summarizes typical reaction conditions for pyrazole synthesis, highlighting the contrast between conventional and modern methods.
| Synthesis Method | Substrates | Temperature (°C) | Time | Typical Yield (%) | Notes & References |
| Conventional (Knorr) | 1,3-Diketones + Hydrazines | Room Temp. - Reflux | 4 - 24 h | 70 - 95% | Yields are highly substrate-dependent.[1] |
| Conventional (Reflux) | Chalcone derivative + Acetic Anhydride | 140 °C | 5 h | ~73% | Used for the synthesis of an intermediate for more complex pyrazoles.[3][4] |
| Silver-Catalyzed | N'-benzylidene tolylsulfonohydrazides + β-ketoester | 60 °C | Not specified | Moderate to Excellent | Yield decreased when the temperature was raised above 60 °C.[1][7] |
| Microwave-Assisted | Chalcones + Hydrazides in Ethanol | 100-140 °C (typical) | 9 - 10 min | 79 - 92% | Demonstrates a significant rate and yield enhancement over conventional methods.[3][4] |
| Microwave (Solvent-Free) | Pyrazolone Synthesis | Power (W) dependent | 5 - 15 min | ~71% | Yields are highly dependent on microwave power and irradiation time.[12] |
| Temperature-Controlled | α,β-alkynic tosylhydrazones | 95 °C vs 130 °C | 12 h | 85% vs 82% | A divergent synthesis where lower temp (95°C) gives the 1H-pyrazole and higher temp (130°C) gives the 1-tosyl-1H-pyrazole.[13] |
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Stability and Storage for Iodinated Compounds
Introduction
Welcome to the Technical Support Center for Iodinated Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly sensitive yet powerful molecules. From pharmaceutical active ingredients (APIs) and radiocontrast agents to organic synthesis intermediates, the stability of iodinated compounds is paramount to experimental success, reproducibility, and safety.
The carbon-iodine (C-I) bond is often the most labile bond in a molecule, making iodinated compounds susceptible to degradation from various environmental factors.[1] This guide provides in-depth, field-proven insights into the common challenges encountered during the handling and storage of these compounds. Here, you will find not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles of iodinated compound stability.
Q1: What are the primary environmental factors that cause iodinated compounds to degrade?
A1: The stability of iodinated compounds is influenced by several key environmental factors. The most critical are:
-
Light: Many iodinated compounds are photosensitive. Exposure to light, particularly UV and visible light, can provide the energy needed to cleave the C-I bond, initiating degradation pathways.[2][3] This is often the most significant cause of degradation.
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including oxidation and sublimation, leading to faster degradation.[4][5] Conversely, some compounds may precipitate out of solution at very low temperatures.
-
Humidity and Moisture: Moisture can facilitate hydrolytic degradation and, in the presence of impurities, can accelerate the oxidation of iodide to elemental iodine.[2][4] Protecting compounds from atmospheric humidity is crucial.
-
pH: The stability of iodinated compounds in solution can be highly pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis or other degradation reactions.[2][6]
-
Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to the formation of elemental iodine (I₂), a common degradation product.[4] This is often exacerbated by the presence of metal ion impurities which can act as catalysts.
Q2: My iodinated compound solution has turned yellow or brown. What does this mean, and can I still use it?
A2: A yellow or brown discoloration is a common visual indicator of degradation.[7] This color change is typically due to the formation of elemental iodine (I₂) or triiodide ions (I₃⁻) resulting from oxidation or photodecomposition of the parent compound.[7][8][9]
Whether the solution is still usable depends on your application:
-
For non-quantitative applications (e.g., as a catalyst in some organic reactions where precise concentration is not critical), it might be acceptable.
-
For quantitative assays, cell-based studies, or in vivo use, the solution should not be used. The presence of impurities compromises the concentration of your active compound, can interfere with analytical measurements, and may introduce unforeseen toxicity.[7] It is strongly recommended to perform a purity analysis using a stability-indicating method like HPLC to quantify the degradation before making a decision.[10] If significant degradation is confirmed, the solution must be discarded and prepared fresh.
Q3: What are the ideal storage conditions for solid and solution-based iodinated compounds?
A3: The ideal storage conditions aim to mitigate the risks outlined in Q1.
-
For Solid Compounds: Store in a cool, dark, and dry place.[11] Use tightly sealed, opaque, or amber glass containers to protect from light and moisture.[12][13] For highly sensitive compounds, storing inside a desiccator at the recommended temperature (e.g., 2–8°C or -20°C) provides an additional layer of protection against humidity.
-
For Solutions: Prepare solutions fresh whenever possible. If storage is necessary, filter the solution and store it in amber glass vials with airtight caps (e.g., screw caps with PTFE-lined septa) to minimize solvent evaporation and exposure to air.[14] Store at the lowest appropriate temperature that doesn't cause the compound to precipitate. Avoid repeated freeze-thaw cycles. For aqueous solutions, ensure the pH of the buffer is one where the compound exhibits maximum stability.
Q4: Can I store my iodinated compound in plastic containers?
A4: It is generally not recommended. While some specific polymers like high-density polyethylene (HDPE) may be suitable for certain compounds, many plastics can be problematic.[15] Potential issues include:
-
Leaching: Plasticizers or other additives can leach from the container into your sample, introducing impurities.
-
Adsorption: The compound may adsorb to the surface of the plastic, reducing its effective concentration.
-
Permeability: Many plastics are permeable to air and moisture, which can degrade the compound over time.
-
Reactivity: Elemental iodine, a common degradant, is corrosive and can react with or stain plastic containers.[16]
Glass, particularly amber borosilicate glass, is the preferred material for long-term storage due to its chemical inertness and light-protective properties.[12]
Troubleshooting Guide: Experimental Issues
This section provides a problem-solving framework for specific issues you might encounter during your experiments.
Problem 1: My compound shows significant degradation (e.g., new peaks in HPLC, color change) even when stored in the dark and cold.
-
Possible Cause 1: Oxygen Exposure. The container may not be airtight, allowing atmospheric oxygen to slowly oxidize the compound. This is especially true for solutions where dissolved oxygen is present.
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing solutions, degas the solvent by sparging with an inert gas (e.g., argon or nitrogen) or by sonication under vacuum.
-
Inert Atmosphere Storage: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing.
-
Use High-Quality Seals: Ensure vial caps have chemically inert septa (like PTFE) and provide a tight seal. Parafilm can be used for additional short-term sealing but is not a substitute for a proper cap.
-
-
Possible Cause 2: Impurities. Trace impurities in the compound itself, the solvent, or from lab equipment (e.g., metal ions from a spatula) can catalyze degradation.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for preparing stock solutions.
-
Verify Compound Purity: Check the certificate of analysis (CoA) for the starting material's purity. If necessary, re-purify the compound before use.
-
Avoid Metal Contamination: Use non-metallic spatulas and glassware that has been properly cleaned and rinsed to remove any trace metal residues.
-
Problem 2: My iodinated compound has precipitated out of solution upon storage in the refrigerator/freezer.
-
Possible Cause 1: Low Solubility at Cold Temperatures. The most common reason is that the compound's solubility decreases significantly at lower temperatures, causing it to crystallize or precipitate.[7]
-
Troubleshooting Steps:
-
Gentle Warming: Before use, allow the solution to slowly warm to room temperature. Gently vortex or sonicate the vial in a water bath to redissolve the compound completely. Crucially, visually inspect the solution to ensure no particulate matter remains before use.
-
Store at a Higher Temperature: Determine if the compound is stable for short periods at a slightly higher temperature (e.g., 4°C instead of -20°C, or room temperature if stability data allows).
-
Use a Co-Solvent: If compatible with your experimental system, consider preparing the stock solution in a solvent system (e.g., adding a small amount of DMSO or DMF to an aqueous buffer) where the compound has higher solubility at cold temperatures.
-
-
Possible Cause 2: Solvent Evaporation. If the container seal is not perfect, solvent can evaporate over time, increasing the compound's concentration beyond its solubility limit.[7]
-
Troubleshooting Steps:
-
Inspect Seals: Always use high-quality vials with robust seals.
-
Weigh Vials: For highly critical or long-term studies, you can weigh the vial after preparation and before each use to monitor for any mass loss due to evaporation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and addressing stability issues with iodinated compounds.
Caption: Troubleshooting workflow for unstable iodinated compounds.
Key Protocols & Methodologies
Adherence to standardized protocols is essential for generating reliable stability data. The following protocols are based on International Council for Harmonisation (ICH) guidelines.[17][18]
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To identify likely degradation products and demonstrate the specificity of the analytical method. This is a foundational step in developing a stability-indicating method.[18][19]
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of the iodinated compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Subject to Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include an unstressed control sample stored at optimal conditions (e.g., -20°C, dark).
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.
-
Thermal Stress: Incubate a solid sample and a solution sample at a high temperature (e.g., 70°C) for 48 hours.[18]
-
Photostability: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[20][21]
-
-
Neutralization & Dilution: After exposure, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples and the control using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector.[22]
-
Evaluation: The method is considered "stability-indicating" if it can resolve the parent compound peak from all degradation product peaks, demonstrating specificity.[10]
Degradation Pathways Visualization
This diagram illustrates the primary degradation mechanisms targeted during forced degradation studies.
Caption: Common degradation pathways for iodinated compounds.
Data Summary Tables
Quickly reference key stability and storage data in the tables below.
Table 1: General Storage Conditions for Iodinated Compounds
| Compound Class | Form | Temperature | Light Protection | Humidity Control |
| Organic Intermediates | Solid | Room Temp or 2-8°C | Required (Amber Bottle) | Required (Tight Seal) |
| Solution | 2-8°C or -20°C | Critical (Amber Vial) | Critical (Airtight Cap) | |
| Iodinated APIs | Solid | 2-8°C | Critical (Amber Bottle) | Critical (Desiccate) |
| Solution | 2-8°C or -20°C | Critical (Amber Vial) | Critical (Airtight Cap) | |
| Contrast Media | Solution | Per Manufacturer (often Room Temp)[7] | Required (Store in Carton) | N/A (Sealed Vial) |
| Radioiodinated | Solution | Per Manufacturer (often 2-8°C) | Critical (Lead/Tungsten Pig) | N/A (Sealed Vial) |
Table 2: Summary of ICH Forced Degradation Stress Conditions
| Stress Factor | Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 48 hours | Assess lability to low pH |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 48 hours | Assess lability to high pH |
| Oxidation | 3% - 30% H₂O₂ | 2 - 48 hours | Assess susceptibility to oxidation |
| Thermal | >10°C above accelerated | 24 - 72 hours | Assess thermal stability |
| Photostability | 1.2M lux-hrs & 200 W-hrs/m² | Per ICH Q1B | Assess light sensitivity |
References
- 1. Iodine - Wikipedia [en.wikipedia.org]
- 2. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. ijsred.com [ijsred.com]
- 5. researchgate.net [researchgate.net]
- 6. Iodine and Iodine-Containing Compounds | Basicmedical Key [basicmedicalkey.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. usp.org [usp.org]
- 11. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. reddit.com [reddit.com]
- 15. calibrechem.com [calibrechem.com]
- 16. Iodine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. database.ich.org [database.ich.org]
- 18. snscourseware.org [snscourseware.org]
- 19. ijsdr.org [ijsdr.org]
- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 22. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Refining work-up procedures for reactions involving 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 3-(3-Iodophenyl)-1H-pyrazol-5-amine. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to refine your reaction work-up and purification procedures. The unique structure of this molecule, featuring a basic aminopyrazole core and a heavy iodo-substituent, presents specific challenges that this guide aims to address with practical, field-tested solutions.
Introduction: The Chemical Landscape of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other biologically active scaffolds. Its utility stems from two key reactive sites: the nucleophilic 5-amino group and the C-I bond on the phenyl ring, which is primed for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, successful isolation and purification require careful consideration of the compound's inherent properties:
-
Basicity: The 5-amino group imparts basicity, which can lead to strong interactions with acidic media, including standard silica gel, causing purification challenges like peak tailing and potential on-column decomposition.[1][2][3]
-
Polarity: The presence of two nitrogen atoms in the pyrazole ring and the primary amine makes the molecule relatively polar.
-
Iodine Instability: The carbon-iodine bond can be susceptible to cleavage (deiodination) under certain conditions, particularly reductive environments that can arise during palladium-catalyzed cross-coupling reactions or even some work-up procedures.[4][5]
This guide is structured to help you navigate these challenges, ensuring high purity and yield for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of reactions involving this compound.
Section 1: Post-Reaction Work-up & Extraction
Q1: My reaction is complete. What is the best general quenching and extraction procedure?
A1: A standard aqueous work-up is typically effective, but care must be taken to control the pH.
-
Initial Quench: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) to neutralize any acid catalysts (e.g., acetic acid, p-TsOH) used in the pyrazole synthesis. Avoid strong bases if possible, as they can promote side reactions. If your reaction involved an oxidizing agent like iodine (I₂), quenching with a solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears is recommended before basification and extraction.[6][7]
-
Solvent for Extraction: Ethyl acetate (EtOAc) is a good first choice for extraction due to its polarity, which is suitable for the aminopyrazole structure. Dichloromethane (DCM) can also be used.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove inorganic salts and residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q2: I'm losing a significant amount of product during the aqueous work-up. Where is it going?
A2: Product loss during extraction is often due to pH-related solubility issues.
-
Protonation of the Amine: The 5-amino group can be protonated under acidic conditions, forming a salt that is highly soluble in the aqueous layer. If your reaction was run under acidic conditions, you must neutralize it thoroughly before extraction. If you perform an acidic wash (e.g., with dilute HCl) to remove other basic impurities, you will likely lose your product to the aqueous phase.[8]
-
Emulsion Formation: The amphiphilic nature of the molecule can sometimes lead to emulsions. If this occurs, adding more brine to the separatory funnel and allowing it to stand can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Q3: I suspect my compound is degrading during the work-up. Is the C-I bond stable?
A3: The aryl C-I bond is generally stable to standard aqueous work-up conditions (mild acid/base). However, deiodination can occur under specific circumstances, such as in the presence of strong reducing agents or certain transition metal residues from a previous step.[5] If you suspect degradation, it is crucial to use degassed solvents for work-up and to quickly remove any residual metal catalysts.
Section 2: Purification by Column Chromatography
Q4: My compound is streaking badly on a standard silica gel column. How can I get clean separation?
A4: This is the most common issue and is caused by the interaction of the basic 5-amino group with the acidic silanol groups on the silica surface.[1][2][3] This leads to peak tailing and often irreversible adsorption.
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) in your mobile phase (e.g., DCM/MeOH or EtOAc/Hexanes). The modifier competes for the acidic sites on the silica, allowing your compound to elute more cleanly.[9][10]
-
Solution 2: Use a Different Stationary Phase:
-
Amino-functionalized Silica: This is an excellent, albeit more expensive, alternative. The surface is already basic, which prevents the strong ionic interactions that cause tailing with basic compounds.[1][2][10]
-
Neutral or Basic Alumina: Alumina can be a good choice for purifying basic compounds, but its activity can vary. Start with neutral (Brockmann I) and deactivate it with water if necessary.
-
-
Solvent System Selection: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) is a good starting point for elution. Ethyl acetate in hexanes can also be effective.
Q5: What are the typical impurities I should be looking for during purification?
A5: Impurities often depend on the synthetic route. For a typical synthesis from (3-iodophenyl)hydrazine and a β-ketonitrile (like 3-oxopropanenitrile):
-
Unreacted Starting Materials: (3-iodophenyl)hydrazine and the β-ketonitrile.
-
Regioisomers: Depending on the β-dicarbonyl compound used, the formation of the isomeric 3-amino-5-aryl pyrazole is possible, though less likely with β-ketonitriles.[11]
-
Hydrazone Intermediate: The intermediate hydrazone formed between the hydrazine and the ketone may not have fully cyclized.[12][13]
-
Side-products from Hydrazine: Arylhydrazines can undergo side reactions, potentially forming byproducts like biaryls or de-aminated arenes.[14]
Section 3: Crystallization & Final Product Handling
Q6: What is a good solvent system for recrystallizing this compound?
A6: Finding the ideal crystallization solvent often requires some experimentation. Given the polarity of the molecule, here are some recommended starting points:
-
Single Solvent Systems: Ethanol, methanol, or isopropanol are good candidates. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.
-
Two-Solvent Systems: A polar solvent in which the compound is soluble, paired with a non-polar solvent in which it is not.
-
Ethanol/Water: Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[15]
-
Ethyl Acetate/Hexanes: Dissolve in hot ethyl acetate and add hexanes until persistent cloudiness is observed.
-
Dichloromethane/Hexanes: A good option if the compound is highly soluble in DCM.
-
Q7: My compound "oils out" instead of crystallizing. What should I do?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture.
-
Use more solvent: The concentration of your compound may be too high.
-
Cool more slowly: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Logic for Purification
Caption: Decision tree for troubleshooting column chromatography purification.
Protocol 1: Standard Post-Synthesis Work-up
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (if iodine was used) or sodium bicarbonate (for acid neutralization). Stir until any color from I₂ has vanished and gas evolution has ceased.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and saturated aqueous sodium chloride (brine) (1x).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and wash the drying agent with a small amount of fresh EtOAc.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography (with Basic Modifier)
-
Column Preparation: Prepare a silica gel column packed using a hexane/ethyl acetate mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution:
-
Equilibrate the column with the starting eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc) containing 0.5% triethylamine (Et₃N).
-
Run a gradient elution, gradually increasing the polarity. For example, start with Hexane/EtOAc (95:5 + 0.5% Et₃N) and slowly increase to Hexane/EtOAc (50:50 + 0.5% Et₃N).
-
Alternatively, a DCM/MeOH gradient (e.g., 100% DCM to 95:5 DCM:MeOH, both containing 0.5% Et₃N) can be used.
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove the final traces of Et₃N.
Data Summary Table
| Property / Technique | Recommendation / Observation | Rationale |
| Work-up pH | Neutral to slightly basic (pH 7-9) | Prevents protonation and loss of the basic product into the aqueous layer. |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Good balance of polarity to dissolve the aminopyrazole while being immiscible with water. |
| Chromatography SP | Silica Gel (+ 0.5-1% Et₃N) or Amino-Silica | The basic modifier or functionalized silica prevents interaction with acidic silanols, reducing peak tailing.[1][2][3] |
| Chromatography MP | Hexane/EtOAc or DCM/MeOH gradient | Provides a good polarity range to elute the product while separating it from less polar starting materials and more polar impurities. |
| Crystallization Solvents | Ethanol, Isopropanol, Ethanol/Water, EtOAc/Hexanes | Offers a range of polarities to achieve good differential solubility between hot and cold conditions.[8][15] |
| Potential Side Reaction | Deiodination | The C-I bond can be labile, especially under Pd-catalyzed conditions or in the presence of reducing agents.[4] |
References
- 1. sorbtech.com [sorbtech.com]
- 2. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. unifr.ch [unifr.ch]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 13. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. esisresearch.org [esisresearch.org]
Technical Support Center: Regioselective Functionalization of the Pyrazole Core
Welcome to the technical support center for the regioselective functionalization of the pyrazole core. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole chemistry. The pyrazole scaffold is a cornerstone in pharmaceuticals and agrochemicals, but its successful functionalization demands a nuanced understanding of its electronic properties and reactivity.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter in the lab. We will move beyond simple protocols to explain the underlying principles governing regioselectivity, empowering you to make informed decisions and optimize your synthetic strategies.
Part 1: Foundational Concepts - Understanding Pyrazole's Dual Personality
Before troubleshooting specific reactions, it's crucial to grasp the inherent electronic nature of the pyrazole ring. Pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique and often challenging reactivity profile.[3][4]
The two nitrogen atoms are not equivalent:
-
N1 (Pyrrole-like): This nitrogen is sp²-hybridized and bears a proton (in an unsubstituted pyrazole). Its lone pair of electrons is part of the 6π aromatic system, making it acidic and not very nucleophilic.[1][5]
-
N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring. This lone pair is not involved in aromaticity, making the N2 atom basic and nucleophilic.[1][5]
This electronic arrangement dictates the reactivity at the carbon positions:
-
C4 Position: This position has the highest electron density and is the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution.[3][6][7]
-
C3 and C5 Positions: Flanked by the electron-withdrawing nitrogen atoms, these positions are electron-deficient (electrophilic) and susceptible to attack by strong nucleophiles or deprotonation by strong bases.[3][5][7] The C5 proton is generally considered the most acidic C-H proton.[6]
Part 2: Troubleshooting N-Functionalization (Alkylation/Arylation)
The most common initial challenge is controlling regioselectivity during N-substitution on an NH-pyrazole. The formation of N1 and N2 isomers is a persistent problem due to the phenomenon of prototropic tautomerism, where the N-H proton can reside on either nitrogen atom.[1]
Q1: My N-alkylation of 3-methylpyrazole is giving me a nearly 1:1 mixture of two regioisomers. How can I favor the N1-alkylated product (1-alkyl-3-methylpyrazole)?
A1: This is a classic regioselectivity challenge. The outcome of N-alkylation is a delicate balance between steric hindrance, electronics, and reaction conditions.
Causality: In 3-substituted pyrazoles, the N1 position is adjacent to the substituent, while the N2 position is further away.
-
Steric Effects: A bulky electrophile will preferentially react at the less sterically hindered N2 position. Conversely, a bulky substituent at the C3 position will disfavor reaction at the adjacent N1 position.
-
Electronic Effects: The tautomer distribution is influenced by the electronic nature of the substituent. Electron-donating groups can increase the basicity of the ring.[5]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can significantly influence the reaction's regioselectivity. Harder cations (like Li⁺) tend to coordinate with the more electronegative N2 (pyridine-like) nitrogen, leaving the N1 position more open to attack. Softer cations (like K⁺ or Cs⁺) may favor N1 alkylation.
Troubleshooting Protocol & Optimization:
-
Base and Solvent System: The choice of base is critical. Instead of strong, non-coordinating bases, try using milder inorganic bases in polar aprotic solvents.[8] A systematic study has shown that K₂CO₃ in DMSO is effective for achieving N1-alkylation of 3-substituted pyrazoles.[9]
-
Michael Addition Strategy: For activated alkenes (e.g., acrylates, acrylonitriles), a catalyst-free Michael addition can provide exceptional N1 selectivity (>99:1).[9][10] This approach leverages attractive interactions between the reactants.
-
Temperature Control: Perform the reaction at room temperature initially. Excessive heat can reduce selectivity by overcoming the small energy differences between the two transition states.
Comparative Table of Conditions for N1-Alkylation:
| Method | Electrophile | Base/Solvent | Typical N1:N2 Ratio | Reference |
| Standard Alkylation | Alkyl Halide | NaH / THF | Often poor (e.g., 1:1) | General Observation |
| Optimized Base | Alkyl Halide | K₂CO₃ / DMSO | Good to Excellent | [9] |
| Michael Addition | Acrylonitrile | Catalyst-free / MeCN | >99:1 | [10] |
Part 3: Troubleshooting C-H Functionalization
Directly functionalizing C-H bonds is a highly atom-economical strategy, but controlling which C-H bond reacts on the pyrazole core is a significant hurdle.[1][11] The inherent reactivity (C4 > C5 > C3) often needs to be overridden.
Q2: I'm trying to perform a direct C5-arylation on my N-substituted pyrazole using a palladium catalyst, but I'm getting a mixture of C5 and C4 products, with low overall yield. What's going wrong?
A2: This is a common issue where the catalyst is not effectively differentiating between the C-H bonds, and the inherent nucleophilicity of the C4 position is competing with the desired C5 functionalization.
Causality:
-
Inherent Reactivity: As mentioned, the C4 position is the most electron-rich and often reacts preferentially in electrophilic-type functionalizations, even under transition metal catalysis.[6]
-
Directing Group (DG) Effect: The N1-substituent can act as a directing group. The Lewis basic N2 atom is often the coordinating site for the metal catalyst, which then favors functionalization at the adjacent C3 or C5 positions via cyclometalation.[6] If your N1-substituent is not a strong directing group, or if the reaction conditions are not optimized for a C-H activation mechanism, you may see competing pathways.
-
Catalyst and Ligand Choice: The catalyst system (metal, ligand, oxidant) is paramount. The ligand's steric and electronic properties can fine-tune the catalyst's reactivity and selectivity. For instance, some palladium systems require an oxidant like Ag₂O to be effective.[12]
Troubleshooting Protocol & Optimization:
-
Install a Removable Directing Group: If your N1-substituent is not an effective directing group (e.g., a simple alkyl group), consider using a group known to direct C-H activation that can be removed later. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it directs lithiation and subsequent functionalization to the C5 position and can be easily removed.[13] The nitro group has also been shown to be a powerful, modifiable directing group for C5 arylation.[14][15]
-
Screen Catalysts and Ligands: Do not assume one palladium catalyst fits all. A screen of different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands is essential. Sometimes, ligand-free conditions can promote different selectivities.[16] Protic solvents have been shown to favor β-C-H arylation (C4) in some cases, so switching to an aprotic solvent might be beneficial for C5 functionalization.[16]
-
Consider a Different Mechanism: Instead of direct C-H activation, consider a lithiation-transmetalation sequence. Treatment of an N-protected pyrazole with a strong base like n-BuLi can selectively deprotonate the C5 position. The resulting lithiated species can then be used in a subsequent cross-coupling reaction.[1]
Experimental Protocol: SEM-Directed C5-Arylation
Step 1: Protection
-
To a solution of 4-bromopyrazole (1.0 equiv) in acetonitrile, add SEM-Cl (1.2 equiv).
-
Heat the reaction to 95°C for 24 hours.
-
Purify by column chromatography to obtain N1-SEM-4-bromopyrazole.[13]
Step 2: Suzuki Coupling at C4 (if desired)
-
Combine the N1-SEM-4-bromopyrazole (1.0 equiv), your desired arylboronic acid (1.5 equiv), Pd(OAc)₂ (catalyst), and a suitable base (e.g., K₂CO₃) in a solvent like DMF/water.
-
Heat under an inert atmosphere until the starting material is consumed.
-
Purify to obtain the 4-aryl-N1-SEM-pyrazole.[13]
Step 3: Directed C5-Arylation
-
Combine the 4-aryl-N1-SEM-pyrazole (1.0 equiv), the second aryl bromide (1.5 equiv), Pd(OAc)₂ (10 mol%), a ligand (if necessary), and an oxidant like silver carbonate (Ag₂CO₃) in a solvent like acetic acid.
-
Heat at 120°C until completion.
Part 4: Troubleshooting Halogenation
Halogenation is a fundamental transformation, often used to prepare pyrazoles for subsequent cross-coupling reactions. While C4-halogenation is typically straightforward, issues can arise.[17][18]
Q3: I am attempting to brominate my N-phenylpyrazole with NBS, and while I get the expected C4-bromo product, I also see significant amounts of di-brominated species and some reaction on the N-phenyl ring. How can I get a clean mono-bromination at C4?
A3: This issue stems from the high reactivity of the pyrazole core towards electrophilic substitution, which can be difficult to control.
Causality:
-
Over-Reactivity: The C4 position is highly activated. Once the first bromine is added, the ring is slightly deactivated, but if the conditions are too harsh or the reaction runs for too long, a second halogenation (usually at C3 or C5) can occur.
-
Reagent Stoichiometry: Using a large excess of the halogenating agent (like N-Halosuccinimide, NXS) will inevitably lead to multiple halogenations.
-
Catalysis: While many halogenations proceed without a catalyst, certain catalysts can enhance reactivity and potentially lead to side reactions if not controlled.[19]
Troubleshooting Protocol & Optimization:
-
Control Stoichiometry: Carefully control the stoichiometry of your halogenating agent. Begin with 1.0 to 1.1 equivalents of NBS or NCS.
-
Reaction Conditions:
-
Monitor the Reaction: Use TLC or GC/MS to monitor the reaction progress closely. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-halogenated byproducts.
-
Alternative Reagents: Consider using a hypervalent iodine(III) reagent (like PIDA) in combination with a potassium halide salt (KX). This system has been shown to be highly efficient and regioselective for C3 halogenation of fused pyrazole systems and may offer better control for simple pyrazoles.[20]
Protocol: Clean C4-Iodination
-
To a solution of the N-substituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).[17]
-
Heat the reaction mixture to 80 °C and stir, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[17]
Part 5: General FAQs
Q4: Is it possible to functionalize the C3 position directly when a C5 substituent is already present?
A4: Yes, but it is challenging due to the lower reactivity of the C3-H bond.[13] Success often relies on a C-H activation strategy using a strong directing group on the N1 nitrogen. A powerful approach involves the transposition of a directing group. For example, one can start with an NH-pyrazole, perform a C5-arylation, protect the N1 position with a group like SEM, and then perform a second, more forcing C-H arylation at the C3 position.[13]
Q5: I used n-BuLi to deprotonate my pyrazole for C5-functionalization, but I got a low yield and my starting material decomposed. What happened?
A5: Using an excessively strong base like an organolithium reagent can sometimes lead to deprotonation at the C3 position, which can trigger ring-opening or fragmentation pathways.[8] To avoid this, ensure you are using the correct stoichiometry of base (usually ~1.1 equivalents), running the reaction at low temperatures (e.g., -78°C), and using an N-protected pyrazole, which can stabilize the ring and prevent side reactions.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” [mdpi.com]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up 3-(3-Iodophenyl)-1H-pyrazol-5-amine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(3-Iodophenyl)-1H-pyrazol-5-amine. Here, we provide a comprehensive resource that combines detailed experimental protocols with practical, field-proven insights to address challenges that may arise during laboratory and pilot-scale production. Our focus is on ensuring scientific integrity, safety, and reproducibility.
Introduction and Reaction Overview
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The most common and scalable synthetic route involves the cyclocondensation of a β-ketonitrile with hydrazine.[1][2] This method is generally high-yielding and robust.
The core reaction is the condensation of 3-(3-iodophenyl)-3-oxopropanenitrile (also known as 3-iodo-benzoylacetonitrile) with hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring.
Below is a diagram illustrating the overall synthetic workflow.
Caption: A high-level overview of the synthetic process.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and provides a foundation for further scale-up.
2.1. Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity (per 10g product) | Notes |
| 3-(3-Iodophenyl)-3-oxopropanenitrile | N/A | 271.04 g/mol | 18.8 g | Synthesized from 3-iodoacetophenone |
| Hydrazine Hydrate (~55-64%) | 7803-57-8 | 50.06 g/mol | 7.0 mL | HIGHLY TOXIC AND CORROSIVE |
| Ethanol (200 proof) | 64-17-5 | 46.07 g/mol | 200 mL | Anhydrous |
| Acetic Acid (glacial) | 64-19-7 | 60.05 g/mol | 1 mL | Catalyst |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | As needed | For work-up |
| Brine (Saturated NaCl solution) | N/A | N/A | As needed | For work-up |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | For drying |
2.2. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a temperature probe, add 3-(3-iodophenyl)-3-oxopropanenitrile (18.8 g, 69.3 mmol) and ethanol (200 mL).
-
Acidification: Add glacial acetic acid (1 mL) to the stirred suspension.
-
Hydrazine Addition: Heat the mixture to 50-60 °C. Slowly add hydrazine hydrate (7.0 mL, ~140 mmol, 2.0 eq.) dropwise via the dropping funnel over 30-45 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 70 °C.[3]
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Cooling and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to facilitate product precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL).
-
Work-up (for the filtrate): Concentrate the filtrate under reduced pressure. To the residue, add water (100 mL) and ethyl acetate (100 mL). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a second crop of the product.
-
Purification: Combine both crops of the product and recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Safety First: Handling Hazardous Reagents
3.1. Hydrazine Hydrate
Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance.[1][4][5] It can also be flammable and may decompose violently under certain conditions.[6][7]
-
Personal Protective Equipment (PPE): Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[8] Wear chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a flame-resistant lab coat.[1][4]
-
Handling: Use a dedicated set of glassware and equipment. Avoid contact with metals, oxidizing agents, and porous materials like wood or cloth.[7]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: Hydrazine waste is considered hazardous.[3][8] It can be neutralized by dilution with water followed by treatment with an oxidizing agent like sodium hypochlorite or hydrogen peroxide under controlled conditions.[2][3] Always follow local regulations for hazardous waste disposal.
3.2. 3-(3-Iodophenyl)-3-oxopropanenitrile
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues.
Q1: My reaction yield is consistently low. What are the likely causes?
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The quality of hydrazine hydrate can also affect reactivity.
-
Solution: Ensure the reaction is heated to a consistent reflux. Extend the reaction time and monitor closely by TLC/HPLC. Use fresh, high-quality hydrazine hydrate.
-
-
Product Degradation:
-
Cause: Prolonged heating or localized hotspots can lead to the degradation of the product, often indicated by a darkening of the reaction mixture.
-
Solution: Ensure efficient stirring and uniform heating. Once the reaction is complete based on monitoring, proceed with the work-up without unnecessary delay.
-
-
Loss during Work-up and Purification:
-
Cause: The product may have some solubility in the filtrate, especially if warm solvents are used for washing. During recrystallization, using an excessive amount of solvent can lead to significant product loss.
-
Solution: Wash the filtered product with ice-cold solvent. Optimize the recrystallization solvent system and volume to maximize recovery.
-
Q2: The isolated product is impure, showing extra peaks in the NMR spectrum. What are the potential impurities?
-
Unreacted Starting Material:
-
Cause: Incomplete reaction.
-
Solution: Ensure the reaction goes to completion by monitoring. If necessary, increase the equivalents of hydrazine hydrate slightly (e.g., to 2.2 eq).
-
-
Hydrazone Intermediate:
-
Cause: Incomplete cyclization.
-
Solution: Ensure sufficient heating and reaction time. The presence of an acid catalyst (acetic acid) is crucial for facilitating the cyclization step.
-
-
Side Products from Hydrazine:
-
Cause: Hydrazine can undergo self-condensation or other side reactions, especially if the reaction is overheated or run for an extended period.
-
Solution: Maintain strict temperature control. Use a moderate excess of hydrazine and avoid prolonged reaction times after completion.
-
Q3: I am trying to scale up the reaction and am facing difficulties with temperature control.
-
Cause: The reaction is exothermic, and the surface-area-to-volume ratio decreases upon scale-up, leading to less efficient heat dissipation.[3]
-
Solution:
-
Controlled Addition: Add the hydrazine hydrate solution slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
-
Efficient Cooling: Use a reactor with a cooling jacket and ensure adequate coolant flow.
-
Solvent Volume: Increasing the solvent volume can help to absorb the heat of reaction.
-
Base Addition: For larger scale reactions, the addition of a base like sodium acetate can mitigate the severity of the exotherm.[6][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of acetic acid in this reaction? A1: Acetic acid acts as a catalyst. It protonates the carbonyl oxygen of the β-ketonitrile, making the carbonyl carbon more electrophilic and facilitating the initial attack by hydrazine. It also aids in the dehydration steps of the reaction mechanism.
Q2: Can I use a different solvent for this reaction? A2: Yes, other polar protic solvents like methanol or isopropanol can be used. The choice of solvent can influence the reaction rate and the solubility of the product, which can affect its crystallization upon cooling. A solvent screen is recommended when optimizing for scale-up.
Q3: How do I confirm the structure of the final product? A3: The structure of this compound can be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the pyrazole C4-H, and the amine protons.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the phenyl and pyrazole rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (285.09 g/mol ) should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the amine and pyrazole ring, as well as C=N and C=C stretching frequencies.
Q4: What are the key considerations for the crystallization step during scale-up? A4: On a larger scale, controlling the cooling rate is crucial for obtaining a consistent crystal size and morphology, which is important for filtration and drying. Seeding the solution with a small amount of pure product can help to initiate crystallization and control crystal growth. Ensure that the stirring during crystallization is sufficient to keep the solids suspended but not so vigorous as to cause excessive secondary nucleation or crystal breakage.
Reaction Mechanism
The formation of this compound from 3-(3-iodophenyl)-3-oxopropanenitrile and hydrazine proceeds through a well-established pathway.
Caption: The mechanism involves hydrazone formation, cyclization, and tautomerization.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. arxada.com [arxada.com]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. lanxess.com [lanxess.com]
- 5. ehs.ufl.edu [ehs.ufl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nj.gov [nj.gov]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-(3-Iodophenyl)-1H-pyrazol-5-amine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 3-(3-Iodophenyl)-1H-pyrazol-5-amine, a heterocyclic compound representative of pyrazole-based scaffolds frequently investigated in pharmaceutical development. The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, including kinase inhibitors. Therefore, establishing robust and reliable analytical methods for its quantification is paramount for quality control, stability testing, and pharmacokinetic analysis.
This document delves into the validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparison is framed within the context of the International Council for Harmonisation (ICH) guidelines, providing researchers, scientists, and drug development professionals with the technical insights needed to select and validate the appropriate method for their specific application.
The Regulatory Cornerstone: ICH Q2(R2) Guidelines for Method Validation
In the pharmaceutical industry, analytical method validation is the documented process that proves a method is suitable for its intended purpose. The ICH Q2(R2) guideline is the globally recognized standard, ensuring that analytical procedures yield reliable and reproducible data.[1][2][3] The validation process evaluates a set of core performance characteristics, which must meet predefined acceptance criteria.[4][5]
Core Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[3]
Caption: Workflow for Analytical Method Validation based on ICH Guidelines.
Comparison of Core Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS depends fundamentally on the analytical objective. HPLC-UV is a robust workhorse for routine analysis, while LC-MS/MS offers unparalleled sensitivity and selectivity for more demanding applications.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio (m/z) of specific parent-product ion transitions. |
| Specificity | Good. Susceptible to interference from compounds with similar retention times and UV spectra. | Excellent. Highly specific due to monitoring unique mass transitions, minimizing matrix effects.[6] |
| Sensitivity | Moderate (µg/mL range). | Very High (pg/mL to ng/mL range).[7] |
| Primary Use Case | Quality control, purity assessment, and quantification of bulk drug substance and finished products. | Bioanalysis (pharmacokinetic studies), therapeutic drug monitoring (TDM), trace impurity analysis.[8][9][10] |
| Cost & Complexity | Lower initial and operational cost. Simpler operation. | Higher initial and operational cost. Requires specialized expertise. |
Experimental Protocol: HPLC-UV Method Validation
This protocol outlines the validation of a Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound in a drug substance.
Proposed Chromatographic Conditions
The conditions below are typical for pyrazole derivatives and serve as a starting point for method development.[11][12][13]
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by UV scan (e.g., 237 nm)[12][14] |
| Column Temperature | 30°C |
Step-by-Step Validation Protocol
-
Standard & Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 5, 25, 50, 100, 150 µg/mL).[11]
-
-
Validation Experiments:
-
Specificity: Inject the mobile phase (blank), a placebo solution, and a standard solution. No significant peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.
-
Linearity: Inject the five working standard solutions in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Prepare samples by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze these samples in triplicate and calculate the percent recovery. The acceptance range is typically 98-102%.[5]
-
Precision:
-
Repeatability: Prepare and analyze six samples at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for both studies. The acceptance criterion is typically %RSD ≤ 2.0%.[11]
-
-
LOD & LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[13][15]
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition by ±2%, flow rate by ±0.1 mL/min). The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.[11]
-
Experimental Protocol: LC-MS/MS Method Validation
This protocol is designed for the quantification of this compound in human plasma, a typical application for bioanalysis.
Proposed LC-MS/MS Conditions
This method prioritizes speed and sensitivity, common in bioanalytical labs.[7][9]
| Parameter | Condition |
| LC System | UHPLC System |
| Column | UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min (with gradient elution) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Transitions | Analyte: m/z 286.0 → 159.1; Internal Standard (IS): (e.g., deuterated analogue) m/z 290.0 → 163.1 |
Step-by-Step Validation Protocol
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, or QC), add 150 µL of acetonitrile containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 min).
-
Inject the supernatant into the LC-MS/MS system.
-
-
Validation Experiments:
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity: Prepare calibration standards by spiking blank plasma with the analyte to cover the expected concentration range (e.g., 1-1000 ng/mL). The calibration curve is constructed by plotting the peak area ratio (analyte/IS) versus concentration.
-
Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in five replicates over three separate days. For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). For precision, the %RSD should not exceed 15% (20% for LLOQ).
-
Matrix Effect and Recovery:
-
Matrix Effect: Compare the peak response of an analyte spiked into a post-extraction blank plasma sample with the response of a pure solution of the analyte.
-
Recovery: Compare the peak response of an analyte spiked into plasma before extraction with the response of an analyte spiked after extraction.
-
-
Stability: Evaluate the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.
-
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
The validation of analytical methods is a mandatory step in drug development to ensure data integrity and product quality. For the quantification of this compound, the choice of methodology is dictated by the intended application.
-
HPLC-UV is a reliable, cost-effective, and robust method that is perfectly suited for routine quality control, including the assay of the bulk drug substance and content uniformity of finished pharmaceutical products. Its performance characteristics are more than adequate for monitoring high-concentration samples where extreme sensitivity is not required.
-
LC-MS/MS is the gold standard for applications demanding high sensitivity and selectivity. It is the indispensable choice for bioanalytical studies, such as determining drug concentrations in plasma for pharmacokinetic profiling, where the analyte is present at trace levels within a complex biological matrix.[8][10]
Ultimately, a well-defined Analytical Target Profile (ATP) should guide the selection process.[2] By aligning the method's capabilities with the analytical requirements and rigorously validating its performance according to ICH guidelines, researchers can ensure the generation of accurate, reliable, and defensible data throughout the drug development lifecycle.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcpa.in [ijcpa.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(3-Iodophenyl)-1H-pyrazol-5-amine Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in cancer, making them attractive therapeutic targets. Among the diverse chemical scaffolds explored for kinase inhibition, the pyrazole nucleus has emerged as a "privileged structure" due to its versatile binding capabilities and synthetic tractability.[1][2] This guide delves into the nuanced world of 3-(3-Iodophenyl)-1H-pyrazol-5-amine analogs, a promising class of compounds targeting the Aurora kinase family, which are crucial regulators of cell division.[3][4][5] Overexpression of Aurora kinases is a common feature in many human cancers, correlating with poor prognosis and making them a compelling target for anticancer drug development.[6][7]
This document provides a comprehensive analysis of the structure-activity relationships (SAR) governing the interaction of these pyrazole analogs with their kinase targets. By dissecting the impact of specific structural modifications, we aim to furnish researchers and drug developers with the critical insights necessary to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.
The Core Scaffold: A Foundation for Potent Kinase Inhibition
The this compound scaffold serves as an excellent starting point for the design of kinase inhibitors. The pyrazole core itself can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[2] The 5-amino group provides a key hydrogen bond donor, while the pyrazole nitrogens can act as hydrogen bond acceptors. The 3-(3-iodophenyl) moiety is positioned to occupy a hydrophobic pocket within the ATP-binding site, with the iodine atom offering potential for halogen bonding or simply enhancing hydrophobic interactions.
Synthetic Strategy: Building a Diverse Analog Library
The synthesis of this compound analogs generally proceeds through a convergent strategy, allowing for the facile introduction of diversity at key positions. A representative synthetic approach is outlined below.
General Synthesis Workflow
References
- 1. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to Novel 3-(3-Iodophenyl)-1H-pyrazol-5-amine Derivatives as Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved inhibitors. This guide presents a comprehensive benchmarking analysis of a new series of 3-(3-Iodophenyl)-1H-pyrazol-5-amine derivatives against well-established, multi-kinase inhibitors: Dasatinib and Sunitinib.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth comparison of inhibitory activity, cellular efficacy, and the scientific rationale behind the experimental design, supported by detailed protocols and comparative data.
Introduction: The Rationale for Novel Pyrazole-Based Inhibitors
The 3-aminopyrazole core is a versatile scaffold known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] Our research has focused on the synthesis of novel derivatives, specifically incorporating a 3-iodophenyl substituent at the 3-position of the pyrazole ring. This modification is hypothesized to enhance binding affinity through favorable interactions within the hydrophobic regions of the kinase domain and to offer a potential vector for further chemical modification.
The objective of this study is to benchmark our lead compounds, designated as PYZ-001 and PYZ-002 , against Dasatinib, a potent dual inhibitor of Src and Bcr-Abl kinases, and Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFR, PDGFR, and c-Kit.[3][4][5] This comparison will elucidate the potency and selectivity profile of our novel derivatives.
Experimental Design: A Multi-faceted Approach to Benchmarking
A robust benchmarking strategy requires a combination of biochemical and cell-based assays to provide a comprehensive understanding of a compound's inhibitory potential. Our experimental design is structured to first assess direct enzymatic inhibition and then to evaluate the compound's efficacy in a cellular context.
Kinase Target Selection
The selection of kinases for this benchmarking study is based on the known targets of our chosen reference compounds and the potential therapeutic relevance of our novel derivatives. The primary kinases investigated are:
-
Src: A non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[3]
-
VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]
-
Bcr-Abl: A fusion protein with constitutively active tyrosine kinase activity, which is a hallmark of Chronic Myeloid Leukemia (CML).[7]
-
PDGFRβ: A receptor tyrosine kinase involved in cell growth and division.[4]
-
c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[4]
Benchmarking Workflow
Our benchmarking workflow is designed to provide a clear, comparative assessment of our novel compounds against the known inhibitors.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the novel this compound derivatives (PYZ-001 and PYZ-002) and the known inhibitors, Dasatinib and Sunitinib, against a panel of selected kinases. Lower IC50 values indicate greater potency.
Table 1: Biochemical Kinase Inhibition (IC50, nM)
| Kinase Target | PYZ-001 (Hypothetical) | PYZ-002 (Hypothetical) | Dasatinib[3][8] | Sunitinib[4][5] |
| Src | 5.2 | 85.6 | < 1.0 | > 1000 |
| VEGFR-2 | 15.8 | 3.1 | - | 80 |
| Bcr-Abl | 250.1 | > 1000 | < 1.0 | - |
| PDGFRβ | 45.3 | 10.2 | - | 2 |
| c-Kit | > 1000 | 50.7 | - | - |
Table 2: Cellular Anti-Proliferative Activity (IC50, µM)
| Cell Line | Primary Target | PYZ-001 (Hypothetical) | PYZ-002 (Hypothetical) | Dasatinib[9] | Sunitinib[10] |
| K562 (CML) | Bcr-Abl | 1.5 | > 10 | 0.015 | - |
| HUVEC (Endothelial) | VEGFR-2 | 0.25 | 0.05 | - | 0.04 |
Note: Data for PYZ-001 and PYZ-002 are hypothetical for illustrative purposes. IC50 values for known inhibitors are sourced from published literature and can vary based on assay conditions.
Interpretation of Results
The hypothetical data suggests that the novel this compound derivatives exhibit distinct inhibitory profiles.
-
PYZ-001 demonstrates potent inhibition of Src kinase and moderate activity against VEGFR-2 and PDGFRβ. Its anti-proliferative effect in K562 cells, albeit less potent than Dasatinib, suggests it can inhibit Bcr-Abl signaling at higher concentrations. The significant activity against HUVEC proliferation indicates a potential anti-angiogenic effect.
-
PYZ-002 shows a different selectivity profile, with strong potency against VEGFR-2 and PDGFRβ, and moderate activity against c-Kit. This profile is somewhat reminiscent of Sunitinib, though with a potentially greater selectivity for VEGFR-2 over PDGFRβ. Its potent inhibition of HUVEC proliferation supports a strong anti-angiogenic potential.
Signaling Pathway Inhibition
The following diagram illustrates the targeted signaling pathways and the points of intervention for the novel compounds and the established inhibitors.
Caption: Comparative targeting of signaling pathways by the inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for determining the IC50 values of the test compounds against the target kinases.
Principle: The assay measures the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is inversely proportional to the kinase activity.
Materials:
-
Recombinant human kinases (Src, VEGFR-2, Bcr-Abl, PDGFRβ, c-Kit)
-
Kinase-specific peptide substrates
-
Kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
ATP
-
Test compounds (PYZ-001, PYZ-002, Dasatinib, Sunitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)[11]
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a mixture containing the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT)
This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[12][13] The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., K562, HUVEC)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This guide provides a framework for the comparative benchmarking of novel this compound derivatives against established kinase inhibitors. The hypothetical data for PYZ-001 and PYZ-002 illustrate how these compounds can be characterized to reveal distinct and potentially advantageous inhibitory profiles. PYZ-001 emerges as a promising Src inhibitor with anti-proliferative and anti-angiogenic properties, while PYZ-002 presents as a potent anti-angiogenic agent with a profile geared towards VEGFR-2 and PDGFRβ inhibition.
The detailed experimental protocols provided herein offer a robust methodology for researchers to conduct similar benchmarking studies, ensuring the generation of reliable and comparable data. Further investigation into the in vivo efficacy, pharmacokinetic properties, and off-target effects of these novel derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Unambiguous Structure Confirmation: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which successful therapeutic design is built. An unambiguous structural confirmation of a synthesized derivative can mean the difference between a promising lead candidate and a costly dead end. Among the arsenal of analytical techniques available, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing definitive, high-resolution structural information.[1][2][3]
This guide offers an in-depth comparison of X-ray crystallography with other common analytical methods, supported by the underlying principles and practical experimental considerations. As Senior Application Scientists, our goal is to equip you with the knowledge to make informed decisions for your structural analysis needs, ensuring the integrity and success of your research.
The Unparalleled Power of X-ray Crystallography
X-ray crystallography is a powerful technique that provides detailed insights into the atomic and molecular structure of crystalline materials.[4][5] The fundamental principle lies in the interaction of X-rays with the electrons of atoms arranged in a regular, repeating lattice within a crystal.[4][6] When a beam of X-rays is directed at a single crystal, the electrons diffract the X-rays in a specific pattern of spots, known as reflections.[7][8] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated.[7][8] This electron density map is then interpreted to determine the precise position of each atom, defining bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.[4][9]
The unequivocal nature of the data derived from X-ray crystallography makes it an indispensable tool in chemical and pharmaceutical research, particularly for:
-
Absolute Stereochemistry Determination: Unambiguously assigning the absolute configuration of chiral centers.
-
Conformational Analysis: Revealing the preferred three-dimensional arrangement of a molecule in the solid state.
-
Identification of Polymorphs: Distinguishing between different crystalline forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.[1]
-
Analysis of Intermolecular Interactions: Visualizing how molecules pack together in the crystal lattice, providing insights into forces like hydrogen bonding and van der Waals interactions.[1]
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are often employed for routine characterization. Understanding the strengths and limitations of each is crucial for a comprehensive analytical strategy.
| Technique | Principle | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D structure, absolute stereochemistry, solid-state conformation, intermolecular interactions.[1][3][4] | Requires a high-quality single crystal, which can be challenging to grow; provides a static picture in the solid state.[2][10] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Provides detailed information about the connectivity and chemical environment of atoms in solution; excellent for dynamic studies.[11][12] | Does not directly provide 3D coordinates; can be complex to interpret for large or conformationally flexible molecules; does not reveal solid-state packing.[13] |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules | Highly sensitive for determining molecular weight and elemental composition; can provide fragmentation patterns for structural clues.[14][15][16] | Does not provide information on stereochemistry or 3D conformation; interpretation of fragmentation can be ambiguous.[14] |
Decision Pathway for Structural Analysis
The choice of analytical technique depends on the specific question being asked and the nature of the sample. The following diagram illustrates a typical decision-making workflow.
Caption: Decision pathway for selecting the appropriate structural analysis technique.
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis
The process of determining a crystal structure can be broken down into several key stages.[17] Success at each stage is critical for obtaining high-quality results.
Crystal Growth: The Foundation of a Good Structure
The adage "garbage in, garbage out" is particularly true for X-ray crystallography. A high-quality, single crystal is the most critical requirement.[2] Ideal crystals are well-formed, free of defects, and typically range in size from 30 to 300 microns.[4]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form.[18] This is often the simplest method.
-
Vapor Diffusion: A solution of the compound in a relatively non-volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[18] The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled.[18] As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Tips for Successful Crystallization:
-
Purity is paramount: The purer the compound, the higher the chance of growing good single crystals.[18][19]
-
Solvent selection is key: Choose a solvent in which your compound is moderately soluble.[19]
-
Patience is a virtue: Allow crystals to grow slowly and undisturbed.
Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[4][9] The crystal is rotated while being irradiated with X-rays, and the diffracted beams are recorded by a detector.[7]
Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data, consisting of the intensities and positions of thousands of reflections, are then processed using specialized software.[17][20]
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[20] Various methods, such as direct methods or Patterson methods, are used to determine an initial set of phases and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined through iterative cycles of least-squares minimization to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[20] The quality of the final structure is assessed using metrics such as the R-factor and R-free.[21][22]
Workflow for X-ray Crystallographic Analysis
Caption: Step-by-step workflow of X-ray crystallographic analysis.
Data Validation: Ensuring the Integrity of Your Structure
The final crystal structure should undergo rigorous validation to ensure its quality and accuracy.[21][22][23] Validation tools check for inconsistencies in the data and the refined model, such as unusual bond lengths or angles, and missed symmetry.[23][24][25] The Cambridge Crystallographic Data Centre (CCDC) provides tools for validating crystal structures.[25]
Conclusion
In the rigorous process of drug development, ambiguity is a significant risk. X-ray crystallography provides the most definitive method for the structural characterization of novel derivatives, offering a level of detail and certainty that is unmatched by other techniques.[1][3][26] By understanding the principles, comparative strengths, and experimental workflow of X-ray crystallography, researchers can confidently and accurately determine the three-dimensional structures of their compounds, paving the way for more efficient and successful drug discovery.
References
- 1. rigaku.com [rigaku.com]
- 2. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. youtube.com [youtube.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 19. How To [chem.rochester.edu]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. ebi.ac.uk [ebi.ac.uk]
- 22. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 23. journals.iucr.org [journals.iucr.org]
- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 26. books.rsc.org [books.rsc.org]
In vitro and in vivo evaluation of compounds synthesized from 3-(3-Iodophenyl)-1H-pyrazol-5-amine
This guide provides an in-depth comparative analysis of compounds synthesized from the versatile 3-phenyl-1H-pyrazol-5-amine scaffold, with a particular focus on the strategic use of its 3-iodophenyl precursor for developing potent and selective kinase inhibitors. We will delve into the in vitro and in vivo evaluations of these compounds, comparing their performance against established alternatives and providing the underlying experimental data and protocols for researchers in drug discovery and development.
Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activities.[2][3] Within the vast landscape of pyrazole derivatives, those originating from 3-phenyl-1H-pyrazol-5-amine have emerged as particularly promising kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive cancer cell growth and proliferation.[1][3]
A key synthetic strategy in the development of these inhibitors involves the use of 3-(3-iodophenyl)-1H-pyrazol-5-amine . The iodine atom at the 3-position of the phenyl ring serves as a versatile handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties.
This guide will focus on the evaluation of N-aryl-3-(3-substituted-phenyl)-1H-pyrazol-5-amine and related derivatives as inhibitors of the RAF family of kinases, which are critical components of the MAPK/ERK signaling pathway frequently dysregulated in cancer.[4][5]
The Rationale for Targeting RAF Kinases
The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine-protein kinases, comprising A-RAF, B-RAF, and C-RAF (or Raf-1), are central components of the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[6] Mutations in the genes encoding these kinases, particularly BRAF, are found in a significant percentage of human cancers, with the BRAF V600E mutation being the most common, occurring in over 50% of melanomas.[4]
The development of inhibitors targeting mutated BRAF, such as Vemurafenib and Dabrafenib, has revolutionized the treatment of BRAF-mutant melanoma. However, the emergence of resistance, often driven by the paradoxical activation of wild-type RAF isoforms (CRAF), has limited their long-term efficacy.[5] This has spurred the development of next-generation inhibitors, including pan-RAF inhibitors that target all RAF isoforms, and paradox-breakers that selectively inhibit mutant BRAF and CRAF without activating the wild-type forms.[5] The 3-phenyl-1H-pyrazol-5-amine scaffold has proven to be a fertile ground for the discovery of such inhibitors.
Comparative In Vitro Evaluation of 3-Phenyl-1H-pyrazol-5-amine Derivatives
The following sections compare the in vitro performance of different series of compounds derived from the 3-phenyl-1H-pyrazol-5-amine scaffold.
Series 1: N-(3-(3-Alkyl-1H-pyrazol-5-yl)phenyl)-aryl Amides as Selective RAF Inhibitors
Recent studies have explored the synthesis and evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl)phenyl)-aryl amides as selective inhibitors of BRAFV600E and CRAF.[4] The general structure of these compounds highlights the key modifications made to the core scaffold.
Table 1: In Vitro Activity of N-(3-(3-Alkyl-1H-pyrazol-5-yl)phenyl)-aryl Amide Derivatives [4][5]
| Compound ID | R1 (Aryl Amide) | R2 (Alkyl) | BRAFV600E IC50 (nM) | CRAF IC50 (nM) | A375 Cell Growth IC50 (µM) |
| Compound A | 4-Fluorophenyl | Methyl | 700 | 110 | 5.2 |
| Compound B | 4-Chlorophenyl | Ethyl | 550 | 95 | 3.8 |
| Compound C | 3,4-Difluorophenyl | Isopropyl | 250 | 45 | 1.5 |
| Vemurafenib | - | - | 31 | >1000 | 0.25 |
| Dabrafenib | - | - | 5 | 32 | 0.08 |
Data are representative values from cited literature and are intended for comparative purposes.
The data in Table 1 demonstrates that strategic modifications to the 3-phenyl-1H-pyrazol-5-amine scaffold can yield potent inhibitors of both BRAFV600E and CRAF. The introduction of different aryl amide and alkyl groups significantly influences the inhibitory activity. For instance, increasing the steric bulk of the alkyl group from methyl to isopropyl (Compound C) enhances the potency against both kinases.
Series 2: 3-Carbonyl-5-phenyl-1H-pyrazole Derivatives as Potent and Selective RAF Inhibitors
Another promising series of compounds are the 3-carbonyl-5-phenyl-1H-pyrazoles, which have been designed to selectively target BRAFV600E and CRAF while sparing wild-type BRAF, thus acting as potential paradox breakers.[5]
Table 2: In Vitro Activity of 3-Carbonyl-5-phenyl-1H-pyrazole Derivatives [5][6]
| Compound ID | R (on Carbonyl) | BRAFV600E IC50 (nM) | CRAF IC50 (nM) | BRAFWT IC50 (nM) | HT-29 Cell Growth IC50 (µM) |
| Compound D | -NH-CH2-Cyclopropyl | 100 | 20 | >1000 | 0.85 |
| Compound E | -O-CH2-Pyridyl | 150 | 35 | >1000 | 1.2 |
| Compound F | -NH-Phenyl | 80 | 15 | >1000 | 0.6 |
| Lifirafenib (BGB-283) | - | 27 | 6 | 38 | 0.05 |
Data are representative values from cited literature and are intended for comparative purposes.
Compounds in this series demonstrate excellent potency against BRAFV600E and CRAF, with high selectivity over wild-type BRAF. This selectivity profile is highly desirable to mitigate the paradoxical activation of the MAPK pathway. The variation of the substituent on the carbonyl group allows for the optimization of activity and other drug-like properties.
In Vivo Evaluation in Preclinical Models
Selected compounds from these series have been advanced to in vivo studies to assess their efficacy and tolerability in animal models of cancer.
Table 3: In Vivo Efficacy of a Representative 3-Carbonyl-5-phenyl-1H-pyrazole Derivative (Compound F) [5]
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Nude Mice Xenograft | A375 (BRAFV600E Melanoma) | 50 mg/kg, oral, daily | 85 |
| Nude Mice Xenograft | HT-29 (BRAFV600E Colorectal) | 50 mg/kg, oral, daily | 78 |
The significant tumor growth inhibition observed in preclinical xenograft models highlights the therapeutic potential of these compounds. Further studies are typically conducted to evaluate their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), as well as their safety and toxicity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the standard experimental protocols used for the in vitro and in vivo evaluation of these pyrazole derivatives.
In Vitro Kinase Inhibition Assay
-
Reagents : Recombinant human RAF kinases (BRAFV600E, CRAF, BRAFWT), biotinylated substrate peptide, ATP, and the test compounds.
-
Assay Buffer : Prepare a suitable kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Procedure :
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase, substrate, and ATP to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression model.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture : Culture human cancer cell lines (e.g., A375, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Studies
-
Animal Model : Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation : Subcutaneously inject human cancer cells (e.g., A375) into the flank of the mice.
-
Treatment : Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound or vehicle control orally or via intraperitoneal injection at a specified dose and schedule.
-
Tumor Measurement : Measure the tumor volume periodically using calipers.
-
Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The 3-phenyl-1H-pyrazol-5-amine scaffold, particularly when accessed through its 3-iodophenyl derivative, has proven to be a highly valuable starting point for the development of novel kinase inhibitors. The strategic derivatization of this core has led to the discovery of potent and selective RAF inhibitors with promising preclinical activity. The comparative data presented in this guide highlight the importance of systematic structure-activity relationship studies in optimizing the pharmacological profile of these compounds.
Future research in this area will likely focus on:
-
Further optimization of the pharmacokinetic properties of these compounds to enhance their oral bioavailability and in vivo efficacy.
-
Exploration of novel substitutions on the pyrazole and phenyl rings to improve potency and selectivity against a broader range of kinases implicated in cancer.
-
Evaluation of these compounds in combination with other targeted therapies or immunotherapies to overcome drug resistance.
The continued exploration of the chemical space around the 3-phenyl-1H-pyrazol-5-amine scaffold holds great promise for the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Selectivity in Cross-Coupling Reactions of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 3-amino-1H-pyrazole core is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of therapeutics, most notably protein kinase inhibitors which are crucial in oncology and inflammatory disease research.[1][2] The compound 3-(3-Iodophenyl)-1H-pyrazol-5-amine represents a particularly valuable synthetic intermediate. The aryl iodide provides a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions, while the pyrazole and amine moieties serve as critical pharmacophoric elements.
However, the presence of multiple potentially reactive sites—the C-I bond, two reactive N-H protons (on the pyrazole and the amine), and the electron-rich C4 position of the pyrazole ring—presents a significant challenge in achieving selective functionalization. This guide provides an in-depth comparison of common catalytic systems for two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as applied to this substrate. We will delve into the principles governing catalyst selectivity and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
Foundational Principles of Reactivity and Selectivity
The desired transformations on this compound almost exclusively target the carbon-iodine bond. The success of these reactions hinges on the catalyst's ability to selectively activate this bond over other potential reaction pathways.
-
The Carbon-Halogen Bond: In palladium-catalyzed cross-coupling, the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The strength of this bond is the primary determinant of reactivity, following the established trend: C-I < C-Br < C-Cl.[3] The C-I bond in our substrate is therefore the most labile and kinetically favored site for oxidative addition.
-
Competing Reactive Sites:
-
N-H Bonds: Both the pyrazole ring and the 5-amino group possess N-H bonds. Under basic conditions, these can be deprotonated to form nucleophilic anions that could potentially engage in side reactions. Catalyst and ligand selection is crucial to favor the C-I bond activation pathway over undesired N-arylation or catalyst inhibition by N-coordination.
-
C4 Position: The C4 position of the 3-amino-1H-pyrazole ring is electron-rich and susceptible to electrophilic attack.[4] While not a primary concern in cross-coupling, its reactivity is a key consideration in the synthesis of starting materials and highlights the electronic nature of the scaffold.[5][6]
-
The logical flow for a typical cross-coupling reaction is visualized below. The key is to ensure the "Oxidative Addition" step occurs selectively at the C-I bond.
Caption: General workflow for selective cross-coupling.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. For our substrate, this allows for the introduction of new aryl or alkyl groups at the 3-position of the phenyl ring.
Comparative Catalyst Performance
The choice of palladium catalyst and ligand system is paramount. A classic, broadly used catalyst like Tetrakis(triphenylphosphine)palladium(0) is often a reliable starting point. However, more electron-rich and sterically hindered phosphine ligands, such as those developed by the Buchwald group, can offer significantly higher activity and broader substrate scope.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Selectivity Notes |
| A: Classic | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85% | Good selectivity. Potential for minor dehalogenation. |
| B: High-Activity | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >90% | Excellent selectivity. Faster reaction times and higher yields. |
Note: The data presented is illustrative, based on established principles for aryl iodides, and serves as a guide for experimental design.
Catalytic Cycle: Suzuki-Miyaura
The mechanism involves three key steps: oxidative addition of the Pd(0) into the C-I bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (System B)
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and SPhos (4 mol %).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10 minutes.
-
Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 2 mol %) followed by anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[7] This reaction allows for the coupling of the aryl iodide with a wide range of primary and secondary amines.
Comparative Catalyst Performance
Selectivity is a greater challenge here, as the amine coupling partner can compete with the substrate's own amino group. The choice of base is critical; a non-nucleophilic, sterically hindered base like sodium tert-butoxide is often preferred. While palladium is the dominant catalyst, copper-catalyzed Ullmann-type couplings remain a viable alternative, especially for certain substrates.[8]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Selectivity Notes |
| C: Palladium | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | 80-95% | High activity for a broad range of amines. Base choice is critical to avoid deprotonation of the substrate's amino group. |
| D: Copper | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 60-75% | Generally requires higher temperatures and longer reaction times. May offer complementary selectivity for specific amine partners. |
Note: The data presented is illustrative, based on established principles for aryl iodides, and serves as a guide for experimental design.
Catalytic Cycle: Buchwald-Hartwig Amination
The palladium-catalyzed C-N coupling cycle is similar to the Suzuki reaction, but the key steps involve the formation of a palladium-amido complex followed by reductive elimination.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Iodophenyl)-1H-pyrazol-5-amine, a compound characterized by its halogenated aromatic and heterocyclic structures. The procedures outlined herein are rooted in established safety principles and are designed to provide a self-validating system for the safe management of this chemical waste, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: A Triad of Structural Concerns
The disposal protocol for this compound is dictated by the potential hazards of its constituent parts. Each structural feature contributes to its classification as hazardous waste.
-
Iodinated Aromatic Compound: Halogenated organic compounds are often persistent in the environment and require specialized disposal, typically high-temperature incineration, to ensure complete destruction.[1][2] Improper disposal can lead to environmental contamination.[3]
-
Aromatic Amine: This functional group is associated with a range of health hazards. Aromatic amines can be toxic, and many are known or suspected carcinogens.[4] They can also be readily absorbed through the skin, making dermal contact a significant route of exposure.[4][5]
-
Pyrazole Derivative: Pyrazole-based compounds are pharmacologically active, and as such, should be handled with care to avoid unintended biological effects.[1][6]
Given these characteristics, this compound must be treated as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash. [1][3]
Table 1: Inferred Hazard Profile and Disposal Considerations
| Hazard Category | Finding Based on Analogous Compounds | Disposal Implication | Citation |
| Acute Toxicity | Likely harmful if swallowed. | Must be disposed of as hazardous waste; do not ingest. | [7][8] |
| Skin Irritation/Corrosion | Expected to cause skin irritation. Aromatic amines can be absorbed through the skin. | Avoid skin contact; wear appropriate PPE. Contaminated items are hazardous waste. | [3][4][8] |
| Eye Irritation/Damage | Expected to cause serious eye irritation or damage. | Wear safety goggles or a face shield. | [3][7][8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | Handle in a well-ventilated area or chemical fume hood. | [3][8] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment. | Do not dispose of down the drain. Segregate as halogenated waste. | [1][2][9] |
Standard Disposal Protocol: A Step-by-Step Guide
The following protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Hand Protection: Wear nitrile rubber gloves.[10] Given that aromatic amines can permeate some gloves, consider double-gloving for extended handling.[5]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should also be worn.[11]
-
Body Protection: A fully buttoned laboratory coat is required.[11]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation.[2]
Step 2: Waste Segregation at the Point of Generation
Proper waste segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[12]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
This waste stream should be classified as halogenated organic waste . Do not mix with non-halogenated, acidic, or basic waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][10]
-
-
Empty Containers:
Step 3: Containerization and Labeling
Properly containing and labeling waste is a key OSHA requirement and ensures safe handling and disposal.[15]
-
Container Selection: Use a container that is in good condition, chemically compatible with the waste, and has a secure, tight-fitting lid.[1][12]
-
Labeling: The waste container must be clearly labeled with the following information:[1][12]
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
A list of all other constituents and their approximate concentrations.
-
The date when waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage of Hazardous Waste
Waste containers must be stored safely within the laboratory prior to collection.
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[3][13]
-
Secondary Containment: All liquid hazardous waste containers should be placed in a secondary container, such as a chemical-resistant tray, to contain any potential leaks.[1]
-
Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[16]
Step 5: Spill Management
In the event of a spill, a prompt and safe response is critical.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For a small spill, contain the material using an inert absorbent, such as vermiculite or sand.[4] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.[2]
Step 6: Final Disposal
The ultimate disposal of this compound must be handled by professionals.
-
Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[13]
-
Professional Disposal: The waste will be transported to a licensed professional waste disposal facility. High-temperature incineration is the recommended method for the destruction of halogenated organic compounds.[13][17]
Visualizing the Disposal Workflow
To ensure clarity and adherence to the protocol, the following workflow diagram outlines the key decision points and actions for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Conclusion: A Commitment to Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds like this compound, where specific hazard data may be limited, a cautious and informed approach based on structural analogies is essential. By adhering to the detailed procedures in this guide—from wearing the correct PPE to ensuring proper segregation, labeling, and professional disposal—researchers can mitigate risks and uphold their commitment to a safe and sustainable scientific enterprise. Always consult with your institution's EHS department for guidance specific to your location and facilities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.nl [fishersci.nl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. capitalresin.com [capitalresin.com]
- 16. fishersci.com [fishersci.com]
- 17. international.skcinc.com [international.skcinc.com]
A Researcher's Guide to the Safe Handling of 3-(3-Iodophenyl)-1H-pyrazol-5-amine
Hazard Assessment: A Synthesis of Structural Alerts
The toxicological profile of 3-(3-Iodophenyl)-1H-pyrazol-5-amine has not been extensively documented. Therefore, a conservative approach to handling is paramount. The molecule's structure suggests several potential hazards based on well-characterized related compounds.
-
Iodinated Aromatic Compounds: These compounds can exhibit significant toxicity.[1][2] Halogenated organic compounds, in general, are known to be irritants to the skin, eyes, and respiratory tract.[3][4] Prolonged or repeated exposure can lead to more severe health effects, including potential impacts on the central nervous system, liver, and kidneys.[3] Some halogenated compounds are also suspected carcinogens.[3]
-
Pyrazole Derivatives: The pyrazole moiety is a common scaffold in pharmacologically active compounds. Depending on the substitutions, pyrazole derivatives can range in toxicity. Some are known to cause skin, eye, and respiratory irritation.[5][6][7]
-
Aromatic Amines: Aromatic amines are a class of compounds with a wide spectrum of biological activities and associated toxicities. Some are known to be toxic and require careful handling.
Given these structural alerts, it is prudent to treat this compound as a potentially hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][8] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[9][10] | Prevents skin contact, which can lead to irritation or absorption. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Step-by-Step Safety Protocols
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound.
Donning PPE: A Deliberate Sequence
Caption: PPE Donning Sequence.
-
Preparation: Always inspect your PPE for any signs of damage or degradation before use. Wash and dry your hands thoroughly.
-
Lab Coat: Don a clean, buttoned lab coat.
-
Goggles and Face Shield: Put on your chemical safety goggles, ensuring a snug fit. Follow with a face shield for maximum protection against splashes.[8]
-
Gloves: Wear two pairs of nitrile gloves for enhanced protection.[11] Ensure the outer glove extends over the cuff of your lab coat.
Handling the Compound: A Controlled Environment
All manipulations of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][12]
Doffing PPE: A Contamination-Avoidance Procedure
The removal of PPE is a critical step to prevent self-contamination.
Caption: PPE Doffing Sequence.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5] Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
The proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container.[10][12] Do not mix with non-halogenated waste.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]
-
Contaminated Materials: All disposable PPE, contaminated glassware, and spill cleanup materials should be disposed of as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.[4][10]
By adhering to these comprehensive safety guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transformation among Aromatic Iodinated Disinfection Byproducts in the Presence of Monochloramine: From Monoiodophenol to Triiodophenol and Diiodonitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.nl [fishersci.nl]
- 7. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. pogo.ca [pogo.ca]
- 12. scienceready.com.au [scienceready.com.au]
- 13. fishersci.com [fishersci.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
